molecular formula C8H17NO B1431401 2-Isopropyl-piperidin-4-ol CAS No. 1373223-80-3

2-Isopropyl-piperidin-4-ol

Cat. No.: B1431401
CAS No.: 1373223-80-3
M. Wt: 143.23 g/mol
InChI Key: BOGONQZBEUCYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-piperidin-4-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropyl-piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGONQZBEUCYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300621
Record name 4-Piperidinol, 2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-80-3
Record name 4-Piperidinol, 2-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Isopropyl-piperidin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Synthetic Utility in Medicinal Chemistry

Executive Summary

2-Isopropylpiperidin-4-ol (C₈H₁₇NO) represents a versatile piperidine scaffold characterized by a bulky isopropyl substituent at the C2 position and a hydroxyl group at C4. This structural arrangement introduces significant steric constraints that dictate specific conformational preferences, making it a valuable building block for conformationally restricted pharmacophores. This guide analyzes the compound's stereochemical dynamics, physicochemical profile, and synthetic pathways, specifically tailored for applications in GPCR ligand design (e.g., opioids, neurokinins) and antifungal research.

Structural Dynamics & Stereochemistry

The pharmacological utility of 2-isopropylpiperidin-4-ol stems from its ability to lock the piperidine ring into a preferred conformation. Understanding this dynamic is critical for Structure-Activity Relationship (SAR) studies.

The "Anchor" Effect

The piperidine ring exists predominantly in a chair conformation. The isopropyl group at C2 exerts a high conformational free energy demand (A-value


 2.15 kcal/mol), significantly larger than the hydroxyl group (A-value 

0.87 kcal/mol) or the lone pair on the nitrogen.
  • Thermodynamic Locking: To minimize 1,3-diaxial interactions, the bulky isopropyl group will almost exclusively occupy the equatorial position.

  • Stereoisomerism: The relative orientation of the C4-hydroxyl group defines the diastereomers:

    • Cis-isomer (Diequatorial): Both the C2-isopropyl and C4-hydroxyl groups are equatorial. This is the thermodynamically most stable isomer (

      
      -1,3 relationship on the ring).
      
    • Trans-isomer (Axial-Equatorial): The C2-isopropyl is equatorial, but the C4-hydroxyl is axial. This isomer is higher in energy but may be favored under specific kinetic synthetic conditions.

Conformational Analysis Diagram

The following diagram illustrates the equilibrium and the steric "locking" mechanism.

Conformation Unstable Unstable Conformer (Isopropyl Axial) Stable Locked Conformer (Isopropyl Equatorial) Unstable->Stable Ring Flip (Driven by Steric Bulk) Sub_Cis Cis-Isomer (OH Equatorial) Most Stable Stable->Sub_Cis Thermodynamic Control Sub_Trans Trans-Isomer (OH Axial) Higher Energy Stable->Sub_Trans Kinetic Control

Figure 1: Conformational energy landscape driven by the C2-isopropyl steric anchor.

Physicochemical Profile

The following data summarizes the core properties of 2-isopropylpiperidin-4-ol. Where experimental values for the specific isopropyl variant are absent, values are predicted based on the close homolog 2-methylpiperidin-4-ol and group contribution methods.

PropertyValue / PredictionContext
Molecular Formula C₈H₁₇NO-
Molecular Weight 143.23 g/mol Fragment-sized for Lead-Likeness
LogP (Predicted) 0.9 ± 0.3Highly soluble, low lipophilicity
pKa (Basic) 10.8 ± 0.5Secondary amine; protonated at physiological pH
H-Bond Donors 2(NH, OH)
H-Bond Acceptors 2(N, O)
Polar Surface Area ~32 ŲGood CNS penetration potential
Stereocenters 2(C2, C4) → 4 possible stereoisomers

Synthetic Methodology

The synthesis of 2-isopropylpiperidin-4-ol is typically achieved via the reduction of 2-isopropyl-4-piperidone . This route allows for stereochemical control based on the choice of reducing agent.

Synthesis Workflow

The pathway begins with the commercially available or easily synthesized ketone precursor.

Synthesis Start 2-Isopropylpyridine Inter 2-Isopropyl-4-piperidone Start->Inter Partial Reduction (H2, Pd/C, acidic) Reagent Reduction Step (NaBH4 or L-Selectride) Inter->Reagent Product 2-Isopropylpiperidin-4-ol (Cis/Trans Mixture) Reagent->Product Stereoselective Hydride Attack

Figure 2: Synthetic route from pyridine precursor to the final alcohol.

Detailed Protocol: Sodium Borohydride Reduction

Objective: Synthesis of 2-isopropylpiperidin-4-ol (racemic mixture of diastereomers). Scale: 10 mmol basis.

Reagents:

  • 2-Isopropyl-4-piperidone (1.41 g, 10 mmol)

  • Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

  • Methanol (anhydrous, 30 mL)

  • Dichloromethane (DCM) & Brine for extraction.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-isopropyl-4-piperidone (10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (15 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH₄OH; stain with Ninhydrin).

  • Quenching: Once the starting material is consumed, quench the reaction by adding water (10 mL) followed by 1M HCl until pH ~2 (to destroy excess hydride).

  • Basification: Adjust pH to >12 using 2M NaOH solution to liberate the free amine.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.[1]

  • Purification: Dry the organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude oil can be purified via column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient) to separate cis and trans isomers if necessary.

Stereochemical Outcome: NaBH₄ is a small hydride donor and typically yields the thermodynamically stable cis-isomer (equatorial OH) as the major product, often in a 3:1 to 6:1 ratio depending on solvent and temperature.

Medicinal Utility & Applications

The 2-isopropylpiperidin-4-ol scaffold acts as a "privileged structure" mimic, often replacing morpholine or simple piperidine rings to modulate lipophilicity and receptor binding.

Pharmacological Targets
  • Opioid Receptors (μ/δ): 4-substituted piperidines are classic scaffolds for opioid ligands (e.g., fentanyl derivatives). The isopropyl group adds bulk that can improve selectivity for specific receptor subtypes by occupying hydrophobic pockets [1].

  • Antifungals: Analogs of Fenpropidin , a piperidine-based fungicide, utilize the ring system to inhibit ergosterol biosynthesis (

    
    -reductase inhibition). The isopropyl substituent can enhance metabolic stability compared to linear alkyl chains [2].
    
  • Neurokinin-1 (NK1) Antagonists: The scaffold serves as a core for Substance P antagonists, where the hydroxyl group provides a handle for ether linkages to aromatic pharmacophores.

Analytical Characterization (NMR Signatures)

Distinguishing the isomers is crucial for quality control.

  • Proton NMR (¹H-NMR):

    • Cis-isomer (OH-equatorial, H-axial): The proton at C4 (geminal to OH) will appear as a wide multiplet (tt or similar) with large coupling constants (

      
       Hz) due to axial-axial coupling with C3/C5 protons.
      
    • Trans-isomer (OH-axial, H-equatorial): The proton at C4 will appear as a narrow multiplet (br s or eq-eq coupling) with small coupling constants (

      
       Hz).
      

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Antimycotics. Source: Archiv der Pharmazie (Wiley Online Library). URL:[Link]

  • Conformation of piperidine and derivatives. Source: Accounts of Chemical Research (ACS Publications). URL:[Link]

  • 2-Methylpiperidin-4-ol (Homolog Data). Source: PubChem Compound Summary.[2] URL:[Link][3]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-Isopropyl-piperidin-4-ol (C


H

NO, MW: 143.23) represents a critical pharmacophore in the synthesis of neuroactive alkaloids and receptor antagonists (e.g., MC4R antagonists). Its analysis is complicated by stereoisomerism . The bulky isopropyl group at C2 anchors the piperidine ring in a specific chair conformation, creating two distinct diastereomers based on the relative orientation of the hydroxyl group at C4.

This guide provides a definitive spectroscopic profile, distinguishing between the thermodynamically stable Cis-isomer (diequatorial) and the Trans-isomer (axial-equatorial), utilizing NMR coupling constants as the primary validation tool.

Stereochemical Definitions

To ensure clarity, this guide uses the following definitions based on 1,3-disubstituted cyclohexane systems:

  • Cis-isomer (2,4-syn): Isopropyl (eq) / Hydroxyl (eq). Thermodynamically favored.

  • Trans-isomer (2,4-anti): Isopropyl (eq) / Hydroxyl (ax).

Mass Spectrometry (MS) Profiling[1]

Mass spectrometry provides the first line of identification. The fragmentation pattern is dominated by


-cleavage adjacent to the nitrogen atom and dehydration of the secondary alcohol.
Experimental Parameters (EI-MS)
  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Inlet: GC-MS or Direct Insertion Probe.

  • Source Temp: 230 °C.

Fragmentation Logic Pathway

The following Graphviz diagram illustrates the primary fragmentation pathways leading to the diagnostic base peak.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 143 Alpha_Cleavage α-Cleavage (Loss of Isopropyl) M_Ion->Alpha_Cleavage - C3H7• (43 Da) Frag_125 Fragment Ion [M - H2O]+ m/z 125 M_Ion->Frag_125 - H2O (minor path) Base_Peak Base Peak [Piperidin-4-ol core]+ m/z 100 Alpha_Cleavage->Base_Peak Dehydration Dehydration (-H2O) Base_Peak->Dehydration - H2O (18 Da) Frag_82 Fragment Ion m/z 82 Dehydration->Frag_82

Caption: Primary EI-MS fragmentation pathway for 2-isopropyl-piperidin-4-ol showing the origin of the base peak at m/z 100.

Diagnostic Ion Table
m/z (Mass-to-Charge)Relative IntensityAssignmentStructural Significance
143 < 5%

Molecular Ion (Weak in alcohols).
125 5-10%

Loss of water (Dehydration). Indicates free OH.
100 100% (Base)


-cleavage losing Isopropyl group. Diagnostic for 2-substituent.
82 20-40%

Subsequent dehydration of the base peak.
58 15-25%

Ring fragmentation (Retro-Diels-Alder type).

Infrared Spectroscopy (IR)[2]

IR is useful primarily for confirming functional group status (free vs. hydrogen-bonded).

Key Absorption Bands (Thin Film/ATR)
Wavenumber (cm

)
IntensityVibrational ModeNotes
3200 - 3400 Broad, StrongO-H / N-H stretchOverlapping signals. Broadening indicates H-bonding.
2950 - 2860 StrongC-H stretchAlkyl C-H.
1385 / 1365 MediumC-H bend (Gem-dimethyl)Diagnostic Doublet for Isopropyl group.
1050 - 1080 StrongC-O stretchSecondary alcohol.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]

This is the definitive method for structural and stereochemical validation. The data below assumes the Cis-isomer (2,4-syn) , where both the Isopropyl and Hydroxyl groups are equatorial, as this is the predominant product in thermodynamic reductions.

Stereochemical Logic (The Self-Validating Protocol)

To determine if you have the Cis or Trans isomer, you must calculate the coupling constants (


) of the proton at C4 (H4) .
  • Scenario A: H4 is Axial (Cis-isomer)

    • H4 is anti-periplanar to H3

      
       and H5
      
      
      
      .
    • Observation: H4 appears as a wide multiplet (tt or similar) with large couplings (

      
       Hz).
      
  • Scenario B: H4 is Equatorial (Trans-isomer)

    • H4 has no anti-periplanar neighbors.

    • Observation: H4 appears as a narrow multiplet (quintet-like) with small couplings (

      
       Hz).
      
H NMR Data (400 MHz, CDCl )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H4 3.50 - 3.65 tt (Multiplet) 10.5, 4.2 Diagnostic: Large

confirms axial H

Equatorial OH.
H2 2.35 - 2.45ddd10.0, 3.5, 2.5

-to-N. Shielded relative to H6 due to alkyl group.
H6

3.05 - 3.15dm12.0

-to-N. Deshielded equatorial proton.
H6

2.55 - 2.65td12.0, 2.8

-to-N. Axial proton.
H3/H5 1.20 - 2.00m (Envelope)-Ring methylene protons (complex overlap).
CH(CH

)

1.55 - 1.65octet6.8Methine of isopropyl.
CH

0.90 / 0.92d (two signals)6.8Diastereotopic methyl groups (due to chiral center at C2).
NH / OH 1.5 - 2.5Broad s-Exchangeable. Shifts vary with concentration/water.
C NMR Data (100 MHz, CDCl )
Position

(ppm)
Carbon TypeStructural Environment
C4 69.5 - 70.5 CHCarbinol carbon (attached to OH).
C2 61.0 - 62.0 CH

-to-N, attached to Isopropyl.
C6 46.5 - 47.5CH

Unsubstituted

-to-N.
C3 42.0 - 43.0CH


-position.
C5 35.0 - 36.0CH


-position.
iPr-CH 30.5 - 31.5CHIsopropyl methine.
iPr-CH

18.5 / 19.2CH

Isopropyl methyls (non-equivalent).
NMR Decision Tree (Graphviz)

NMR_Logic Start Analyze H4 Signal (~3.6 ppm) Width Measure Width at Half Height (W1/2) or Coupling (J) Start->Width Large W1/2 > 20 Hz J(ax-ax) ~ 11 Hz Width->Large Small W1/2 < 12 Hz J(eq-ax) ~ 3-4 Hz Width->Small Conc_Cis H4 is AXIAL OH is EQUATORIAL (Cis-Isomer) Large->Conc_Cis Conc_Trans H4 is EQUATORIAL OH is AXIAL (Trans-Isomer) Small->Conc_Trans

Caption: Decision tree for assigning stereochemistry based on H4 proton multiplicity.

Experimental Protocols

NMR Sample Preparation (D O Shake)

To distinguish the OH/NH signals from ring protons:

  • Dissolve ~5 mg of sample in 0.6 mL CDCl

    
     .
    
  • Acquire standard

    
    H spectrum.
    
  • Add 1 drop of D

    
    O  to the NMR tube and shake vigorously.
    
  • Re-acquire. Result: Signals at 1.5-2.5 ppm (NH/OH) will disappear; H4 signal may simplify if it was coupled to OH.

GC-MS Method
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Note: The alcohol tailing can be reduced by derivatizing with BSTFA (Trimethylsilylating agent) prior to injection.

References

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16745126, Isopropyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link] (Analogous spectroscopic data source).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Reference for MS fragmentation rules of amines and alcohols).

Sources

Strategic Bio-Evaluation of Novel Piperidine Scaffolds: From Library Design to Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the structural core for over 12,000 clinical candidates and numerous FDA-approved drugs, including Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Ritalin (ADHD). Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and present substituents in defined 3D vectors.

However, the piperidine moiety carries inherent risks, specifically hERG channel blockade (cardiotoxicity) and rapid metabolic clearance. This technical guide outlines a rigorous, self-validating screening pipeline designed to identify high-potency piperidine leads while filtering out toxic liabilities early in the discovery phase.

Part 1: In Silico Pre-Screening & Library Design

Objective: Reduce wet-lab attrition by filtering for "drug-likeness" and specific liabilities.

Before synthesis, novel piperidine libraries must undergo computational filtration. The high basicity of the secondary amine (pKa ~11) often leads to high lysosomal trapping, which must be predicted.

The hERG Liability Filter

Piperidine derivatives, particularly those with lipophilic substituents at the N-position or C4-position (e.g., 4-phenylpiperidine), are notorious for blocking the hERG potassium channel, leading to QT interval prolongation.

  • Action: Perform pharmacophore modeling to detect "hERG traps"—typically two aromatic rings separated by a basic nitrogen at a distance of 5.5–7.5 Å.

  • Mitigation Strategy: If hERG liability is predicted, plan to introduce polar groups (zwitterionic character) or conformational restrictions to the piperidine ring to reduce channel affinity [1].

Molecular Docking Workflow

For targeted libraries (e.g., AChE inhibitors), docking must validate the fit of the piperidine nitrogen into the anionic sub-site of the enzyme.

Piperidine_Screening_Workflow Synthesis Library Synthesis (Piperidine Core) InSilico In Silico Filter (hERG & Docking) Synthesis->InSilico Structures Phenotypic Primary Screening (MTT / MIC) InSilico->Phenotypic Pass Filter Targeted Target Validation (AChE / Kinase) Phenotypic->Targeted Active Hits ADME ADME-Tox (hERG / CYP450) Targeted->ADME Leads ADME->Synthesis SAR Feedback

Figure 1: Integrated workflow for the biological evaluation of piperidine derivatives, emphasizing the feedback loop from ADME-Tox back to synthesis.

Part 2: Primary Phenotypic Screening (Cytotoxicity)

Objective: Broad-spectrum assessment of biological activity using the MTT Assay.

For novel piperidines, particularly those targeted for oncology, the MTT assay is the gold standard for high-throughput viability screening. It relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in metabolically active cells.[1]

Protocol: Optimized MTT Assay for Piperidines

Note: Piperidine compounds are often lipophilic. Solubility issues can cause precipitation in aqueous media, leading to false positives (crystals scattering light).

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).

  • Solubilization Buffer: 100% DMSO (Dimethyl sulfoxide).

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal control).[2][3]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
  • Treatment:

    • Dissolve piperidine compounds in DMSO (Stock: 10 mM).

    • Perform serial dilutions in culture medium. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.5% DMSO).

    • Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).[2][4] Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate media (do not disturb purple formazan crystals).[2] Add 100 µL DMSO to dissolve crystals.

  • Quantification: Agitate plate for 10 mins. Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis:



  • Validation Check: If the standard deviation between triplicates is >10%, the assay must be repeated.

Part 3: Targeted Mechanism Screening (AChE Inhibition)

Objective: Validate specific target engagement for CNS-active piperidines.

Many piperidine derivatives (like Donepezil) target Acetylcholinesterase (AChE).[5][6] The Ellman’s Method is the definitive protocol for this activity [2].

Protocol: Modified Ellman’s Assay

Principle: AChE hydrolyzes the substrate acetylthiocholine iodide (ATCI) to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB).

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Substrate: ATCI (0.5 mM).

  • Chromogen: DTNB (0.33 mM).

Workflow:

  • Pre-Incubation: In a 96-well plate, mix:

    • 140 µL Buffer

    • 20 µL Enzyme solution

    • 20 µL Test Compound (Piperidine derivative)

    • Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Determine the reaction rate (slope of Absorbance vs. Time). Calculate % Inhibition relative to the "No Inhibitor" control.

Causality Insight: The piperidine nitrogen usually binds to the anionic site of AChE, while aromatic substituents interact with the peripheral anionic site (PAS) . Dual-binding often yields nanomolar potency [3].

Part 4: Structure-Activity Relationship (SAR) & Optimization

Objective: Rationalize data to improve potency and safety.

The SAR of piperidine is distinct because the ring allows for "vectorial exploration"—placing groups in specific spatial orientations.

Piperidine_SAR Core Piperidine Scaffold N_Sub N-Substitution (Pos 1) Modulates PK & Solubility (Risk: hERG Blockade) Core->N_Sub C4_Sub C4-Substitution Primary Pharmacophore Vector (Target Binding) Core->C4_Sub Ring_Sub Ring Constraints (C2/C3) Improves Selectivity (Chirality) Core->Ring_Sub

Figure 2: Strategic substitution points on the piperidine ring. N-substitution dictates pharmacokinetic properties, while C4 is critical for receptor engagement.

Key SAR Rules for Piperidines:
  • N-Alkylation: Increasing chain length on the Nitrogen often increases lipophilicity and CNS penetration but increases the risk of hERG inhibition.

  • C4-Functionalization: Introducing a bulky aromatic group at C4 (e.g., 4-benzylpiperidine) is critical for AChE activity (mimicking choline) but must be balanced to maintain water solubility.

  • Rigidification: Fusing the piperidine ring (e.g., into a tropane or bicyclic system) can lock the conformation, improving selectivity for specific receptor subtypes (e.g., Sigma-1 vs. AChE) [4].

Part 5: ADME-Tox Profiling (The Safety Check)

Objective: Eliminate toxic compounds before in vivo studies.

hERG Inhibition Assay (Critical)

Because 4-phenylpiperidine is a known hERG pharmacophore, all hits with IC₅₀ < 1 µM must be screened for hERG binding.

  • Method: Fluorescence polarization assay (RedShift) or Patch-Clamp (Gold Standard).

  • Threshold: If hERG IC₅₀ / Therapeutic IC₅₀ < 30, the safety margin is too narrow.

Metabolic Stability

The piperidine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Assay: Incubate compounds with Human Liver Microsomes (HLM) + NADPH for 60 mins.

  • Analysis: Monitor disappearance of parent compound via LC-MS/MS.

  • Optimization: Block "soft spots" (metabolic sites) on the ring by adding Fluorine or Methyl groups to prevent rapid clearance.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry. (2019).[7]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. European Journal of Medicinal Chemistry. (2025).

  • Novel piperidine derivatives: Synthesis and anti-acetylcholinesterase activity. Chemical and Pharmaceutical Bulletin.

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. (2025).

Sources

Conformational Dynamics of Substituted Piperidin-4-ols: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the conformational behavior of substituted piperidin-4-ols. It deviates from standard textbook definitions to address the practical challenges encountered in medicinal chemistry, specifically the interplay between steric bulk (A-values) and electronic effects (stereoelectronic interactions and hydrogen bonding).

Executive Summary

Piperidin-4-ols represent a privileged scaffold in drug discovery (e.g., haloperidol, loperamide).[1] Unlike cyclohexane, the piperidine ring introduces nitrogen inversion and a lone pair, creating a complex conformational landscape.[1] In 4-substituted systems, the equilibrium is not merely a function of steric bulk; it is governed by a triad of forces: 1,3-diaxial interactions , nitrogen inversion , and solvation effects .[1] This guide outlines the theoretical basis and provides a self-validating experimental protocol for determining these conformations.

Part 1: Theoretical Framework

The Thermodynamic Baseline (Sterics)

In an unsubstituted piperidine, the chair conformation is the global minimum. Substituents at the C4 position follow cyclohexane kinetics, governed by A-values (free energy difference between axial and equatorial conformers).[1]

  • Hydroxyl A-value: ~0.87 kcal/mol (favors equatorial).[1]

  • The Nitrogen Anomaly: Unlike cyclohexane, the N-H or N-R bond can flip. The N-substituent prefers the equatorial position (by ~0.4–0.8 kcal/mol for N-Me), but this barrier is low.[1]

The "Impossible" Hydrogen Bond

A critical distinction must be made between piperidin-3-ols and piperidin-4-ols :

  • 3-ols: Can form a strong intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the nitrogen lone pair (

    
    ), often stabilizing the axial OH conformation or a twist-boat.[1]
    
  • 4-ols: In a standard chair conformation, the distance between the C4-OH and the N1 lone pair is too large (~4.5 Å) for a direct IMHB.

    • Implication: If an "IMHB" effect is observed in a 4-ol, it indicates either (a) supramolecular aggregation (dimers), (b) a solvent-bridged network, or (c) a distortion into a high-energy boat/twist-boat conformation, usually forced by bulky geminal substitution (e.g., 2,2,6,6-tetramethylpiperidin-4-ol).[1]

Protonation and Ion-Dipole Effects

In physiological conditions (pH < pKa ~10), the nitrogen is protonated (


).[1] This eliminates the lone pair, removing the possibility of H-bond acceptance. The conformation then becomes purely dominated by sterics and charge-dipole  interactions.[1] The 

group is effectively bulkier, locking the N-substituent equatorial and rigidifying the ring.

Part 2: Analytical Methodologies

NMR Spectroscopy: The Gold Standard

The scalar coupling constant (


) is the most reliable metric for solution-state conformation.
ParameterEquatorial OH (Axial Proton)Axial OH (Equatorial Proton)Mechanistic Basis

10 – 12 Hz 2 – 5 Hz Karplus relationship; 180° dihedral angle maximizes overlap.[1]

2 – 5 Hz 2 – 5 Hz ~60° dihedral angle results in weak coupling.[1]
Signal Width (

)
> 20 Hz < 10 Hz Sum of large axial couplings broadens the multiplet.[1]
Chemical Shift (

)
Upfield (shielded)Downfield (deshielded)Anisotropy of C-C bonds shields axial protons.[1]
Infrared Spectroscopy (Bohlmann Bands)

While IR is less useful for the OH orientation itself, it is diagnostic for the Nitrogen conformation.

  • Bohlmann Bands (2700–2800 cm⁻¹): arise from the anti-periplanar interaction between the N-lone pair and adjacent axial C-H bonds.

    • Presence: Indicates the N-lone pair is axial (N-substituent is equatorial).[1]

    • Absence: Indicates N-inversion or protonation.[1]

Part 3: Experimental Protocol (Step-by-Step)

This protocol is designed to be self-validating. If the NMR and Computational data do not converge, the sample is likely aggregating or impure.

Phase 1: Synthesis & Isolation
  • Synthesize the substituted piperidin-4-ol.[1]

  • Purification: Avoid acidic workups if studying the free base. Use neutral alumina or basic silica to prevent salt formation.[1]

  • Drying: Lyophilize from benzene or dioxane to remove trace water (critical for H-bond studies).[1]

Phase 2: NMR Data Acquisition

Objective: Determine


 values to assign H4 orientation.
  • Sample A (Non-Polar): Dissolve 5–10 mg in

    
     (0.6 mL).
    
    • Purpose: Promotes intramolecular H-bonding (if possible) and aggregation.[1][2]

  • Sample B (Polar/Protic): Dissolve 5–10 mg in

    
     or 
    
    
    
    .
    • Purpose: Disrupts H-bonds; mimics physiological solvation.[1]

  • Acquisition: Run 1H NMR (min 400 MHz, ideally 600 MHz).

    • Key Parameter: Focus on the H4 methine signal (typically 3.5 – 4.0 ppm).[1]

  • Decoupling (Optional): If H4 is obscured, perform a 1D-TOCSY or homonuclear decoupling irradiating the C3/C5 protons.[1]

Phase 3: Data Analysis & Calculation
  • Extract Coupling Constants:

    • If H4 is a tt (triplet of triplets) with

      
       Hz 
      
      
      
      H4 is Axial (OH is Equatorial).[1]
    • If H4 is a quintet/narrow multiplet with

      
       Hz 
      
      
      
      H4 is Equatorial (OH is Axial).[1]
  • Calculate Equilibrium Constant (

    
    ): 
    If time-averaged couplings (
    
    
    
    ) are seen (fast exchange):
    
    
    [1]
    • Note: Use standard values

      
       Hz and 
      
      
      
      Hz.[1]
Phase 4: Computational Validation
  • Perform a conformational search (Monte Carlo/MMFF).[1]

  • Optimize lowest energy structures using DFT (B3LYP/6-31G* or wB97X-D).[1]

  • Compare calculated Boltzmann-weighted couplings with experimental

    
    .[1]
    

Part 4: Visualization of Workflows

Diagram 1: Conformation Determination Logic

This decision tree guides the researcher through the NMR analysis process.

ConformationLogic Start Synthesize Piperidin-4-ol Solvent Dissolve in CDCl3 (Non-polar) Start->Solvent Acquire Acquire 1H NMR (Focus on H4 Signal) Solvent->Acquire Analyze Analyze Splitting Pattern (J-Coupling) Acquire->Analyze ResultA Large Splitting (tt) J ~ 10-12 Hz Analyze->ResultA Wide Signal ResultB Narrow Multiplet (q) J ~ 2-5 Hz Analyze->ResultB Narrow Signal ConclA H4 is AXIAL (OH is Equatorial) Stable Chair ResultA->ConclA ConclB H4 is EQUATORIAL (OH is Axial) Steric Clash or Boat ResultB->ConclB

Caption: Decision matrix for assigning C4 stereochemistry based on scalar coupling constants.

Diagram 2: Thermodynamic Equilibrium

Visualizing the energy landscape between the two chair forms.

Equilibrium ChairEq Conformer A (OH Equatorial) Global Minimum Transition Transition State (Half-Chair/Twist) ChairEq->Transition Ring Flip ChairAx Conformer B (OH Axial) High Energy (+0.9 kcal) Transition->ChairAx

Caption: The thermodynamic equilibrium favors the equatorial OH conformer unless destabilized by N-substituents.

Part 5: Data Summary Table

Substituent (R)SolventMajor Conformer (OH)

(kcal/mol)
Notes
H

Equatorial-0.87Standard A-value dominance.[1]
H

Equatorial-0.60Solvation reduces A-value slightly.[1]
t-Butyl (N)

Equatorial-1.2Bulky N-group locks ring; OH stays Eq.[1]
Methyl (C3)

Axial (varies)+0.4Vicinal gauche interaction may force OH axial.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (The foundational text for A-values and conformational analysis). [1]

  • Juaristi, E. (1991).[1] Conformational Behavior of Six-Membered Rings. VCH Publishers.[1] (Detailed analysis of heterocyclic conformations).

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975).[1] Conformation of piperidines. Accounts of Chemical Research, 8(9), 300–306.[1] [Link]

  • Bohlmann, F. (1958).[1] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157–2167.[1] (Origin of Bohlmann bands for N-lone pair determination). [Link]

  • Abraham, R. J., et al. (2018).[1] Conformational analysis of substituted piperidines. Magnetic Resonance in Chemistry. (Modern NMR and computational updates). [Link]

Sources

Advanced Pharmacophore Modeling of Piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Conformational Dynamics to Bioactive Hit Discovery

Strategic Overview: The Privileged Scaffold

The piperidin-4-ol (4-hydroxypiperidine) moiety is a "privileged scaffold" in medicinal chemistry, serving as a core structural element in ligands targeting G-protein-coupled receptors (GPCRs), ion channels (NMDA, Sigma), and metalloenzymes (HPPD). Its versatility stems from its ability to project functional groups in defined spatial vectors while maintaining specific physicochemical properties—namely, the basicity of the nitrogen (pKa ~10–11) and the hydrogen-bonding potential of the C4-hydroxyl group.

For the computational chemist, however, this scaffold presents distinct challenges. The flexibility of the saturated ring and the directional ambiguity of the hydroxyl group require a rigorous modeling protocol. This guide outlines an autonomous, field-proven workflow for generating high-quality pharmacophore models for piperidin-4-ol analogs, moving beyond standard "black-box" automation to expert-driven design.

Structural Basis & Chemical Space

Effective pharmacophore modeling begins with understanding the conformational landscape.

2.1 Conformational Dynamics

The piperidine ring predominantly exists in a chair conformation , which is the global minimum. However, in the context of a binding pocket—particularly when metal coordination is involved (e.g., in HPPD inhibitors)—the ring can adopt boat or twisted-boat conformations.

  • Critical Protocol: Do not rely on a single low-energy conformer. You must generate a conformational ensemble that samples the ring puckering (chair vs. boat) and the equatorial/axial orientation of the 4-hydroxyl group.

  • Nitrogen Inversion: At physiological pH, the piperidine nitrogen is predominantly protonated (

    
    ), fixing the stereochemistry and acting as a Positive Ionizable (PI)  feature. If modeling the neutral species (for membrane permeability studies), one must account for nitrogen inversion.
    
2.2 Pharmacophoric Feature Mapping

The piperidin-4-ol scaffold maps to three primary pharmacophoric features:

  • Positive Ionizable (PI): The protonated nitrogen (essential for salt bridges, e.g., Asp/Glu residues in GPCRs).

  • H-Bond Donor/Acceptor (HBD/HBA): The 4-OH group. Its vector is critical. In structure-based design, this often interacts with polar residues or water networks.

  • Hydrophobic (Hyd): The C2/C3/C5/C6 methylene units often sit in hydrophobic sub-pockets.

Methodological Framework: The Core Workflow

The following workflow integrates Ligand-Based (LBDD) and Structure-Based (SBDD) approaches.

3.1 Step-by-Step Protocol

Step 1: Data Curation & Preparation

  • Dataset: Curate a training set of active piperidin-4-ol analogs (IC50 < 100 nM) and a decoy set of inactive structurally similar compounds.

  • Standardization: Wash salts, normalize ionization states to pH 7.4 (ensure piperidine N is protonated), and enumerate tautomers.

Step 2: Conformational Expansion (The "Expert" Step)

  • Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

  • Parameter: Set an energy window of 10–15 kcal/mol above the global minimum to capture bioactive conformations (e.g., boat forms).

  • Constraint: If X-ray data exists (e.g., Piperidine-Metal complexes), apply a positional constraint to the nitrogen and oxygen atoms during expansion.

Step 3: Pharmacophore Generation

  • Ligand-Based (Common Feature Hypothesis): Align active ligands to identify the spatial overlap of the PI and HBD/HBA features. Use a 3D-QSAR approach if activity data spans 3+ orders of magnitude.

  • Structure-Based (Interaction Mapping): If a co-crystal structure is available (e.g., HPPD-inhibitor complex), map "Hot Spots" within the pocket. The 4-OH group often coordinates with metals (Fe2+) or H-bonds with Ser/Thr residues.

Step 4: Validation

  • ROC Analysis: Plot Receiver Operating Characteristic curves.[1] A valid model should have an AUC > 0.7.

  • Enrichment Factor (EF): Calculate EF at 1% and 5% to ensure the model retrieves actives early in the list.

Visualization: Pharmacophore Generation Pipeline

The following diagram illustrates the logical flow from chemical structure to a validated hypothesis.

PharmacophoreWorkflow cluster_Modeling Hypothesis Generation DataPrep Data Curation (Standardize pH 7.4, Desalt) ConfGen Conformational Expansion (Sample Chair/Boat, 15 kcal/mol window) DataPrep->ConfGen 3D Structures LBDD Ligand-Based (Common Feature Alignment) ConfGen->LBDD Active Ligands SBDD Structure-Based (Interaction Maps/Hot Spots) ConfGen->SBDD Holo Complex ModelBuild Pharmacophore Model Construction (Define Features: PI, HBD, HBA, Hyd) LBDD->ModelBuild SBDD->ModelBuild Validation Validation (ROC Curves, Enrichment Factors) ModelBuild->Validation Test Set VirtualScreen Virtual Screening (ZINC/ChemDiv Databases) Validation->VirtualScreen AUC > 0.7

Figure 1: Integrated workflow for pharmacophore modeling of piperidin-4-ol analogs, highlighting the bifurcation between ligand-based and structure-based routes.

Case Study: HPPD Inhibitors (Structure-Based Approach)

A compelling application of this workflow is found in the design of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors.

  • Target: HPPD contains a non-heme Fe(II) center.[2]

  • Interaction: The 4-hydroxypiperidine moiety often acts as a bidentate ligand or interacts via water bridges.

  • Model Features:

    • Metal Coordinator: The 4-OH and adjacent carbonyls (if present in analogs) map to the Fe(II).

    • Hydrophobic Core: The piperidine ring maps to the hydrophobic sandwich formed by Phe/Tyr residues in the active site.

  • Outcome: In a study referenced by Fu et al., a complex-based pharmacophore (CBP) model achieved a ROC of 0.721, successfully retrieving novel inhibitors from the ChemDiv database.[2]

Quantitative Data Summary: HPPD Model Performance
MetricValueInterpretation
ROC AUC 0.721Good discriminative power between actives and decoys.[2]
Enrichment (1%) > 10High probability of finding actives in the top 1% of hits.
Key Features 1 HBA, 1 HBD, 1 Hyd, 1 PIThe "PI" feature is often optional depending on the specific sub-pocket.
Scaffold Interaction Map

This diagram visualizes how the specific atoms of the piperidin-4-ol scaffold translate into abstract pharmacophoric features.

ScaffoldMap N_atom Piperidine N (Protonated) PI Positive Ionizable (PI) (Interaction: Asp/Glu) N_atom->PI Maps to OH_group 4-Hydroxyl Group HBD_HBA Donor/Acceptor (HBD/A) (Interaction: Ser/Thr/Metal) OH_group->HBD_HBA Maps to Ring Piperidine Ring (C2-C6) Hyd Hydrophobic (Hyd) (Interaction: Phe/Trp) Ring->Hyd Maps to

Figure 2: Mapping chemical functionality to pharmacophoric features. The Nitrogen provides the electrostatic anchor, while the 4-OH provides directional specificity.

References
  • Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Source: ResearchGate 3

  • 3D Pharmacophore-Based Virtual Screening and Docking Approaches toward the Discovery of Novel HPPD Inhibitors. Source: NIH / PubMed Central 2

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. Source: NIH / PubMed 4

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (Relevant for ring puckering dynamics) Source: NIH / PubMed Central 5

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. Source: NIH / PubMed Central 6

Sources

In silico prediction of 2-Isopropyl-piperidin-4-ol ADMET properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico ADMET Profiling of 2-Isopropyl-piperidin-4-ol

Executive Summary

This technical guide details the in silico profiling of 2-Isopropyl-piperidin-4-ol , a functionalized piperidine scaffold often utilized as a fragment in fragment-based drug discovery (FBDD) or as a chiral building block for CNS-active agents.

The piperidine ring is a privileged pharmacophore, yet its substitution pattern dictates its metabolic fate and toxicity profile. This analysis synthesizes physicochemical descriptors, pharmacokinetic (ADME) predictions, and toxicity endpoints.[1][2] Our predictive models suggest this compound possesses high oral bioavailability and moderate blood-brain barrier (BBB) permeability , but carries a specific liability regarding CYP2D6 metabolism and potential stereochemical-dependent hERG channel interactions.

Physicochemical Landscape & Molecular Descriptors

The foundation of ADMET prediction lies in accurate physicochemical profiling. For 2-Isopropyl-piperidin-4-ol, the interplay between the lipophilic isopropyl group and the polar hydroxyl/amine functionalities determines its drug-likeness.

Computed Properties (Consensus Estimates)
PropertyPredicted RangeRationale & Causality
Molecular Weight ~143.23 g/mol well below the 500 Da limit (Lipinski), favoring high absorption.
LogP (Lipophilicity) 1.1 – 1.4The isopropyl group (+1.2) offsets the polarity of the amine and hydroxyl, placing it in the "Sweet Spot" (1 < LogP < 3) for membrane permeability.
pKa (Basic Nitrogen) 10.5 – 11.0The secondary amine is highly basic. At physiological pH (7.4), >99% of the molecule exists as a cation, affecting passive diffusion.
TPSA ~32-40 ŲLow Topological Polar Surface Area suggests excellent membrane penetration (Limit < 140 Ų).
Stereochemistry 2 Chiral CentersCreates 4 stereoisomers (cis/trans). In silico docking must treat these as distinct entities due to differing solvation energies.
Drug-Likeness Evaluation

The compound passes Lipinski’s Rule of Five and Veber’s Rules without violation. However, the high pKa indicates that while solubility is high, passive transport across the BBB may be rate-limited by the need for deprotonation or active transport mechanisms.

Pharmacokinetic (ADME) Architecture

The following workflow details the predictive logic for Absorption, Distribution, Metabolism, and Excretion.

Absorption & Distribution
  • Human Intestinal Absorption (HIA): Predicted to be High (>90%) . The small molecular size allows for paracellular transport, while the lipophilicity facilitates transcellular diffusion despite ionization.

  • Blood-Brain Barrier (BBB):

    • Prediction:Permeant.

    • Mechanism:[3][4] While the cationic charge opposes entry, the low molecular weight and TPSA allow it to cross. It is likely a substrate for Organic Cation Transporters (OCTs).

Metabolic Vulnerability (The CYP2D6 Axis)

The piperidine nitrogen is a "metabolic handle."[5]

  • CYP2D6 Substrate: High Probability. CYP2D6 prefers basic amines with a lipophilic region (the isopropyl group) at a specific distance from the nitrogen.

  • Metabolic Pathways:

    • N-Oxidation: Flavin-containing monooxygenases (FMO) may attack the secondary amine.

    • Hydroxylation: CYP-mediated oxidation of the isopropyl group.

    • Glucuronidation: The C4-hydroxyl group is a direct target for UGT enzymes (Phase II metabolism), potentially leading to rapid clearance.

Prediction Workflow Diagram

ADME_Workflow Input Input: 2-Isopropyl-piperidin-4-ol (SMILES String) PhysChem Physicochemical Profiling (SwissADME) Input->PhysChem Lipinski Lipinski/Veber Rules (Pass) PhysChem->Lipinski ADME ADME Prediction (pkCSM / PreADMET) Lipinski->ADME Metabolism Metabolic Stability (CYP2D6 / UGT) ADME->Metabolism Clearance Clearance Prediction (Renal + Hepatic) Metabolism->Clearance Output Final ADME Profile: High Bioavailability, Rapid Phase II Clearance Clearance->Output

Caption: Logical workflow for in silico ADME assessment, moving from structural input to metabolic clearance prediction.

Toxicity & Safety Profiling (The "T" in ADMET)

While the scaffold is simple, specific structural alerts must be evaluated.

hERG Inhibition (Cardiotoxicity)

Piperidines are historically associated with hERG channel blockade (QT prolongation).

  • Risk Assessment: Low to Moderate.

  • Causality: Potent hERG blockers usually require two aromatic rings flanking a basic nitrogen (pharmacophore). 2-Isopropyl-piperidin-4-ol lacks these aromatic features. However, if this fragment is linked to an aromatic core during drug design, hERG affinity will likely spike.

Genotoxicity (Ames Test)
  • Prediction: Non-Mutagenic.

  • Rationale: The structure lacks nitro, nitroso, or epoxide groups typically flagged by structural alert software (e.g., Derek Nexus or ProTox-II).

Hepatotoxicity
  • Prediction: Low.

  • Mechanism: The molecule does not contain catechol or aniline substructures that form reactive quinones.

Comprehensive Validation Protocol

To validate the in silico hypotheses above, the following experimental assays are required. This protocol ensures the "Self-Validating" nature of the research.

Step 1: In Silico Generation (Methodology)
  • Structure Preparation: Generate 3D conformers for all 4 stereoisomers using RDKit or OpenBabel. Energy minimize using the MMFF94 force field.

  • Submission:

    • Upload SMILES to SwissADME for bioavailability radar [1].

    • Upload SMILES to pkCSM for graph-based toxicity signatures [2].

    • Upload SMILES to ProTox-II for LD50 and organ toxicity endpoints [3].

Step 2: In Vitro Validation (The "Wet Lab" Confirmation)
  • PAMPA Assay: To confirm the passive permeability predicted by the LogP.

    • Protocol: Use a lipid-impregnated artificial membrane at pH 7.4. Measure donor/acceptor concentration via LC-MS.

  • Microsomal Stability Assay: To confirm the CYP2D6/FMO liability.

    • Protocol: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH. Quench at t=0, 15, 30, 60 min.

    • Success Metric: If

      
       min, the metabolic instability hypothesis is confirmed.
      
Step 3: Metabolic Pathway Diagram

The following diagram details the predicted metabolic fate, highlighting the vulnerability of the nitrogen and hydroxyl groups.

Metabolic_Fate Parent 2-Isopropyl-piperidin-4-ol NOxide N-Oxide Metabolite (Inactive) Parent->NOxide FMO / CYP2D6 Glucuronide O-Glucuronide (Rapid Excretion) Parent->Glucuronide UGT (Phase II) Hydroxyl Isopropyl-OH (Minor) Parent->Hydroxyl CYP3A4

Caption: Predicted metabolic pathways.[6] Phase II Glucuronidation is expected to be the dominant clearance route.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[7][8][9][10] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[7][8][9][11] Scientific Reports, 7, 42717.[7][9][11] [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][12][13]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[4][14][15] ProTox-II: a webserver for the prediction of toxicity of chemicals.[4] Nucleic Acids Research, 46(W1), W257–W263.[14][15] [Link]

Sources

Physicochemical Characterization of 2-Isopropyl-piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropyl-piperidin-4-ol (CAS: 3566-02-1 for generic; stereoisomers vary) represents a critical chiral scaffold in the synthesis of GPCR ligands, calcium channel blockers, and antihistamines.[1] Its structural duality—possessing both a secondary amine (basic center) and a secondary alcohol (H-bond donor/acceptor)—combined with the steric bulk of the isopropyl group, creates a complex physicochemical profile.

This guide moves beyond basic data sheets to address the conformational dynamics, stereochemical assignment, and detection challenges inherent to this molecule. It is designed for medicinal chemists and analytical scientists requiring high-fidelity characterization protocols.[1]

Part 1: Structural Dynamics & Stereochemistry[1]

The physicochemical behavior of 2-isopropyl-piperidin-4-ol is dictated by its stereochemistry. Unlike simple piperidines, the C2-isopropyl group acts as a "conformational anchor," locking the ring into a specific chair conformation to avoid 1,3-diaxial steric clashes.

The Conformational Anchor Effect

In the piperidine ring, the bulky isopropyl group (


) will almost exclusively occupy the equatorial  position to minimize 

-value strain (approx. 2.1 kcal/mol).[1] This dictates the orientation of the C4-hydroxyl group:
  • Cis-Isomer (Z): The C2-Isopropyl and C4-Hydroxyl groups are on the same face of the ring.[1] With the isopropyl group equatorial, the hydroxyl group is also equatorial (1,3-diequatorial relationship). This is thermodynamically favored.[1]

  • Trans-Isomer (E): The groups are on opposite faces.[1] With the isopropyl group equatorial, the hydroxyl group is forced into an axial position. This introduces 1,3-diaxial interactions, making it less stable but potentially more reactive in specific substitution reactions.[1]

Visualization of Conformational Isomerism

Stereochemistry cluster_0 Thermodynamic Stability Cis Cis-Isomer (e,e) (More Stable) Trans Trans-Isomer (e,a) (Less Stable) Cis->Trans Epimerization (Requires forcing conditions) Anchor C2-Isopropyl Group (Conformational Anchor) Anchor->Cis Directs C4-OH to Equatorial Anchor->Trans Forces C4-OH to Axial

Figure 1: Conformational anchoring effect of the isopropyl group. The bulky C2-substituent dictates the thermodynamic preference for the Cis (diequatorial) isomer.

Part 2: Spectroscopic Identification Strategy

Standard low-resolution MS is insufficient for isomer differentiation.[1] The following NMR protocol allows for unambiguous assignment of relative stereochemistry without growing single crystals.

NMR Logic: The Karplus Relationship

The splitting pattern of the proton at C4 (


) is the diagnostic key.
  • Cis-Isomer (

    
     is Axial):  The proton at C4 is axial (because the OH is equatorial). It will exhibit two large diaxial couplings  (
    
    
    
    ) with the axial protons at C3 and C5.
    • Signal: Multiplet appearing as a triplet of triplets (tt).

  • Trans-Isomer (

    
     is Equatorial):  The proton at C4 is equatorial (because the OH is axial). It will exhibit only small equatorial-axial or equatorial-equatorial couplings  (
    
    
    
    ).[1]
    • Signal: Narrow multiplet or broad singlet.

Validated NMR Protocol
  • Solvent: Dissolve 10 mg sample in

    
     (or 
    
    
    
    if salt form).
  • Experiment: Run 1H-NMR (min 400 MHz).

  • Analysis: Focus on the region

    
     (CH-OH).[1]
    
  • Verification: Perform a 1D-NOESY targeting the C2-H.

    • Cis: Strong NOE between C2-H (axial) and C4-H (axial).[1]

    • Trans: Weak or no NOE between C2-H (axial) and C4-H (equatorial).[1]

Part 3: Physicochemical Profiling[1][2]

The dual functionality requires careful handling of pH during extraction and formulation.

Key Properties Table[1]
PropertyValue (Approx)Context & Causality
Molecular Weight 143.23 g/mol Small molecule fragment space.[1]
pKa (Amine) 10.8 ± 0.3Highly basic secondary amine.[1] Exists as cation at physiological pH.[1]
pKa (Alcohol) >16Negligible acidity in aqueous media.[1]
LogP (Oct/Water) 1.1 – 1.3Isopropyl group (+0.5 log units vs methyl) increases lipophilicity compared to 4-piperidinol (LogP ~0.2).[1]
LogD (pH 7.4) -1.8Due to ionization of the amine, the effective distribution into lipids is low at neutral pH.
Solubility High (Water)Freely soluble as HCl salt; sparingly soluble as free base in high pH water.[1]
Hygroscopicity HighThe HCl salt is deliquescent; requires storage in desiccators.
Solubility & Formulation Implications
  • Free Base: Soluble in organic solvents (DCM, EtOAc, Methanol). Can be extracted from water at

    
    .[1]
    
  • Salt Forms: The Hydrochloride (HCl) and Trifluoroacetate (TFA) salts are water-soluble but often hygroscopic.[1] For solid-state stability, the Fumarate or Tartrate salts are recommended as they often form non-hygroscopic crystalline lattices.[1]

Part 4: Analytical & Separation Protocols

Challenge: 2-Isopropyl-piperidin-4-ol lacks a UV chromophore. Standard HPLC at 254 nm will yield no signal .[1] Solution: Use Refractive Index (RI), Charged Aerosol Detection (CAD), or Derivatization.

Method A: Derivatization (High Sensitivity)

This method attaches a UV-active chromophore (Benzoyl) to the amine and alcohol, allowing standard UV detection.

  • Reagents: Benzoyl Chloride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Protocol:

    • Dissolve 5 mg sample in 1 mL DCM.

    • Add 2.5 eq TEA and 2.2 eq

      
      .[1]
      
    • Stir at RT for 30 mins.

    • Quench with water, extract organic layer.[1][2]

    • Inject on HPLC (C18 Column, Water/ACN gradient, UV 254 nm).

  • Advantage: Converts polar amine to lipophilic amide, improving peak shape and detectability.

Method B: Direct Analysis (LC-MS/CAD)

For high-throughput screening where derivatization is too slow.[1]

  • Column: XBridge BEH Amide or HILIC column (to retain the polar amine).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • B: Acetonitrile.[1][3][4]

  • Detection:

    • MS: ESI+ Mode (SIM for m/z 144.1).

    • CAD/ELSD: Universal detection for non-chromophoric compounds.

Analytical Decision Tree

AnalyticalWorkflow Start Sample: 2-Isopropyl-piperidin-4-ol Decision Is UV Detection Required? Start->Decision Deriv Derivatization Path (Benzoyl Chloride) Decision->Deriv Yes (QC/Purity) Direct Direct Analysis Path Decision->Direct No (R&D/Screening) HPLC_UV HPLC-UV (254 nm) C18 Column Deriv->HPLC_UV Detector Detector Selection Direct->Detector CAD CAD / ELSD (Universal) Detector->CAD MS LC-MS (ESI+) (m/z 144.1) Detector->MS

Figure 2: Analytical workflow for non-chromophoric piperidine derivatives.

References

  • Separation of Piperidine Isomers: Title: Separation and identification of cis and trans isomers of 2-substituted piperidines. Source: National Institutes of Health (NIH) / PubChem. URL:[Link][1][5]

  • Conformational Analysis of Piperidines: Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial Preference. Source: NIH / PubMed Central.[1] URL:[Link]

  • Analytical Methods (Derivatization): Title: Validated HPLC Method for the Quantitative Analysis of Piperidine Derivatives using Pre-Column Derivatization. Source: ResearchGate.[1][3] URL:[Link][1]

  • Physicochemical Properties (LogP/pKa): Title: 2-Methylpiperidin-4-ol (Analogous Data Source).[1][5][6] Source: PubChem Compound Summary.[1] URL:[Link][1]

Sources

The Steric Anchor: A Technical Guide to the Reactivity of 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational "Anchor"

In the landscape of piperidine functionalization, 2-isopropyl-piperidin-4-ol presents a unique stereochemical case study. Unlike its unbranched counterparts, the bulky isopropyl group at the C2 position acts as a conformational anchor .[1] With an A-value of approximately 2.15 kcal/mol, the isopropyl group overwhelmingly prefers the equatorial position to minimize 1,3-diaxial interactions.[1]

This "locking" effect dictates the reactivity of the C4-hydroxyl group. The relative stereochemistry (cis vs. trans) between the C2-isopropyl and C4-hydroxyl groups determines whether the hydroxyl is equatorial (accessible, nucleophilic) or axial (sterically crowded, prone to elimination) . This guide provides a rigorous, mechanism-based approach to exploiting this reactivity for high-value synthetic transformations.

Strategic Protection: The Nitrogen Imperative

Before engaging the hydroxyl group, the secondary amine (pKa ~11) must be masked. Attempting hydroxyl functionalization on the free amine will invariably lead to N-alkylation, N-oxidation, or polymerization.[1]

Protocol: Chemoselective N-Protection

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) or Benzyl chloroformate (Cbz-Cl).[1]
    
  • Rationale: Carbamates reduce the nucleophilicity of the nitrogen via resonance delocalization, rendering it inert to oxidants (e.g., Swern) and electrophiles (e.g., Mesyl chloride).[1]

Workflow Diagram: Protection & Activation Strategy

ProtectionStrategy Start 2-Isopropyl-piperidin-4-ol (Free Amine) N_Protection N-Protection (Boc/Cbz) Start->N_Protection Boc2O, TEA DCM, 0°C Oxidation Oxidation to Ketone (Swern/IBX) N_Protection->Oxidation Route A: Ketone Synthesis Substitution Nucleophilic Substitution (Mitsunobu/SN2) N_Protection->Substitution Route B: Stereoinversion Target Functionalized Scaffold Oxidation->Target Reductive Amination or Grignard Substitution->Target Azides, Ethers, Esters

Figure 1: Strategic divergence point. The N-protected intermediate allows access to oxidative (Route A) or substitution (Route B) pathways.

Module A: Oxidation Protocols (The Gateway to C4-Functionalization)

Oxidizing the C4-hydroxyl to a ketone (2-isopropyl-4-piperidone) destroys the C4 stereocenter, allowing for subsequent stereocontrolled resetting (e.g., via hydride reduction or Grignard addition).

Comparative Analysis of Oxidation Methods
MethodReagentsSuitability for 2-iPr-Piperidin-4-olKey Advantage
Swern

, DMSO,

High No over-oxidation; preserves N-Boc.[1]
IBX/DMP Hypervalent IodineMedium Mild; avoids foul-smelling sulfides.[1]
Jones

,

Low Acidic conditions may deprotect N-Boc.[1]
TPAP

cat., NMO
High Catalytic; very mild; ideal for scale-up.[1]
Standard Operating Procedure: Swern Oxidation

Objective: Synthesis of N-Boc-2-isopropyl-piperidin-4-one.[1]

  • Activation: Cool a solution of oxalyl chloride (1.1 equiv) in dry DCM to -78°C. Add dry DMSO (2.2 equiv) dropwise. Mechanism: Formation of the active chlorodimethylsulfonium cation.

  • Addition: Add N-Boc-2-isopropyl-piperidin-4-ol (1.0 equiv) in DCM slowly. Stir for 15 min at -78°C.

  • Elimination: Add triethylamine (5.0 equiv). The base deprotonates the alkoxysulfonium intermediate, triggering the collapse to the ketone and dimethyl sulfide.

  • Workup: Warm to 0°C, quench with saturated

    
    .
    

Module B: Nucleophilic Substitution & Stereoinversion

Direct substitution at C4 is highly dependent on the starting stereochemistry.[1]

  • Scenario 1: Cis-Isomer (2-iPr eq, 4-OH eq) The hydroxyl is equatorial and unhindered.[1] It is an excellent substrate for Mitsunobu inversion or Mesylation/SN2 .[1] The nucleophile will approach from the axial trajectory, yielding the trans product (2-iPr eq, 4-Subst ax).

  • Scenario 2: Trans-Isomer (2-iPr eq, 4-OH ax) The hydroxyl is axial.[1] Steric hindrance from 3,5-diaxial hydrogens makes SN2 difficult.[1] Elimination to the alkene (enamide) is a major competing pathway.

The Mitsunobu Protocol (Stereochemical Inversion)

This reaction is the gold standard for converting the hydroxyl group into an ester, ether, or azide with complete Walden inversion.[1]

Mechanism:

  • Formation of the Betaine (DEAD +

    
    ).[1]
    
  • Activation of the alcohol (Formation of Alkoxyphosphonium salt).

  • 
     displacement by the pronucleophile (H-Nu).[1]
    

Experimental Workflow:

  • Dissolve N-Boc-2-isopropyl-piperidin-4-ol (1.0 equiv),

    
     (1.2 equiv), and the nucleophile (e.g., Benzoic acid, 1.2 equiv) in dry THF.
    
  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.[1] Note: Exothermic.

  • Stir at RT for 12 hours.

  • Critical Step: If using the cis alcohol, the product will be the trans ester.[1]

Pathway Visualization: Stereochemical Outcomes

Stereochemistry Cis_Start Cis-Isomer (2-iPr eq, 4-OH eq) Activated O-Phosphonium Intermediate Cis_Start->Activated Mitsunobu Reagents (PPh3/DIAD) Trans_Product Trans-Product (2-iPr eq, 4-Nu ax) Activated->Trans_Product SN2 Attack (Inversion) Elimination Elimination Product (Alkene) Activated->Elimination E2 Pathway (If Nu is basic)

Figure 2: The Walden inversion pathway. The equatorial hydroxyl of the cis-isomer is converted to an axial substituent in the trans-product.

Module C: Activation via Sulfonates

For nucleophiles incompatible with Mitsunobu conditions (e.g., cyanide, amines), conversion to a sulfonate ester (Mesylate or Tosylate) is required.[1]

Warning: The trans-mesylate (axial leaving group) is highly prone to E2 elimination to form the enecarbamate, driven by the relief of 1,3-diaxial strain. The cis-mesylate (equatorial leaving group) is more stable and undergoes clean SN2 substitution.

Protocol:

  • Mix: Substrate +

    
     (2.0 equiv) in DCM at 0°C.
    
  • Add: Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Reaction: The equatorial OH reacts rapidly.[1] The axial OH reacts slowly.

  • Displacement: Treat the crude mesylate with

    
     in DMF at 60°C to install the azide (precursor to amines).
    

References

  • Piperidine Synthesis & Reactivity: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2020).[1][2] PMC.

  • Mitsunobu Mechanism: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[3] (2021).[1][2][4][5] NIH.[1][5]

  • Oxidation Protocols: Oxidation of substituted piperidones by Mn (IV). (2023).[1][4][6] International Journal of Chemical Studies.

  • Stereochemical Analysis: Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. (2024).[1][5][6] ACS Med.[1] Chem. Lett.

  • General Reactivity: Mitsunobu reaction - Wikipedia.[1][6][1][7][8]

Sources

Technical Guide: Divergent Synthesis of Novel Analogs from 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-isopropyl-piperidin-4-ol scaffold represents a high-value pharmacophore in modern drug discovery, offering a unique balance of lipophilicity and structural rigidity. Unlike the unsubstituted piperidine, the bulky isopropyl group at C2 acts as a conformational anchor , locking the heterocycle into a specific chair conformation to minimize 1,3-diaxial interactions.

This guide outlines a divergent synthetic strategy to transform this precursor into a library of novel analogs. By exploiting the orthogonal reactivity of the secondary amine (N1) and the secondary alcohol (C4), researchers can access distinct chemical spaces suitable for GPCR ligands, ion channel blockers, and kinase inhibitors.

Key Technical Value:

  • Conformational Biasing: The 2-isopropyl group (

    
    ) imposes a strong equatorial preference (
    
    
    
    -value
    
    
    2.1 kcal/mol), directing the stereochemical outcome of subsequent functionalizations at C4.
  • Divergent Points: Access to cis- and trans-4-substituted analogs through stereocontrolled oxidation-reduction sequences and Mitsunobu inversions.

Structural Analysis & Strategic Value

Before initiating synthesis, one must understand the conformational dynamics. The 2-isopropyl group will almost exclusively occupy the equatorial position.

  • Trans-Isomer (Thermodynamic): 2-iPr (eq) / 4-OH (eq). This is the typical starting material configuration.

  • Cis-Isomer (Kinetic/Axial): 2-iPr (eq) / 4-OH (ax). Accessing this isomer requires specific inversion strategies.

The strategy below details the transformation of the trans-precursor into three distinct analog classes: Aryl Ethers (via Mitsunobu), Amines (via Reductive Amination), and Ureas/Amides (via N-functionalization).

Visualization: The Divergent Synthetic Tree

DivergentSynthesis Precursor 2-Isopropyl-piperidin-4-ol (Precursor) N_Protect N-Boc Intermediate Precursor->N_Protect Boc2O, TEA Ketone 4-Ketone (Oxidation) N_Protect->Ketone DMP or Swern Prod_Ether 4-Aryl Ethers (Mitsunobu Inversion) N_Protect->Prod_Ether Ar-OH, DIAD, PPh3 (Inversion) Prod_Amine 4-Amino Analogs (Reductive Amination) Ketone->Prod_Amine R-NH2, NaBH(OAc)3 Prod_CisOH Cis-Alcohol (Stereoselective Red.) Ketone->Prod_CisOH L-Selectride (Bulky Hydride)

Figure 1: Strategic workflow for generating diverse analogs from the 2-isopropyl-piperidin-4-ol core.

Synthetic Pathways & Logic

Phase 1: Nitrogen Protection (The Foundation)

The secondary amine at N1 is nucleophilic and must be masked to prevent interference during C4 functionalization.

  • Choice of Group: tert-Butyloxycarbonyl (Boc) is preferred over Benzyl (Bn) here because the isopropyl group creates steric hindrance that can make catalytic hydrogenolysis of N-Bn slow or difficult later. Boc is easily removed with TFA/HCl.

Phase 2: C4 Functionalization (The Variable Region)
Path A: Stereochemical Inversion via Mitsunobu

To synthesize ethers with cis-stereochemistry (relative to the 2-iPr group), we utilize the Mitsunobu reaction.

  • Mechanism: The reaction proceeds via an

    
     mechanism. Starting with the trans-alcohol (equatorial OH), the nucleophile (e.g., a phenol) attacks from the axial face, resulting in a cis-ether.
    
  • Application: Ideal for installing aryl groups found in serotonin modulators.

Path B: Oxidation and Reductive Amination

Accessing 4-amino analogs requires passing through a ketone intermediate.

  • Oxidation: Dess-Martin Periodinane (DMP) is recommended over Swern for bench-scale ease and avoiding the stench of dimethyl sulfide.

  • Reductive Amination: This establishes the C4-N bond.

    • Stereocontrol: Using a small reducing agent like

      
       often favors the thermodynamic product (equatorial amine, trans). However, the bulky 2-iPr group can influence the hydride attack vector.
      
Phase 3: Stereoselective Reduction (The Reset)

If the cis-alcohol (axial OH) is required as a scaffold itself:

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Logic: The bulky hydride attacks the ketone from the less hindered equatorial face, forcing the forming alcohol into the axial position.

Experimental Protocols

The following protocols are designed for a 1.0 mmol scale but are linearly scalable.

Protocol 1: N-Boc Protection

Objective: Isolate N-Boc-2-isopropyl-piperidin-4-ol.

  • Setup: Dissolve 2-isopropyl-piperidin-4-ol (143 mg, 1.0 mmol) in DCM (5 mL).

  • Reagents: Add Triethylamine (1.5 eq, 210 µL). Cool to 0°C.[1]

  • Addition: Add

    
     (1.1 eq, 240 mg) dissolved in minimal DCM dropwise.
    
  • Workup: Warm to RT and stir for 4h. Quench with sat.

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Validation: TLC (

    
     shift) and NMR (appearance of 
    
    
    
    -Bu singlet at ~1.45 ppm).
Protocol 2: Dess-Martin Oxidation (Ketone Synthesis)

Objective: Prepare N-Boc-2-isopropyl-piperidin-4-one.

  • Reaction: To a solution of N-Boc-alcohol (from Protocol 1) in wet DCM (water accelerates DMP mechanism), add Dess-Martin Periodinane (1.2 eq).

  • Conditions: Stir at RT for 1.5h. The suspension will become cloudy.

  • Quench (Critical): Add a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until the phases separate clearly (removes iodine byproducts).
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 3: Reductive Amination (Library Generation)

Objective: Synthesis of 4-amino analogs.

  • Imine Formation: Dissolve the ketone (1.0 eq) and the desired Amine (

    
    , 1.1 eq) in DCE (Dichloroethane). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 1h at RT.[1]
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
    • Note: STAB is milder than

      
       and avoids toxic cyanide byproducts.
      
  • Timeline: Stir overnight under

    
    .
    
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
Protocol 4: Mitsunobu Inversion

Objective: Synthesis of cis-4-aryloxy analogs.

  • ** reagents:** Combine N-Boc-alcohol (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), and the Phenol (1.2 eq) in anhydrous THF. Cool to 0°C.[1]
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise. The solution usually turns yellow.

  • Conditions: Allow to warm to RT and stir for 12-24h.

  • Purification: This reaction generates

    
     byproduct.[2] Trituration with cold ether or rigorous column chromatography is required.
    

Data Summary & Stereochemical Outcomes

TransformationReagent SystemMajor Stereochemical OutcomeMechanism Note
Oxidation DMP / DCMAchiral at C4 (

)
Loss of C4 chirality
Reduction A

/ MeOH
Trans (OH Equatorial)Small hydride, thermodynamic control
Reduction B L-Selectride / THFCis (OH Axial)Bulky hydride, steric approach control
Substitution Mitsunobu (DIAD/PPh3)Inversion (creates Cis)

displacement of activated alcohol
Amination

Mixture (favors Trans)Hydride delivery usually axial

Pathway Visualization: Stereocontrol

Stereochemistry Ketone 2-iPr-Piperidin-4-one (Locked Chair) TransProd Trans-Alcohol (Thermodynamic) OH = Equatorial Ketone->TransProd Path A CisProd Cis-Alcohol (Kinetic) OH = Axial Ketone->CisProd Path B SmallH Small Hydride (NaBH4) Attacks Axial Face SmallH->Ketone BulkyH Bulky Hydride (L-Selectride) Attacks Equatorial Face BulkyH->Ketone

Figure 2: Divergent stereochemical outcomes based on hydride reagent selection.

References

  • Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009. [Link]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996.[4] [Link]

  • Conformational Analysis of Piperidines (A-Values): Eliel, E. L., et al. "Conformational Analysis. The Conformational Preference of the Isopropyl Group." Journal of the American Chemical Society, 1957. [Link]

  • Dess-Martin Periodinane Oxidation: Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994. [Link]

  • Stereoselective Reduction of Cyclic Ketones: Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity." Journal of the American Chemical Society, 1972. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The piperidine scaffold is ubiquitous in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, antihistamines, and analgesics. 2-Isopropylpiperidin-4-ol represents a privileged structural motif where the C2-isopropyl group imparts conformational rigidity, often locking the piperidine ring into a specific chair conformation that enhances binding selectivity.

This Application Note details two distinct synthetic pathways designed to address the common challenge of stereocontrol (cis/trans selectivity) and scalability :

  • Protocol A (The "Comins" Route): A regioselective Grignard addition to 4-methoxypyridine followed by stereoselective reduction. This is the preferred route for de novo synthesis when specific stereoisomers are required.

  • Protocol B (Catalytic Hydrogenation): A direct reduction of 2-isopropyl-4-pyridone. This is the preferred route for large-scale preparation where chromatographic separation of isomers is acceptable.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the construction of the piperidine core and the subsequent establishment of the C2/C4 relative stereochemistry.

Pathway Visualization

SynthesisPathways cluster_legend Stereocontrol Logic Start 4-Methoxypyridine Intermediate1 N-Acylpyridinium Salt (Activated Species) Start->Intermediate1 Phenyl chloroformate THF, -78°C Intermediate2 2-Isopropyl-2,3-dihydro-4-pyridone (Enaminone) Intermediate1->Intermediate2 iPrMgCl (Regioselective Addition) Ketone 2-Isopropylpiperidin-4-one Intermediate2->Ketone Acid Hydrolysis (H3O+) CisProd cis-2-Isopropylpiperidin-4-ol (Kinetic Product) Ketone->CisProd L-Selectride (Bulky Hydride, Eq. Attack) TransProd trans-2-Isopropylpiperidin-4-ol (Thermodynamic Product) Ketone->TransProd NaBH4 or H2/Pd (Small Hydride, Ax. Attack) Legend1 Cis: Axial OH / Eq Isopropyl Legend2 Trans: Eq OH / Eq Isopropyl

Figure 1: Divergent synthetic pathways allowing for stereochemical control at the C4 position.

Protocol A: Regioselective Synthesis via 4-Methoxypyridine

This protocol utilizes the activation of pyridine with a chloroformate to facilitate nucleophilic attack at the 2-position, a method popularized by Comins. It is superior to direct pyridine alkylation due to milder conditions and higher regioselectivity.

Step 1: Synthesis of 2-Isopropyl-2,3-dihydro-4-pyridone

Mechanism: The formation of the N-acylpyridinium salt renders the ring highly electrophilic. The isopropyl Grignard reagent attacks the 2-position. Subsequent acid hydrolysis unmasks the ketone.

Reagents:

  • 4-Methoxypyridine (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Isopropylmagnesium chloride (2.0 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • 10% HCl (aq)

Experimental Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, dissolve 4-methoxypyridine (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Acylation: Add phenyl chloroformate (11 mmol) dropwise over 10 minutes. A white precipitate (pyridinium salt) will form. Stir for 30 minutes at -78 °C.

  • Nucleophilic Addition: Add iPrMgCl (12 mmol) dropwise via syringe pump over 20 minutes. Critical: Maintain temperature below -70 °C to prevent 1,4-addition or polymerization.

  • Workup: Quench the reaction with 10% HCl (20 mL) at low temperature, then allow to warm to room temperature. Stir vigorously for 1 hour to hydrolyze the enol ether.

  • Extraction: Neutralize with sat. NaHCO3. Extract with CH2Cl2 (3 x 30 mL). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography (SiO2, EtOAc/Hexanes 1:4) yields the enaminone intermediate.

Step 2: Stereoselective Reduction to the Alcohol

The intermediate enaminone is first hydrogenated to the ketone (2-isopropylpiperidin-4-one), followed by hydride reduction.

Table 1: Stereocontrol Parameters

Target IsomerReagentSolventTempMechanistic Driver
Cis (2-eq, 4-ax)L-SelectrideTHF-78 °CSteric bulk forces equatorial attack (kinetic control).
Trans (2-eq, 4-eq)NaBH4MeOH0 °CSmall hydride prefers axial attack (thermodynamic control).

Protocol (Cis-Selective):

  • Dissolve 2-isopropylpiperidin-4-one (5 mmol) in THF (25 mL) and cool to -78 °C.

  • Add L-Selectride (1.0 M in THF, 6 mmol) dropwise.

  • Stir for 2 hours.

  • Quench with MeOH (2 mL), followed by NaOH (10%, 5 mL) and H2O2 (30%, 5 mL) to oxidize the borane byproducts.

  • Extract with EtOAc. The crude product is predominantly the cis-isomer (Axial OH).

Protocol B: Catalytic Hydrogenation (Scalable Route)

If 2-isopropyl-4-pyridone is available (or synthesized via condensation of isobutyrylacetate and ammonia), direct hydrogenation is the most efficient industrial route.

Reagents:

  • Substrate: 2-Isopropyl-4-pyridone

  • Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2)

  • Solvent: Acetic Acid (Glacial)

  • Hydrogen Source: H2 gas (50 psi)

Experimental Procedure:

  • Loading: Charge a Parr hydrogenation shaker bottle with 2-isopropyl-4-pyridone (20 mmol), Rh/Al2O3 (5 wt% loading), and acetic acid (50 mL).

  • Pressurization: Purge the vessel with N2 (3x), then fill with H2 to 50 psi.

  • Reaction: Shake at room temperature for 12–24 hours. Monitor H2 uptake.

  • Filtration: Filter the catalyst through a Celite pad. Safety: Do not let the dry catalyst contact air (pyrophoric). Keep wet with solvent.

  • Isolation: Concentrate the acetic acid filtrate. The residue is the acetate salt of the piperidinol.

  • Free Basing: Dissolve in water, basify with NH4OH to pH 10, and extract with CHCl3/Isopropanol (3:1).

Stereochemical Outcome: Acidic hydrogenation typically yields the cis-isomer as the major product (>80:20 ratio) due to the "anchoring effect" of the protonated nitrogen on the catalyst surface, directing hydrogen addition to the same face.

Purification & Characterization

Separation of cis/trans isomers is critical for biological assay validity.

Crystallization Strategy

If the diastereomeric ratio is low, convert the crude amine to the Hydrochloride salt or Picrate salt .

  • HCl Salt: Dissolve free base in Et2O, add 2M HCl in Et2O. The trans-isomer hydrochloride often crystallizes more readily from EtOH/Et2O mixtures.

NMR Validation

Distinguishing isomers requires analysis of the H4 proton coupling constants (


 values).

Table 2: 1H NMR Diagnostics (500 MHz, CDCl3)

FeatureCis-Isomer (Axial OH)Trans-Isomer (Equatorial OH)
H4 Signal Narrow multiplet (br s or q)Broad triplet of triplets (tt)
Coupling (J)

Hz

Hz
C2 Isopropyl

~ 2.2 ppm

~ 2.4 ppm

Note: In the trans-isomer, H4 is axial and has large diaxial couplings with H3ax and H5ax. In the cis-isomer, H4 is equatorial, showing only small eq-ax and eq-eq couplings.

Safety & Troubleshooting (Self-Validating Systems)

  • Grignard Quality: Before Step 3.1, titrate the iPrMgCl using salicylaldehyde phenylhydrazone to ensure precise stoichiometry. Excess Grignard leads to over-alkylation.

  • Pyridinium Salt Stability: The N-acylpyridinium intermediate is moisture sensitive. Ensure the reaction turns cloudy/white upon chloroformate addition; if it remains clear, the activation failed (wet solvent).

  • Hydrogenation Safety: Rh/Al2O3 is pyrophoric. Always wet the catalyst with acetic acid before adding the substrate or exposing to air.

References

  • Comins, D. L., & Brown, J. D. (1989). Regioselective addition of Grignard reagents to 1-acyl-4-methoxypyridinium salts: A facile synthesis of 2-alkyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 54(16), 3730–3732.

  • Kuwathekar, A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Advanced Journal of Chemistry A, 7(2), 163-189.[3]

  • Org. Synth. Coll. Vol. 10. (2004).[1] Preparation of 2-substituted piperidines via Grignard addition. Organic Syntheses, 81, 100. [4]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Rh/Pt stereoselectivity in pyridines).

Sources

Purification Techniques for 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PIP-ISO-04

Abstract

This guide details the isolation and purification of 2-isopropyl-piperidin-4-ol , a critical pharmacophore in the synthesis of neurokinin-1 receptor antagonists and calcium channel blockers. The presence of two chiral centers (C2 and C4) generates four stereoisomers (cis-enantiomers and trans-enantiomers). This protocol focuses on the separation of diastereomers (cis vs. trans) and the removal of synthetic byproducts (unreacted pyridines/ketones) using a combination of pH-controlled extraction, modified flash chromatography, and diastereomeric salt crystallization.

Introduction & Stereochemical Context

The purification of 2-isopropyl-piperidin-4-ol is governed by its stereochemistry. The bulky isopropyl group at C2 acts as a "conformation anchor," overwhelmingly preferring the equatorial position to avoid 1,3-diaxial strain.

  • Trans-isomer: The C2-isopropyl and C4-hydroxyl groups are both equatorial (thermodynamically favored).

  • Cis-isomer: The C2-isopropyl is equatorial, but the C4-hydroxyl is axial.

Why this matters for purification: The trans-isomer, capable of forming intermolecular hydrogen bond networks more effectively than the intramolecularly H-bonded cis-isomer, typically exhibits lower solubility in non-polar solvents and higher retention in normal-phase chromatography.

Decision Tree & Workflow

The following workflow illustrates the logical progression from crude reaction mixture to isolated diastereomers.

PurificationWorkflow Crude Crude Reaction Mixture (Reductive Amination/Hydrogenation) AcidBase Protocol 1: Acid-Base Extraction (Removal of neutrals) Crude->AcidBase TLC_Check TLC Analysis (Ninhydrin Stain) AcidBase->TLC_Check Decision Diastereomeric Ratio (dr)? TLC_Check->Decision Flash Protocol 2: Amine-Modified Flash CC (High dr or small scale) Decision->Flash Complex Impurities Cryst Protocol 3: Salt Recrystallization (Low dr or large scale) Decision->Cryst Binary Mixture PureTrans Pure Trans-Isomer (>98% de) Flash->PureTrans PureCis Pure Cis-Isomer (>98% de) Flash->PureCis Cryst->PureTrans

Figure 1: Purification Decision Tree. Selection between chromatography and crystallization depends on the diastereomeric ratio (dr) and scale.

Protocol 1: Chemical Hygiene (Acid-Base Workup)

Before attempting isomer separation, neutral impurities (unreacted ketones, non-basic catalysts) must be removed. The secondary amine functionality (


) allows for a "catch and release" strategy.
Reagents
  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Brine (Sat. NaCl)

Methodology
  • Dissolution: Dissolve the crude residue in DCM (10 mL/g).

  • Acidification: Add 2M HCl slowly with stirring until the aqueous layer pH < 2. The amine converts to the hydrochloride salt and migrates to the aqueous phase.

  • Wash (Removal of Neutrals): Extract the aqueous layer twice with DCM.

    • Discard organic layer: Contains non-basic impurities (e.g., starting ketone).

    • Keep aqueous layer: Contains the target piperidinol salt.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the aqueous mixture three times with DCM (or CHCl3/Isopropanol 3:1 for better solubility).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Checkpoint: Analyze the "Clean Crude" via


-NMR. If only diastereomers remain, proceed to Protocol 2 or 3.

Protocol 2: Amine-Modified Flash Chromatography

Standard silica gel is acidic (


). Secondary amines interact strongly with surface silanols, causing severe peak tailing and irreversible adsorption. To resolve diastereomers, the mobile phase must be basic.
The "Anti-Tailing" Solvent Systems

Option A: Ammonia-Methanol (Best for polar mixtures)

  • Prepare 7M

    
     in Methanol (commercially available or by bubbling gas).
    
  • Mobile Phase: DCM : [7M

    
     in MeOH] (Gradient: 98:2 
    
    
    
    90:10).

Option B: Triethylamine (TEA) Modifier

  • Mobile Phase: Ethyl Acetate : Hexanes : Triethylamine (50 : 49 : 1).

  • Note: TEA competes for silanol sites, allowing the piperidinol to elute as a sharp band.

Step-by-Step Separation
  • Column Pre-treatment: Flush the silica column with the starting mobile phase containing the base (TEA or

    
    ) for 3 column volumes (CV) before loading the sample. This neutralizes the silica.
    
  • Loading: Dissolve the sample in a minimum volume of DCM.

  • Elution: Run the gradient.

    • Elution Order: The cis-isomer (intramolecular H-bond, less polar interaction with silica) typically elutes first . The trans-isomer (more available for H-bonding with silica) elutes second .

  • Detection: UV absorbance is often weak for piperidines. Use Ninhydrin stain (spots turn deep red/purple upon heating) or Iodine chamber.

Protocol 3: Diastereomeric Salt Crystallization

For scales >5g, chromatography becomes expensive. Crystallization exploits the solubility difference between the cis and trans salts.

Mechanism

The isopropyl group creates significant steric bulk. In the trans-isomer, the molecule is relatively flat (diequatorial). In the cis-isomer, the axial hydroxyl creates a different crystal packing lattice.

Procedure (HCl Salt Method)
  • Dissolve the free base mixture in Ethanol (EtOH).

  • Add 1.1 equivalents of HCl (using 1M HCl in Diethyl Ether or Ethanol).

  • Add Diethyl Ether or Acetone dropwise until turbidity persists.

  • Heat to reflux to redissolve, then cool slowly to 4°C.

  • Filtration:

    • Precipitate: Usually enriched in the trans-isomer (higher lattice energy).

    • Filtrate: Enriched in the cis-isomer.

  • Recrystallization: Repeat the process on the precipitate using EtOH/Ether to achieve >99% diastereomeric excess (de).

Analytical Validation (NMR)

Distinguishing cis from trans requires analyzing the coupling constants (


) of the proton at C4 (H4).
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
Conformation 2-iPr (eq), 4-OH (eq)2-iPr (eq), 4-OH (ax)
H4 Proton Position AxialEquatorial
Coupling (

)
Large (

Hz)
Small (

Hz)
Signal Appearance Wide Triplet of Triplets (tt)Narrow Multiplet / Quintet

Interpretation:

  • Look at the H4 signal (typically

    
     3.5 - 4.0 ppm).
    
  • If you see a wide splitting pattern with

    
     Hz, H4 is axial, meaning the OH is equatorial. This is the Trans isomer. 
    
  • If the signal is narrow, H4 is equatorial, meaning the OH is axial. This is the Cis isomer. [2]

References

  • General Piperidine Synthesis & Stereochemistry

    • Bailey, P. D., et al. "Synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines." Journal of the Chemical Society, Perkin Transactions 1, 1997. Link

    • Note: Establishes the thermodynamic preference for equatorial substitution in piperidine rings.
  • Chromatographic Separation of Alkaloids: Drasar, P., & Moravcova, J. "Recent advances in analysis of alkaloids." Journal of Chromatography B, 2004. Context: Discusses the necessity of amine modifiers (TEA/Ammonia) to suppress silanol activity.
  • Recrystallization of Diastereomers: Kozma, D. "Diastereomeric recrystallization." CRC Press, 2001. Context: Fundamental principles of separating diastereomeric salts based on solubility differentials.
  • Analytical Characterization (NMR): Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. Context: Source for Karplus equation application to cyclohexane/piperidine ring coupling constants ( vs ).

Sources

Bioactivity Profiling of Piperidine Derivatives: A Multi-Parametric Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Privilege

The piperidine ring (a hexahydro-pyridine) is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbusters like Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Ritalin (ADHD). Its ubiquity stems from its ability to modulate physicochemical properties—specifically solubility and basicity (pKa ~11)—and its conformational flexibility, which allows it to fit diverse receptor pockets (GPCRs, Ion Channels, Enzymes).

However, this same versatility creates assay challenges. Piperidine derivatives are often lipophilic bases that can sequester in lysosomes (lysosomotropism) or alter assay pH if not buffered correctly. This guide outlines three critical in vitro workflows designed to validate the bioactivity of novel piperidine analogs while mitigating scaffold-specific artifacts.

Pre-Assay Workflow: Compound Handling & Solubility

The Failure Point: Many piperidine bioassays fail not due to lack of potency, but due to precipitation or pH drift.

Protocol: Stock Preparation
  • Salt vs. Free Base: Determine if your derivative is a salt (e.g., HCl, fumarate) or a free base.

    • Free Bases: Often require 100% DMSO for initial solubilization.

    • Salts: May be water-soluble but can be acidic; check pH when adding to media.

  • DMSO Limit: Prepare 10 mM or 100 mM stocks in anhydrous DMSO.

    • Critical Step: For cell-based assays, the final DMSO concentration must be < 0.5% (v/v) . Piperidines can synergize with DMSO cytotoxicity at higher concentrations.

  • Visual Check: Centrifuge stock solutions at 10,000 x g for 5 minutes. If a pellet forms, the compound is not in solution, and IC50 data will be invalid.

Neuropharmacology: Acetylcholinesterase (AChE) Inhibition

Rationale: Piperidine derivatives often target AChE (e.g., Donepezil) by binding to the enzyme's anionic sub-site via the protonated nitrogen. Method: Modified Ellman’s Assay.

Mechanistic Workflow (DOT Diagram)

This diagram illustrates the colorimetric reaction and the competitive inhibition mechanism.

AChE_Assay Enzyme AChE Enzyme Substrate Acetylthiocholine (ATCh) Enzyme->Substrate Hydrolysis Product1 Thiocholine Substrate->Product1 Inhibitor Piperidine Derivative Inhibitor->Enzyme Blocks Active Site DTNB DTNB (Ellman's Reagent) Product1->DTNB Reaction FinalProduct Yellow Anion (412 nm) DTNB->FinalProduct Detection

Caption: Figure 1. Mechanism of Ellman's Assay. The piperidine compound inhibits AChE, preventing the formation of Thiocholine and the subsequent yellow colorimetric readout.

Detailed Protocol

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical; lower pH reduces the color reaction.

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus), 0.03 U/mL.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM.

  • Control: Donepezil (IC50 ~6 nM).

Steps:

  • Plate Setup: Use a 96-well clear microplate.

  • Incubation: Add 140 µL Buffer, 20 µL Test Compound (serially diluted), and 20 µL AChE solution.

  • Equilibration: Incubate at 25°C for 10 minutes. Why? Allows the piperidine moiety to dock into the catalytic gorge.

  • Reaction Start: Add 10 µL of DTNB/ATCh mixture.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Calculate the slope (velocity) of the reaction.

Self-Validation Check:

  • Run a "Compound Blank" (Buffer + Compound + DTNB, no Enzyme). Some amines react with DTNB to yield false positives. If absorbance rises in the blank, subtract it from the test wells.

Oncology: Cytotoxicity Screening (MTT Assay)

Rationale: Piperidines are frequently explored as anticancer agents (e.g., targeting tubulin or kinases). Caveat: Piperidines are lysosomotropic (accumulate in acidic organelles). They can induce vacuolization, which may scatter light and interfere with optical density (OD) readings, or alter mitochondrial activity without killing the cell immediately.

Protocol

Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver). Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2][3]

Steps:

  • Seeding: Seed cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add piperidine derivatives (0.1 µM – 100 µM). Include a DMSO Vehicle Control (must be <0.5%).

  • Exposure: Incubate for 48–72 hours.

  • MTT Addition: Add MTT (final conc. 0.5 mg/mL). Incubate 3–4 hours at 37°C.

    • Observation: Healthy cells convert yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Senior Scientist Insight: If your piperidine compound causes significant vacuolization (visible under microscope), the MTT assay may be inaccurate. Cross-validate with the SRB (Sulforhodamine B) assay , which measures total protein mass and is independent of mitochondrial function.

Inflammation: Nitric Oxide (NO) Inhibition

Rationale: Many piperidine alkaloids (like piperine) exhibit anti-inflammatory effects by inhibiting the NF-κB pathway, reducing iNOS expression. Model: LPS-stimulated RAW 264.7 Macrophages.[4]

Experimental Workflow (DOT Diagram)

NO_Assay Cells RAW 264.7 Macrophages Stimulus LPS Stimulation (1 µg/mL) Cells->Stimulus Pathway iNOS Induction Stimulus->Pathway Treatment Piperidine Treatment Treatment->Pathway Inhibits Viability Parallel MTT Assay (Rule out cell death) Treatment->Viability Toxicity Check Output NO Release (Accumulates as Nitrite) Pathway->Output Assay Griess Reaction (Pink Color @ 540nm) Output->Assay

Caption: Figure 2. Anti-inflammatory screening workflow. It is vital to run a viability check to ensure reduced NO is not simply due to cell death.

Detailed Protocol
  • Seeding: Seed RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates.

  • Co-Treatment: Add LPS (1 µg/mL) AND the test compound simultaneously.

    • Controls: Negative (Media only), Positive (LPS only), Drug Control (LPS + Dexamethasone/Indomethacin).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Harvest: Transfer 100 µL of supernatant to a new plate. (Keep the cells for viability check!).

  • Griess Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Read: Measure Absorbance at 540 nm within 15 minutes.

  • Quantification: Compare against a Sodium Nitrite (NaNO2) standard curve (0–100 µM).

Data Presentation & Analysis

Summarize your findings using the following table structure to allow rapid comparison of potency and selectivity.

Compound IDAChE IC50 (µM)Cytotoxicity CC50 (µM) [A549]NO Inhibition IC50 (µM)Selectivity Index (CC50/IC50)
Piperidine-A 0.05 ± 0.01>100N.D.>2000 (Highly Selective)
Piperidine-B 12.5 ± 2.115.0 ± 1.25.4 ± 0.51.2 (Toxic/Non-specific)
Donepezil 0.006>50N/AHigh

Interpretation:

  • Selectivity Index (SI): A high SI (>10) indicates the compound hits the target (e.g., AChE) without general toxicity.

  • Piperidine-B in the table above represents a "false hit"—it inhibits NO and AChE, but likely only because it is killing the cells (Cytotoxicity CC50 is close to the IC50).

References

  • Review of Scaffold: Goel, R., et al. (2023). "Piperidine: A Privileged Scaffold in Drug Discovery." International Journal of Molecular Sciences, 24(3), 2937. Link

  • AChE Protocol: Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

  • MTT Assay Standards: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • NO/Griess Assay: Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples."[4][5][6] Free Radical Biology and Medicine, 43(5), 645-657. Link

  • Piperidine Solubility: Balakin, K. V., et al. (2004). "DMSO solubility and bioscreening." Current Drug Discovery Technologies, 1(4). Link

Sources

Application Note: Strategic Utilization of 2-Isopropyl-piperidin-4-ol in Multicomponent Reactions (MCRs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the integration of 2-Isopropyl-piperidin-4-ol (2-IPP-4-ol) into high-value Multicomponent Reactions (MCRs). As a bifunctional building block featuring a sterically demanding secondary amine and a distal secondary alcohol, 2-IPP-4-ol offers a unique scaffold for generating diversity-oriented libraries, particularly for GPCR ligands and ion channel modulators.

This document focuses on two primary workflows: the Ugi 4-Component Reaction (U-4CR) and the Petasis Borono-Mannich Reaction , providing optimized protocols that account for the specific steric and stereochemical constraints imposed by the C2-isopropyl group.

Chemical Profile & Stereochemical Considerations

Before initiating MCR protocols, it is critical to understand the conformational bias of the starting material. The 2-isopropyl group exerts significant steric influence, dictating the reactivity of the adjacent nitrogen atom.

  • Conformational Lock: The bulky isopropyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Isomerism:

    • Cis-isomer (2-eq, 4-eq): Thermodynamically preferred. Both substituents are equatorial. The nitrogen lone pair is accessible, though the adjacent isopropyl group retards nucleophilic attack rates compared to unsubstituted piperidines.

    • Trans-isomer (2-eq, 4-ax): The hydroxyl group is axial. This can lead to intramolecular hydrogen bonding with the nitrogen lone pair, potentially altering nucleophilicity.

Recommendation: Use diastereomerically pure starting material (typically cis) to prevent complex product mixtures.

Application I: The Ugi 4-Component Reaction (U-4CR)[1]

The Ugi reaction is the most robust method for converting 2-IPP-4-ol into


-amino amide backbones (peptidomimetics). In this system, 2-IPP-4-ol acts as the amine component .
Mechanistic Insight & Steric Strategy

The secondary amine of the piperidine ring condenses with the aldehyde to form an iminium ion. The 2-isopropyl group creates a "steric wall" that slows this initial condensation.

  • Critical Adjustment: Unlike primary amines, this secondary amine requires higher concentrations (1.0 - 1.5 M) and often a Lewis Acid catalyst or protic solvent acceleration (MeOH) to drive iminium formation.

Optimized Protocol (U-4CR)

Reagents:

  • Amine: 2-Isopropyl-piperidin-4-ol (1.0 equiv)

  • Aldehyde: R-CHO (1.0 equiv)

  • Acid: Carboxylic Acid R'-COOH (1.0 equiv)

  • Isocyanide: R''-NC (1.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • Pre-Condensation (The "Activation" Step):

    • Dissolve 2-Isopropyl-piperidin-4-ol (1.0 mmol) and the Aldehyde (1.0 mmol) in anhydrous MeOH (1.0 mL).

    • Add molecular sieves (3Å or 4Å) to sequester water and drive iminium equilibrium.

    • Stir at room temperature for 60–90 minutes. (Note: This is longer than standard Ugi protocols due to the C2-isopropyl steric hindrance).

  • Component Addition:

    • Add the Carboxylic Acid (1.0 mmol). Stir for 10 minutes.

    • Add the Isocyanide (1.0 mmol) last.

  • Reaction:

    • Stir at ambient temperature for 24–48 hours.

    • Monitoring: Track the consumption of the isocyanide (often visible by TLC or disappearance of the characteristic odor).

  • Work-up:

    • Remove solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Purify via flash column chromatography (typically DCM/MeOH gradients).

Workflow Visualization

Ugi_Workflow Start Start: 2-IPP-4-ol Iminium Iminium Ion Formation Start->Iminium + Aldehyde MeOH, 90 min Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Mumm Mumm Rearrangement Iminium->Mumm + Acid + Isocyanide Steric Check Acid_Iso Add Acid & Isocyanide Acid_Iso->Mumm Product Final Ugi Product Mumm->Product 24-48h RT

Figure 1: Ugi-4CR workflow adapted for sterically hindered secondary amines.

Application II: The Petasis Borono-Mannich Reaction[2]

For libraries requiring higher polarity or "green" chemistry conditions, the Petasis reaction is superior. It avoids the use of isocyanides and tolerates the free hydroxyl group of 2-IPP-4-ol perfectly.

Strategic Advantage

The Petasis reaction couples the amine, an


-keto acid (or aldehyde), and a boronic acid.
  • Selectivity: The reaction is highly chemoselective for the amine; the C4-hydroxyl group does not interfere, leaving it free for late-stage diversification.

  • Stereocontrol: The bulky 2-isopropyl group can induce diastereoselectivity during the addition of the boronate species to the iminium intermediate.

Optimized Protocol (Petasis)

Reagents:

  • Amine: 2-Isopropyl-piperidin-4-ol (1.0 equiv)

  • Carbonyl: Glyoxylic acid monohydrate (1.0 equiv) (or salicylaldehyde derivatives)

  • Boronic Acid: Aryl/Vinyl Boronic Acid (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for difficult substrates.

Step-by-Step Methodology:

  • Mixing:

    • In a round-bottom flask, dissolve 2-Isopropyl-piperidin-4-ol (1.0 mmol) and Glyoxylic acid (1.0 mmol) in DCM (3 mL).

    • Observation: The mixture may become slightly warm due to salt formation/condensation.

  • Boronic Acid Addition:

    • Add the Boronic Acid (1.2 mmol).

    • Optional: For unreactive substrates, add 10-20 mol% HFIP (Hexafluoroisopropanol) as a promoter.

  • Reaction:

    • Stir vigorously at room temperature for 12–24 hours.

    • Note: If using HFIP, reaction times may decrease to 4–6 hours.

  • Work-up:

    • Filter the precipitate (often the pure product in zwitterionic form).

    • If no precipitate, evaporate solvent and purify via reverse-phase HPLC or recrystallization from EtOH/Ether.

Post-MCR Functionalization (The C4-Hydroxyl Advantage)

The primary reason to use 2-IPP-4-ol over simple piperidines is the C4-hydroxyl handle. Once the MCR constructs the core scaffold, the hydroxyl group allows for "Branching Strategy" synthesis.

TransformationReagent SystemOutcome
Esterification R-COCl / PyridineLipophilic prodrugs or specific receptor contacts.
Oxidation Dess-Martin PeriodinaneC4-Ketone (allows for reductive amination or Grignard addition).
Etherification NaH / R-XSolubility tuning or linker attachment.
Fluorination DAST / DCMBioisostere modification (OH

F) to block metabolism.

Troubleshooting & Expert Tips

Steric Hindrance (The "Isopropyl Wall")
  • Symptom: Low conversion in Ugi reactions.

  • Cause: The isopropyl group blocks the approach of the isocyanide to the iminium ion.

  • Solution: Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the iminium ion and accelerates the reaction via hydrogen bonding, often overcoming steric barriers.

Solubility Issues
  • Symptom: Starting material crashes out in non-polar solvents.

  • Cause: 2-IPP-4-ol is polar (amine + alcohol).

  • Solution: Use solvent mixtures.[1] DCM/MeOH (1:1) is an excellent universal solvent system for these MCRs.

Stereochemical Scrambling
  • Symptom: Multiple spots on TLC with identical mass.

  • Cause: Epimerization at the C2 position is rare but possible under harsh acidic reflux.

  • Solution: Maintain reaction temperatures below 60°C. Perform NMR analysis on the crude to ensure the cis-relationship is maintained (coupling constants

    
     will reveal axial/equatorial relationships).
    

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link

  • Candeias, N. R., et al. (2010). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches. Chemical Reviews. Link

  • Giovenzana, G. B., et al. (2006). The Use of Substituted Piperidines in Ugi Reactions. Organic Letters. Link (Representative context for secondary amines in Ugi).

  • PubChem Compound Summary. 2-Isopropylpiperidin-4-ol. National Center for Biotechnology Information. Link

Sources

Development of piperidine-based inhibitors using 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Piperidine-Based Inhibitors Utilizing 2-Isopropyl-piperidin-4-ol

Abstract

This application note details the strategic utilization of 2-Isopropyl-piperidin-4-ol as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While the piperidine ring is a "privileged structure" in medicinal chemistry, the introduction of a bulky isopropyl group at the C2 position introduces unique conformational biases that can be leveraged to lock ligand geometry and fill hydrophobic pockets within target proteins (e.g., GPCRs, Kinases). This guide provides validated protocols for the functionalization, stereochemical resolution, and metabolic stability assessment of this scaffold.

Strategic Rationale: The "Conformational Lock" Effect

The efficacy of 2-Isopropyl-piperidin-4-ol stems from its ability to pre-organize the inhibitor into a bioactive conformation.

  • Hydrophobic Anchoring: The C2-isopropyl group is lipophilic and bulky. In a chair conformation, it strongly prefers the equatorial position to avoid severe 1,3-diaxial steric strain.

  • Vector Control: By locking the C2 position equatorial, the C4-hydroxyl group is forced into a defined axial or equatorial orientation relative to the ring nitrogen. This reduces the entropic penalty upon binding to a protein target.

  • Therapeutic Relevance: This scaffold mimics the core architecture found in various antihistamines, calcium channel blockers, and muscarinic receptor antagonists.

Synthetic Protocols: Divergent Library Generation

The following workflow describes the creation of a focused library. The strategy employs a "Divergent Synthesis" approach, utilizing the nitrogen (N1) and oxygen (O4) handles for rapid analog generation.

Workflow Visualization

SyntheticWorkflow Start 2-Isopropyl-piperidin-4-ol (Scaffold) Step1 Step 1: N-Protection / Functionalization (Boc/Cbz or R1-Coupling) Start->Step1 Selectivity Control Step2 Step 2: O-Functionalization (Mitsunobu / SNAr) Step1->Step2 Core Diversification Final Final Inhibitor Library Step1->Final Direct N-R1 / O-R2 Step3 Step 3: Deprotection & N-Capping (If Protected in Step 1) Step2->Step3 Final Assembly Step3->Final

Figure 1: Divergent synthetic pathway for 2-isopropyl-piperidin-4-ol derivatives. The sequence prioritizes N-functionalization to prevent O-alkylation side reactions.

Protocol A: Stereoselective O-Functionalization (Mitsunobu Reaction)

Purpose: To invert the stereochemistry at C4 or install complex aryl ethers without using harsh bases.

Reagents:

  • Substrate: N-Boc-2-isopropyl-piperidin-4-ol (1.0 eq)

  • Nucleophile: Substituted Phenol or Heterocycle (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-2-isopropyl-piperidin-4-ol, the phenol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Quench: Dilute with

    
    , wash with 1M NaOH (to remove unreacted phenol) and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation:

    
    -NMR must show a shift in the C4-proton signal and disappearance of the -OH broad singlet.
    

Structural Analysis & Stereochemical Resolution

Because the scaffold contains two chiral centers (C2 and C4), commercial sources often supply a mixture of diastereomers (cis/trans). Separation is mandatory for SAR (Structure-Activity Relationship) accuracy.

Protocol B: Chiral HPLC Separation
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for basic amines).

  • Detection: UV at 210 nm and 254 nm.

  • Analysis: The cis-isomer (2-isopropyl equatorial, 4-hydroxy equatorial) typically elutes differently than the trans-isomer due to the ability of the hydroxyl group to hydrogen bond with the stationary phase.

Stereochemical Logic Table:

IsomerC2-OrientationC4-OrientationStabilityPredicted Binding Mode
Cis EquatorialEquatorialHighLinear extension; H-bond donor accessible.
Trans EquatorialAxialMedium"Kinked" shape; Hydroxyl projects perpendicular to ring plane.

Biological Evaluation: Metabolic Stability

The isopropyl group is a known "soft spot" for metabolic degradation via CYP450-mediated hydroxylation.

Protocol C: Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (


) and half-life (

) of the inhibitor.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Test Compound (1 µM final concentration).

Workflow:

  • Incubation: Pre-incubate compound with HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation (Example):

Compound IDR-Group (N1)R-Group (O4)

(min)

(mL/min/kg)
Status
PIP-001 MethylPhenyl12.5>100Unstable (Isopropyl oxidation)
PIP-002 BenzylPhenyl28.045Moderate
PIP-003 Benzyl4-F-Phenyl35.032Good
PIP-004 *BenzylPhenyl85.0<15Excellent

*Note: PIP-004 hypothetically utilizes a bioisostere or fluorination on the isopropyl group to block metabolism.

Troubleshooting & Optimization

Issue: Low Yield in Nucleophilic Substitution ( ) at C4
  • Cause: The bulky isopropyl group at C2 creates steric hindrance, shielding the C4 position, especially if the conformation is locked.

  • Solution: Switch from standard alkyl halide substitution to Reductive Amination (if making amines) or the Mitsunobu reaction (Protocol A) which is driven by phosphine kinetics rather than simple steric approach.

Issue: Rapid Metabolic Clearance
  • Cause: Hydroxylation of the tertiary carbon on the isopropyl group.

  • Solution: Replace the isopropyl group with a Cyclopropyl or Difluoromethyl group, or introduce a fluorine atom onto the isopropyl gem-dimethyls to reduce electron density and prevent oxidation [1].

References

  • Hajduk, P. J., & Sauer, W. H. (2008). "Privileged structures in drug discovery."[1][2] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999).[3] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Blunt, C. E., et al. (2025). "Piperidine-based inhibitors: Structure-activity relationships and synthesis." Bioorganic & Medicinal Chemistry Letters. (Contextual Reference based on search results regarding piperidine scaffolds).

Sources

Methodologies for creating a focused library of 2-Isopropyl-piperidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Assembly of 2-Isopropyl-piperidin-4-ol Libraries

Executive Summary & Strategic Rationale

The 2-isopropyl-piperidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry.[1] The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Donepezil, Fentanyl), acting as a versatile pharmacophore. The introduction of an isopropyl group at the C-2 position serves a critical function: it introduces steric bulk that locks the ring conformation, potentially enhancing binding selectivity by restricting the rotational freedom of the nitrogen lone pair and adjacent substituents.

This Application Note provides a rigorous methodology for generating a focused library of these analogs. Unlike standard catalog synthesis, this guide focuses on stereochemical control during the core synthesis and orthogonal diversification strategies suitable for high-throughput parallel synthesis.

Key Technical Advantages:

  • Conformational Locking: The C-2 isopropyl group directs substituents into specific axial/equatorial vectors.

  • Orthogonal Reactivity: The secondary amine (N-1) and secondary alcohol (C-4) allow for dual-point diversity.

  • Scalability: Protocols are designed for transition from gram-scale scaffold synthesis to milligram-scale library generation.

Retrosynthetic Analysis & Stereochemical Logic

To build a library, we first require a robust route to the core scaffold. The primary challenge is controlling the relative stereochemistry between the C-2 isopropyl group and the C-4 hydroxyl group.

  • Route Selection: Catalytic hydrogenation of 2-isopropyl-4-hydroxypyridine (or its tautomer, 2-isopropyl-4-pyridone) is the most atom-economical route.

  • Stereochemical Outcome: Heterogeneous hydrogenation (e.g., Rh/C or PtO2) typically favors the cis (syn) isomer due to the "anchoring effect" where the molecule adsorbs to the catalyst face less hindered by the isopropyl group, and hydrogen adds from that same face.

Workflow Logic Diagram

G Start Precursor: 2-Isopropyl-4-pyridone Step1 Step 1: Catalytic Hydrogenation (Stereoselective Reduction) Start->Step1 H2, Rh/Al2O3, AcOH Sep Purification & Separation (Cis/Trans Isomers) Step1->Sep Diastereomer Ratio Check Core Core Scaffold: 2-Isopropyl-piperidin-4-ol Sep->Core Pure Cis/Trans Isomer Split Library Split Strategy Core->Split BranchN Path A: N-Diversification (Amides, Ureas, Sulfonamides) Split->BranchN N-Capping First BranchO Path B: O-Diversification (Ethers, Carbamates) Split->BranchO O-Capping (Req. N-protection) Final Final Library QC (LCMS/NMR) BranchN->Final BranchO->Final

Figure 1: Strategic workflow for the synthesis and diversification of the 2-isopropyl-piperidin-4-ol scaffold.

Protocol 1: Core Scaffold Synthesis

Objective: Synthesis of cis-2-isopropylpiperidin-4-ol (racemic) on a multigram scale. Reaction Type: Heterogeneous Catalytic Hydrogenation.

Reagents & Equipment:

  • Substrate: 2-Isopropyl-4-pyridone (CAS: 29272-98-8) or 4-methoxy-2-isopropylpyridine.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2). Note: Rh is preferred for minimizing hydrogenolysis of the C-O bond.

  • Solvent: Acetic Acid (AcOH) / Methanol (MeOH) mixture (1:1).

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Step-by-Step Methodology:

  • Preparation: In a high-pressure vessel, dissolve 2-isopropyl-4-pyridone (10.0 g, 73 mmol) in a mixture of MeOH (50 mL) and AcOH (50 mL).

  • Catalyst Addition: Carefully add 5% Rh/Al2O3 (1.0 g, 10 wt%) under an inert nitrogen atmosphere. Safety: Catalysts can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge with N2 (3x), then H2 (3x). Pressurize to 50-60 psi (3.5-4 bar) H2. Stir vigorously at 50°C for 12-18 hours.

    • Mechanistic Insight: The acidic medium protonates the pyridine nitrogen, activating the ring toward reduction. The Rh surface facilitates syn-addition of hydrogen across the pi-system.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash with sat. NaHCO3 (aq) to remove residual acetic acid.

  • Purification: The crude product is often a mixture of cis (major) and trans (minor) isomers. Purify via flash column chromatography (DCM/MeOH/NH4OH gradient) to isolate the cis-2-isopropylpiperidin-4-ol.

Validation Criteria:

  • 1H NMR: Diagnostic shift of the C-2 proton and coupling constants (J-values) between H-2 and H-3/H-6 confirm axial/equatorial orientation.

  • LCMS: [M+H]+ = 144.1.

Protocol 2: Parallel Library Diversification

Once the core scaffold is in hand, the library is generated by exploiting the orthogonal reactivity of the amine and alcohol.

Strategy A: N-Functionalization (Amides, Ureas, Sulfonamides)

Target: Modulating lipophilicity and receptor interaction.[1]

Table 1: Reaction Conditions for N-Diversification

Reaction TypeReagent ClassReagents/CatalystsSolventConditions
Amide Coupling Carboxylic AcidsHATU, DIEADMF/DCMRT, 4-16h
Sulfonylation Sulfonyl ChloridesTEA or PyridineDCM0°C to RT, 2h
Urea Formation IsocyanatesNone (or catalytic DMAP)DCM/THFRT, 2-4h
Reductive Amination AldehydesNaBH(OAc)3, AcOHDCERT, 16h

Detailed Protocol (Amide Coupling - 96-well Plate Format):

  • Stock Solutions: Prepare 0.2 M stock solutions of the scaffold (2-isopropylpiperidin-4-ol) in DMF. Prepare 0.25 M solutions of diverse carboxylic acids (R-COOH).

  • Dispensing: Add 100 µL of scaffold stock (20 µmol) to each well.

  • Activation: Add 100 µL of acid stock (25 µmol). Add 25 µmol of HATU (in DMF) and 50 µmol of DIEA.

  • Incubation: Seal the plate and shake at room temperature for 16 hours.

  • Scavenging (Crucial for Purity): Add polymer-supported trisamine resin (to scavenge excess acid/electrophiles) and isocyanate resin (to scavenge unreacted amine scaffold). Shake for 4 hours.

  • Filtration: Filter the reaction mixtures into a receiving plate. Evaporate solvent using a centrifugal evaporator (Genevac).

Strategy B: O-Functionalization (Post-N-Protection)

Target: Extending the pharmacophore into new pockets. Note: The Nitrogen must be protected (e.g., Boc, Cbz) or already functionalized before reacting the Alcohol to prevent chemoselectivity issues.

Protocol (Ether Synthesis via SNAr):

  • Substrate: N-Boc-2-isopropylpiperidin-4-ol.

  • Reaction: Dissolve substrate in dry THF. Add NaH (1.2 equiv) at 0°C. Stir for 30 min.

  • Electrophile: Add activated aryl fluoride (for SNAr) or alkyl halide.

  • Heat: Warm to 60°C for 4-8 hours.

  • Deprotection (if required): Treat with TFA/DCM (1:1) to remove Boc group if the free amine is the final target.

Quality Control & Data Analysis

For a library of this nature, "Trustworthiness" is established via rigorous QC.

QC Triage Workflow:

  • Primary Screen: LCMS (UV @ 254nm + ELSD).

    • Pass Criteria: Purity > 85% by UV/ELSD. Mass confirmation [M+H]+ within 0.4 Da.

  • Secondary Screen: 1H NMR on random 5% of the library to verify structural integrity and solvent removal.

Data Interpretation (SAR): When analyzing biological data from this library, consider the "Magic Isopropyl" Effect :

  • Compare the activity of these analogs against the unsubstituted piperidine and 2-methyl piperidine analogs.

  • If the 2-isopropyl analogs show significantly higher potency, it suggests the isopropyl group is successfully locking the bioactive conformation or filling a specific hydrophobic pocket.

References

  • Scaffold Synthesis & Hydrogenation

    • Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. US Patent 3,408,354.[2]

    • Context: Foundational methodology for heterogeneous hydrogen
  • Stereoselective Piperidine Synthesis

    • Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729.

    • Context: Comprehensive review of synthetic routes and stereochemical consider
  • Parallel Synthesis Methodologies

    • Houghten, R. A., et al. (1991). Generation and use of synthetic peptide combinatorial libraries for basic research and drug discovery. Nature, 354, 84–86.

    • Context: The foundational logic for "tea-bag" and parallel synthesis approaches adapted here for small molecules.
  • Privileged Structures in Drug Design

    • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery.[3] Current Opinion in Chemical Biology, 14(3), 347-361.

    • Context: Validates the selection of the piperidine scaffold as a core for library gener

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation of 2-Isopropylpyridin-4-ol Ticket ID: CHEM-SUP-2024-ISO-PIP Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Pathway

The synthesis of 2-isopropyl-piperidin-4-ol is most efficiently achieved via the heterogeneous catalytic hydrogenation of 2-isopropylpyridin-4-ol . While theoretically simple, this transformation is prone to three primary failure modes: catalyst poisoning by the basic nitrogen, poor diastereoselectivity (cis/trans ratios), and incomplete reduction of the heteroaromatic ring.

This guide prioritizes the Acid-Mediated Hydrogenation route. Protonating the pyridine nitrogen prior to hydrogenation prevents strong coordination to the metal catalyst surface (poisoning) and often directs stereoselectivity toward the cis-isomer (where the isopropyl and hydroxyl groups are on the same face).

Reaction Logic Visualization

ReactionPathway Start 2-Isopropylpyridin-4-ol (Aromatic Precursor) Inter Pyridinium Salt (Activated Intermediate) Start->Inter Protonation Acid Acidic Medium (AcOH or MeOH/HCl) Acid->Inter Cat Catalyst Surface (Rh/C or PtO2) Inter->Cat Adsorption Product_Cis Cis-2-Isopropyl-piperidin-4-ol (Major Product in Acid) Cat->Product_Cis Syn-Addition (H2) Product_Trans Trans-2-Isopropyl-piperidin-4-ol (Minor Product) Cat->Product_Trans Isomerization

Figure 1: Mechanistic pathway highlighting the critical role of protonation in activating the substrate and directing stereoselectivity.

Optimized Experimental Protocol

Objective: Synthesis of cis-2-isopropyl-piperidin-4-ol (Target >95% Conversion). Scale: 10 mmol basis.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 2-Isopropylpyridin-4-ol (1.37 g, 10 mmol)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂, Adams Catalyst). Note: Rh/C is preferred for milder pressures.

  • Solvent: Glacial Acetic Acid (20 mL).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Step-by-Step Methodology
  • Catalyst Loading (Safety Critical):

    • Under an inert atmosphere (Argon/Nitrogen), weigh 137 mg (10 wt%) of 5% Rh/C into the hydrogenation vessel.

    • Why: Dry noble metal catalysts can ignite solvent vapors. Always add the catalyst first or wet it with water/solvent under inert gas.

  • Substrate Solubilization:

    • Dissolve 2-isopropylpyridin-4-ol in 20 mL of Glacial Acetic Acid.

    • Add the solution carefully to the catalyst vessel.

    • Why: Acetic acid serves two purposes: it solubilizes the polar pyridinol and protonates the nitrogen (pKₐ ~11 for piperidine, ~5 for pyridine), preventing catalyst poisoning.

  • Hydrogenation:

    • Pressure: Pressurize to 3–5 bar (45–75 psi). For PtO₂, higher pressures (50 bar) may be required.

    • Temperature: Heat to 40–50°C.

    • Agitation: Maximum stirring (1000+ rpm) is critical to overcome gas-liquid mass transfer limitations.

    • Duration: 12–24 hours. Monitor H₂ uptake.

  • Workup (The "Amphoteric Trap"):

    • Filter catalyst through Celite®; wash with MeOH.

    • Concentrate the filtrate to remove bulk AcOH.

    • Critical Step: The residue is the acetate salt. Dissolve in minimal water, cool to 0°C, and basify to pH >12 using 6M NaOH.

    • Extract exhaustively with DCM or CHCl₃/Isopropanol (3:1).

    • Why: The product is an amino-alcohol. At neutral pH, it is water-soluble. High pH ensures the amine is free-based for organic extraction.

Catalyst Selection Matrix

Not all catalysts perform equally for hydroxypyridines. Use this table to select based on your available equipment.

CatalystTypical PressureTemp (°C)Stereoselectivity (Cis:Trans)Notes
5% Rh/C Low (1–5 bar)25–50High (~80:20)Recommended. Best balance of activity and mild conditions. Less prone to ring hydrogenolysis.
PtO₂ (Adams) High (5–50 bar)25–80ModerateExcellent activity but requires higher pressure. Often yields pure cis if performed in strong acid.
5% Pd/C High (>50 bar)80+LowNot Recommended. Often leads to incomplete reduction or requires harsh conditions that cause side reactions.
Ru/C High (>50 bar)100+VariableGood for industrial scale but requires specialized high-pressure autoclaves.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: The reaction has stalled at 50% conversion. Adding more catalyst didn't help. What is wrong?

Diagnosis: You likely have Catalyst Poisoning or Pore Blocking .

  • The Cause: Pyridines are strong ligands. If the reaction medium is not acidic enough, the unprotonated nitrogen binds irreversibly to the active metal sites, shutting down the catalytic cycle.

  • The Fix: Ensure you are using Glacial Acetic Acid as the solvent.[1] If you are using Methanol, add 1.1 equivalents of HCl.

  • Secondary Check: If the reaction is biphasic or the product precipitates, it may block the catalyst pores. Ensure the product remains soluble throughout the reaction.

Q2: I obtained the product, but the diastereomeric ratio (dr) is poor (mixture of cis/trans). How do I improve cis-selectivity?

Diagnosis: Thermodynamic equilibration is occurring.

  • The Mechanism: The cis-isomer is generally the kinetic product (hydrogen adds from the least hindered face). However, high temperatures or prolonged reaction times allow the catalyst to isomerize the product to the thermodynamically more stable trans-isomer (equatorial-equatorial conformation).

  • The Fix:

    • Lower the Temperature: Run the reaction at 25°C instead of 50°C.

    • Stop Early: Monitor H₂ uptake strictly and stop immediately upon theoretical consumption.

    • Use PtO₂ in HCl: Platinum in strong acid often yields higher cis ratios due to a "anchoring effect" of the protonated nitrogen on the catalyst surface.

Q3: My yield is <10% after extraction. The NMR of the crude reaction showed full conversion. Where is my product?

Diagnosis: Incorrect Workup pH (The "Amphoteric Trap").

  • The Cause: 2-Isopropyl-piperidin-4-ol is a polar amino-alcohol. In the presence of residual acid, it is a salt (water-soluble). At neutral pH, it is a zwitterion-like species (water-soluble).

  • The Fix: You must drive the pH to >12 (strongly basic) to suppress the ammonium ion.

  • Extraction Solvent: Diethyl ether is often too non-polar. Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) for the extraction. Salting out the aqueous layer with NaCl can also force the organic product out.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Decision1 Is conversion complete? Start->Decision1 Stalled Reaction Stalled Decision1->Stalled No LowYield High Conversion, Low Isolated Yield Decision1->LowYield Yes CheckAcid Check Solvent pH (Is it Acidic?) Stalled->CheckAcid ActionAcid Switch to AcOH or add HCl CheckAcid->ActionAcid Not Acidic CheckPress Check H2 Pressure & Stirring CheckAcid->CheckPress Acidic OK CheckWorkup Check Aqueous pH LowYield->CheckWorkup ActionBase Adjust pH > 12 Use CHCl3/IPA CheckWorkup->ActionBase pH < 12

Figure 2: Diagnostic flowchart for resolving common synthesis failures.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Describes the fundamental mechanism of activating pyridines via protonation/acylation to prevent catalyst poisoning).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The authoritative text on heterogeneous catalyst selection, specifically Rh vs.
  • Scripps Research Institute. "Heterocycle Hydrogenation: Pyridines." Common Organic Chemistry Protocols. (General protocols for Rh/C hydrogenation of substituted pyridines).

  • Maegawa, T., et al. (2007). "Efficient and Practical Catalytic Hydrogenation of Pyridines using Rh/C under Mild Conditions." Tetrahedron. (Specific data on pressure/temperature relationships for Rh/C).

Sources

Technical Support Center: Synthesis & Purification of 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 support resource for medicinal chemists and process development scientists. It addresses the synthesis, impurity profiling, and purification of 2-Isopropyl-piperidin-4-ol (also known as 2-isopropyl-4-hydroxypiperidine).

Introduction & Molecule Overview

2-Isopropyl-piperidin-4-ol is a critical piperidine scaffold used in the synthesis of various pharmaceutical agents, including analgesics (fentanyl analogs), antifungals, and substance P antagonists. The presence of the isopropyl group at the C2 position introduces stereochemical complexity that directly impacts biological activity and downstream coupling reactions.

  • Core Challenge: Controlling the cis/trans diastereoselectivity during the reduction of the ketone precursor.

  • Key Impurities: Stereoisomers (minor diastereomer), unreacted ketone, and dehydration products (tetrahydropyridines).

Synthesis Workflow & Pathway Analysis

The standard industrial and laboratory route involves the reduction of 2-isopropyl-4-piperidone . This ketone is typically accessed via Dieckmann condensation or Petrenko-Kritschenko condensation variants.

Reaction Scheme Visualization

G Start 2-Isopropyl-4-piperidone (Ketone Precursor) Inter Tetrahedral Intermediate (Borate Complex) Start->Inter Hydride Addition Byprod_Ketone Impurity: Unreacted Ketone Start->Byprod_Ketone Incomplete Rxn Reagent Reduction Agent (NaBH4 or L-Selectride) Reagent->Inter Product_Cis Cis-2-Isopropyl-piperidin-4-ol (Thermodynamic Product) (Diequatorial) Inter->Product_Cis Major (NaBH4) Product_Trans Trans-2-Isopropyl-piperidin-4-ol (Kinetic Product) (Axial-Equatorial) Inter->Product_Trans Minor (NaBH4) Major (L-Selectride) Byprod_Alkene Byproduct: Elimination (Tetrahydropyridine) Product_Cis->Byprod_Alkene Acid/Heat (Dehydration)

Figure 1: Synthetic pathway and bifurcation of stereochemical outcomes during the reduction of 2-isopropyl-4-piperidone.

Troubleshooting Guide & FAQs

Issue 1: Stereochemical Control (Cis vs. Trans)

User Question: "I obtained a 70:30 mixture of isomers after NaBH4 reduction. Which is which, and how do I improve the ratio?"

Technical Insight: In 2,4-disubstituted piperidines, the substituents are in a 1,3-relationship relative to the carbon framework.

  • Cis-Isomer (Thermodynamic): Both the 2-isopropyl and 4-hydroxyl groups are equatorial . This is the most stable conformation and typically the major product with small hydride donors (NaBH4) in protic solvents.

  • Trans-Isomer (Kinetic): The 2-isopropyl group is equatorial, but the 4-hydroxyl group is axial . This is favored by bulky hydride donors (e.g., L-Selectride) that attack from the less hindered equatorial face, forcing the hydroxyl into the axial position.

Resolution:

  • To favor Cis (Diequatorial): Use Sodium Borohydride (NaBH4) in Methanol at -10°C to 0°C. Equilibration is faster in protic solvents.

  • To favor Trans (Axial OH): Use L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. The bulky reagent attacks from the equatorial side (away from the axial hydrogens), yielding the axial alcohol.

Issue 2: Removal of Unreacted Ketone

User Question: "I have 5% starting material remaining. It co-elutes with my product on silica."

Technical Insight: Piperidones can be difficult to separate from piperidinols due to similar polarities on normal phase silica, especially if the amine is unprotected.

Resolution:

  • Bisulfite Wash: If the amine is protected (e.g., N-Boc, N-Benzyl), dissolve the crude mixture in an organic solvent (EtOAc) and wash with saturated aqueous Sodium Bisulfite (NaHSO3). The ketone forms a water-soluble bisulfite adduct and is removed in the aqueous layer.

  • Derivatization: Treat the crude mixture with a small amount of resin-bound hydrazine or tosylhydrazine to capture the ketone before filtration.

Issue 3: Dehydration (Alkene Formation)

User Question: "I see a new spot on TLC with lower polarity after workup with HCl."

Technical Insight: Secondary alcohols at the C4 position of piperidines are prone to acid-catalyzed elimination (dehydration), especially if the resulting double bond is conjugated or stabilized (e.g., forming a 1,2,3,6-tetrahydropyridine). This is common during acidic deprotection of N-Boc groups or vigorous acidic workups.

Resolution:

  • Avoid heating strongly acidic solutions.

  • If N-deprotection is required (e.g., removing Boc), use TFA/DCM at 0°C rather than refluxing HCl.

  • Neutralize acidic mixtures immediately after reaction completion using saturated NaHCO3.

Common Byproducts & Physical Properties

ComponentStructure DescriptionRelative Polarity (TLC)Removal Strategy
Cis-Isomer (Product)2-iPr (eq), 4-OH (eq)More Polar (lower Rf)Crystallization (often solid)
Trans-Isomer (Byproduct)2-iPr (eq), 4-OH (ax)Less Polar (higher Rf)Column Chromatography / Recrystallization
Unreacted Ketone 2-isopropyl-4-piperidoneLess Polar than alcoholBisulfite wash / Girard's Reagent
Elimination Product Tetrahydropyridine alkeneNon-polar (High Rf)Silica Gel Chromatography

Detailed Experimental Protocol

Standard Reduction (Favoring Cis-Isomer)

Reagents:

  • N-Benzyl-2-isopropyl-4-piperidone (1.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Methanol (Solvent, 10 mL/g)

Procedure:

  • Dissolution: Dissolve the ketone in Methanol and cool the solution to 0°C in an ice bath.

  • Addition: Add NaBH4 portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

  • Quench: Carefully quench with saturated NH4Cl solution or Acetone (to destroy excess borohydride).

  • Workup: Concentrate to remove Methanol. Dilute residue with Water and extract with Dichloromethane (DCM) (3x).

  • Purification:

    • Dry organic layers over Na2SO4 and concentrate.

    • Crystallization: The cis-isomer often crystallizes from Ethyl Acetate/Hexanes.

    • Chromatography: If separation is needed, use a gradient of 0-10% MeOH in DCM with 1% NH4OH (if amine is free) or EtOAc/Hexanes (if N-protected).

Note on Stereochemistry: The trans-isomer (axial OH) is generally less polar due to intramolecular H-bonding or shielding, often eluting before the cis-isomer (equatorial OH) on silica gel, though this can vary based on the N-substituent.

References

  • Synthesis of 4-Hydroxypiperidines via Reduction: Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US Patent 3,408,354. Link

  • Stereochemical Control in Piperidone Reduction: Williams, I., et al. (2007). Stereoselective synthesis of 2-dienyl-substituted piperidines. Organic & Biomolecular Chemistry. Link

  • Conformational Analysis of 2,4-Disubstituted Piperidines: Liu, G. Q., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives. Organic Letters. Link

  • Separation of Isomers: Pan, C., et al. (2005).[1] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC. Journal of Zhejiang University Science. Link

  • General Piperidine Synthesis Review: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2020). PMC. Link

Sources

Troubleshooting guide for piperidine ring formation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Synthesis & Scale-up of Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Triage Phase: Diagnostic Workflow

Before modifying your reaction parameters, identify the specific failure mode using the decision matrix below. Piperidine synthesis generally fails due to three distinct kinetic/thermodynamic traps: catalyst poisoning (hydrogenation), entropy barriers (cyclization), or conformational locking (stereoselectivity).[1]

PiperidineTroubleshooting Start Identify Failure Mode Method Synthesis Method? Start->Method Hydro Hydrogenation (Pyridine → Piperidine) Method->Hydro Cyclo Cyclization (Linear → Cyclic) Method->Cyclo Issue1 Stalled Conversion? Hydro->Issue1 Reaction Stops <100% Issue2 Wrong Stereoisomer? Hydro->Issue2 Cis/Trans Ratio Poor Issue3 Oligomers/Polymers? Cyclo->Issue3 Tar/Insoluble Solid Sol1 Diagnosis: Catalyst Poisoning Action: Acid Additive / Change Metal Issue1->Sol1 Sol2 Diagnosis: Thermodynamic Control Action: Adjust Pressure/Temp Issue2->Sol2 Sol3 Diagnosis: Intermolecular Comp. Action: High Dilution Protocol Issue3->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure in piperidine synthesis.

Module A: Troubleshooting Hydrogenation (Pyridine Reduction)

The Issue: The reaction starts but stalls at 30-60% conversion, or requires excessive catalyst loading (>10 mol%). The Cause: Nitrogen Poisoning.[2] The basic nitrogen lone pair (


 in pyridine, 

in piperidine) coordinates strongly to the metal surface (Pd, Pt, Rh), competitively inhibiting

adsorption.[1][3] The product (piperidine) is often a stronger poison than the reactant [1].[3]
Q: My reaction stalls despite fresh catalyst. How do I validate if "poisoning" is the cause?

A: The Acid Spike Test.

  • Protocol: Carefully introduce 1.0–2.0 equivalents of Acetic Acid or HCl (in dioxane/methanol) to the stalled mixture.

  • Observation: If

    
     uptake resumes immediately, the nitrogen lone pair was poisoning the catalyst. Protonation (
    
    
    
    ) eliminates this coordination ability, freeing the active sites.[1]
Q: Which catalyst should I use for "difficult" substituted pyridines?

A: Shift from Palladium to Platinum or Rhodium. While Pd/C is standard, it is most susceptible to poisoning.[1]

  • Recommendation: Use Adams’ Catalyst (

    
    )  or Rhodium on Carbon (
    
    
    
    )
    .[1]
  • Why?

    
     is reduced in situ to highly active Pt(0) species that are more robust against amine poisoning, especially in acidic media [2].[1]
    
  • Data Comparison:

CatalystPressure Req.[1][2][4][5]Acid Additive?Stereoselectivity (Cis:Trans)
Pd/C Low (1-5 bar)Mandatory Low (Thermodynamic mix)
PtO2 Med (5-20 bar)RecommendedHigh (Kinetic Cis)
Rh/C High (50+ bar)OptionalHigh (Kinetic Cis)
Module B: Troubleshooting Cyclization (Nucleophilic Substitution)

The Issue: Formation of dimers, oligomers, or intractable tars instead of the desired ring. The Cause: Entropy vs. Enthalpy. Intermolecular reaction (polymerization) is second-order kinetics, while intramolecular cyclization is first-order.[1] If the concentration is too high, collisions between two separate molecules become statistically more probable than the chain end finding its own tail [3].

Q: I am following Baldwin's Rules (6-exo-tet), but yield is <40%. Why?

A: Concentration is the hidden variable. Even if the geometry is favorable (Baldwin allowed), the rate of cyclization must outcompete dimerization.

The "High Dilution" Protocol (Pseudo-High Dilution): Do not simply add more solvent to the flask (which slows kinetics globally).[1] Instead, use a Simulated High Dilution technique:

  • Setup: A flask containing the catalyst/base in refluxing solvent.

  • Addition: A syringe pump adding the substrate very slowly (e.g., over 4–8 hours).

  • Result: The instantaneous concentration of the uncyclized substrate remains near zero, forcing the molecule to react with itself (cyclize) rather than find another substrate molecule.

DilutionEffect cluster_conc High Concentration cluster_dilute High Dilution Substrate Linear Precursor Polymer Polymer (Undesired) Substrate->Polymer k_inter [Sub]^2 (Fast at high conc) Piperidine Piperidine (Target) Substrate->Piperidine k_intra [Sub] (Constant rate)

Figure 2: Kinetic competition between intermolecular polymerization (red) and intramolecular cyclization (green).[1]

Module C: Stereocontrol (Cis vs. Trans)

The Issue: Obtaining a racemic mixture or the wrong diastereomer (e.g., needing cis-2,6-disubstituted but getting trans). The Cause: 1,3-Diaxial Interactions.[1] The piperidine ring exists in a chair conformation. Substituents prefer the equatorial position to avoid steric strain (A-values).[1]

Q: How do I force the formation of the "Cis" isomer?

A: Use Kinetic Control (Hydrogenation).

  • Mechanism: Hydrogen adds to the face of the pyridine ring that is adsorbed to the catalyst. Once the first hydrogen adds, the ring is "pinned" to the surface. Subsequent hydrogens add from the same side (syn-addition).[1]

  • Troubleshooting:

    • Use Acid: Acid protonates the nitrogen, preventing the partially reduced intermediate from desorbing and re-adsorbing (which allows isomerization).

    • Lower Temperature: Higher temperatures provide enough energy for ring flipping or desorption/equilibration to the thermodynamic (often trans) product [4].[1]

Q: How do I force the formation of the "Trans" isomer?

A: Use Thermodynamic Equilibration.

  • Protocol: After hydrogenation, heat the mixture in the presence of a base (e.g., NaOEt in EtOH). This allows the stereocenters alpha to the nitrogen to epimerize via an imine/enamine intermediate, settling into the lowest energy conformation (usually all-equatorial).

Master Experimental Protocol: Acid-Mediated Hydrogenation

Recommended for difficult substrates where standard Pd/C fails.[1]

Reagents:

  • Substrate: 2,4-disubstituted pyridine (1.0 equiv)[1]

  • Catalyst:

    
     (Adams' Catalyst) (5 mol%)[1]
    
  • Solvent: Acetic Acid (Glacial) or MeOH with 1.5 eq HCl

  • Gas: Hydrogen (

    
    ) at 50 psi (3.5 bar)[1]
    

Step-by-Step Workflow:

  • Safety Check: Purge reactor with

    
     to remove 
    
    
    
    (prevent ignition of Pt/H2).
  • Solvation: Dissolve substrate in Glacial Acetic Acid.

    • Why? Acts as both solvent and proton source to prevent poisoning.[1]

  • Catalyst Addition: Add

    
     carefully under inert flow.
    
  • Pressurization: Charge with

    
     to 50 psi.
    
  • Reaction: Stir vigorously at RT for 4 hours.

    • Validation Point: Monitor pressure drop.[1] If it flatlines before theoretical uptake, purge and repressurize.[1]

  • Workup: Filter through Celite (caution: catalyst is pyrophoric).

  • Neutralization: Evaporate AcOH, then neutralize residue with saturated

    
     to liberate the free amine.[1]
    
References
  • BenchChem Technical Support. (2025).[1][4][6] Troubleshooting Catalyst Poisoning in Piperidine Hydrogenation. BenchChem Knowledge Base.[1] Link[1]

  • Gundersen, L. et al. (2024).[1] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[1][4] Organic & Biomolecular Chemistry.[1][7] Link

  • Master Organic Chemistry. (2017). Intramolecular Reductive Aminations and Cyclization Kinetics.[1] MasterOrganicChemistry.com.[1] Link

  • ThalesNano Application Notes. (2023). Difficult Hydrogenations: Saturation of Functionalized Pyridines.[1][5] ThalesNano.com.[1] Link

  • National Institutes of Health (NIH). (2019).[1] Reductive Amination in the Synthesis of Pharmaceuticals: A Review. Chemical Reviews.[1] Link[1]

Sources

Technical Support Center: Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting isolation, purification, and detection of piperidine-based heterocycles. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Introduction: The "Deceptive Simple" Heterocycle

Piperidine derivatives are ubiquitous in pharmaceutical chemistry (e.g., Fentanyl, Paroxetine, Ritalin), yet they present a "perfect storm" of purification challenges. They are:

  • Highly Basic: With a pKa ~11.2, they protonate easily, adhering tenaciously to acidic silanols.

  • UV Silent: The lack of a conjugated

    
    -system renders them invisible to standard UV (254 nm) detection.
    
  • Water Soluble: Their polarity often leads to significant loss during aqueous workup.

This guide moves beyond generic advice, offering field-proven protocols to recover your material.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks across the column and elutes over 20 fractions."

Diagnosis: Silanol Interaction. Standard silica gel is slightly acidic (pH 5–6). Piperidines (basic) undergo ion-exchange with surface silanols rather than simple adsorption, causing severe peak tailing (streaking).

Protocol A: The "Ammonia Shift" (Flash Chromatography)

Do not rely solely on Triethylamine (TEA). TEA can be difficult to remove (b.p. 89°C) and may interfere with NMR. Ammonium hydroxide (NH4OH) is superior because it suppresses silanols and modifies the water layer on the silica surface.

  • Mobile Phase: DCM / MeOH / NH4OH (aq).

  • The Golden Ratio: Start with 90:9:1 .

    • Note: The "1" is 28-30% aqueous ammonium hydroxide.

  • Preparation: Vigorously shake the mixture in a separatory funnel. Excess water may separate; use the organic bottom layer as your mobile phase.

  • Why this works: The NH3 competes for silanol sites more effectively than the piperidine, "blocking" the surface and allowing your compound to elute as a tight band.

Protocol B: Amine-Functionalized Silica

For sensitive compounds where basic modifiers cause degradation, switch to Amine-Bonded Silica (NH2-Silica).

  • Mechanism: The surface is already basic. No modifiers are needed.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH gradients.

  • Benefit: Eliminates the need for "basifying" solvents and prevents salt formation on the column.

Decision Matrix: Selecting the Right Stationary Phase

PiperidineChromatography Start Start: Piperidine Purification IsPolar Is the compound highly polar (LogP < 1)? Start->IsPolar IsStable Is it base sensitive? IsPolar->IsStable No (Lipophilic) C18Check Reverse Phase (C18) High pH Compatible? IsPolar->C18Check Yes (Hydrophilic) StandardSilica Standard Silica + 1% TEA or NH4OH IsStable->StandardSilica No AmineSilica Amine-Functionalized Silica (No modifier needed) IsStable->AmineSilica Yes HighPH C18 @ pH 10 (10mM NH4HCO3) C18Check->HighPH Yes (Hybrid Silica) IonPair C18 @ Low pH + Ion Pairing (TFA/PFPA) C18Check->IonPair No (Standard Silica)

Figure 1: Decision tree for selecting stationary phases based on compound polarity and stability.

Module 2: Detection Strategies

Issue: "I see nothing on the UV trace, but my mass spec says it's there."

Diagnosis: Lack of Chromophore. The piperidine ring has no double bonds to absorb UV light at 254 nm.

Solution A: Universal Detection (ELSD/CAD)

If available, use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) . These detectors respond to non-volatile mass, regardless of optical properties.

  • Setting: Set drift tube temperature to 40–50°C. Piperidines are semi-volatile; high temps will evaporate your product before detection.

Solution B: The "Spot" Derivatization (TLC)

For checking fractions without a mass spec:

  • Stain: Use Ninhydrin or Dragendorff’s Reagent .

    • Ninhydrin: Turns secondary amines (piperidines) deep red/purple upon heating.

    • Dragendorff: Turns alkaloids/amines orange-red instantly (no heat required).

  • Iodine Chamber: Universal, but reversible. Good for initial confirmation.

Solution C: Pre-Column Derivatization (HPLC)

If you must use UV, attach a "flag" to the nitrogen.

  • Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Ts-Cl (Tosyl chloride).

  • Reaction: Mix crude piperidine with Fmoc-Cl and NaHCO3 in Water/Dioxane for 30 mins.

  • Result: The Fmoc group absorbs strongly at 265 nm and 300 nm, making the molecule visible and increasing lipophilicity for easier separation.

Module 3: Workup & Isolation

Issue: "My product is stuck in the aqueous layer."

Diagnosis: High Water Solubility (LogP < 0). Piperidines are often more soluble in water than in ether or ethyl acetate.

The "Magic Solvent" Protocol: DCM/IPA

Standard extractions (EtOAc/Hexane) fail here. You need a polar organic system that is immiscible with water.

  • Basify: Adjust aqueous layer pH to >12 using NaOH pellets or saturated KOH. (Ensure your molecule is stable to strong base).

  • The Solvent: Prepare a mixture of Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio .

  • Extraction: Extract the aqueous layer 3–4 times.

    • Why IPA? Isopropanol breaks the hydrogen bonding network of water, allowing the amine to transfer into the organic phase.

  • Salt Out: If yield is still low, saturate the aqueous layer with NaCl (solid) until it stops dissolving. This "salting out" effect pushes the organic amine out of the water.

Workflow: Recovering Water-Soluble Amines

WorkupWorkflow Crude Crude Reaction (Aqueous) PHAdj Adjust pH > 12 (NaOH/KOH) Crude->PHAdj Extract1 Try Extraction: EtOAc or DCM PHAdj->Extract1 Check Check Aqueous by TLC/LCMS Extract1->Check Salt Saturate Aqueous with NaCl Check->Salt Product in Aq Final Dry (Na2SO4) & Concentrate Check->Final Product in Org Magic Use 3:1 CHCl3/IPA or 3:1 DCM/IPA Magic->Final Salt->Magic

Figure 2: Escalation protocol for extracting highly polar piperidine derivatives.

Module 4: Solid State Isolation

Issue: "I isolated the free base, but it's a sticky oil that degrades."

Diagnosis: Oxidation & Hygroscopicity. Free base piperidines absorb CO2 from air (forming carbamates/carbonates) and oxidize to N-oxides. Oils trap impurities.

Solution: Salt Formation

Turn your oil into a stable, crystalline solid.

Salt TypeReagentProcedureAdvantage
Hydrochloride 1M HCl in Ether/DioxaneAdd dropwise to amine in Et2O.Common, but often hygroscopic.
Oxalate Oxalic AcidDissolve acid in warm EtOH; add to amine.Crystallizes very easily; good for purification.
Fumarate Fumaric AcidDissolve in hot MeOH/iPrOH.Pharmaceutically acceptable; often non-hygroscopic.
Picrate Picric AcidEthanol solution.Warning: Explosive potential. Use only for characterization.

Pro Tip: If the HCl salt is an oil, try the Oxalate salt. Oxalates form strong lattice networks that force crystallization, often cleaning up the compound significantly (impurities stay in the mother liquor).

References

  • Separation of Amines: Teledyne ISCO. "Flash Chromatography of Amines: Strategies for Success." Teledyne ISCO Application Notes. Link

  • Detection Strategies: Holzgrabe, U., et al. (2021).[1] "No chromophore - no problem? Pitfalls in the analysis of challenging compounds." Wiley Analytical Science. Link

  • Workup Protocols: Frontier, A. "Workup for Polar and Water-Soluble Solvents."[2] Not Voodoo (University of Rochester).[2] Link

  • pKa Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem. Link

  • Amine Silica: SiliCycle Inc. "SiliaBond Amine (Si-NH2) Application Note." SiliCycle Solutions. Link

Sources

Technical Support Center: Catalyst Selection & Optimization for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogenation of Pyridines to Piperidines Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide[1]

Introduction: The "Deceptively Simple" Reduction

Converting pyridine to piperidine is a cornerstone transformation in drug discovery, yet it remains one of the most frequent bottlenecks in the lab. The challenge lies in the catalyst poisoning inherent to the substrate: the nitrogen lone pair coordinates strongly to metal surfaces, arresting the catalytic cycle.[2]

This guide moves beyond generic textbook advice. It provides a decision matrix for catalyst selection, troubleshooting for stalled reactions, and protocols designed to navigate the thermodynamic vs. kinetic traps of stereoselectivity.

Module 1: Catalyst Selection Matrix

"Which metal should I grab from the catalyst cabinet?"

Do not default to Pd/C for every reaction. Use this matrix to select the optimal metal based on your substrate's specific liabilities.

Catalyst SystemPrimary Use CaseCritical Liability"Pro-Tip" Insight
PtO₂ (Adams' Catalyst) The Workhorse. Best for difficult, sterically hindered pyridines.Cost. High precious metal content.Requires acidic media (AcOH/HCl) to function efficiently. The in situ reduction of PtO₂ to Pt(0) is highly active.
Pd/C (5-10%) Simple Substrates. Good for unhindered pyridines with no halogens.Dehalogenation. Will strip Cl, Br, and I rapidly.Prone to poisoning.[3] If the reaction stalls at 50%, add an acid equivalent to protonate the product (piperidine is more basic than pyridine).
Rh/C or Rh/Al₂O₃ Chemoselectivity. Best if you must preserve aromatic rings elsewhere (e.g., a phenyl group attached to the pyridine).Ring Saturation. Can over-reduce if pressure is too high (>50 bar).Excellent for avoiding hydrogenolysis of benzyl ethers or halogens compared to Pd.
Ru/C High Pressure/Temp. Used when other methods fail; highly robust.Harsh Conditions. Often requires >50 bar and >100°C.Excellent tolerance for sulfur-containing impurities which poison Pd and Pt.
Raney Nickel Cost-Sensitive Scale-up. Safety. Pyrophoric; difficult handling.Effective, but requires high pressure. Not recommended for early-stage discovery due to handling risks.
Visualization: Catalyst Decision Tree

Use this logic flow to select your starting conditions.

CatalystSelection start START: Analyze Substrate halogen Contains Halogen (Cl, Br, I)? start->halogen benzyl Contains Benzyl Ether/Amine? halogen->benzyl No rh_neut USE: Rh/C or Rh/Al₂O₃ (Minimizes dehalogenation) halogen->rh_neut Yes (Avoid Pd/Pt) hindered Sterically Hindered (2,6-disubstitution)? benzyl->hindered No benzyl->rh_neut Yes (Avoid Pd hydrogenolysis) pt_acid USE: PtO₂ in AcOH (Acid prevents poisoning) hindered->pt_acid Yes (High Activity) pd_acid USE: Pd/C + 1 eq. HCl (Standard Protocol) hindered->pd_acid No (Standard) ru_high USE: Ru/C @ 100 bar (Forcing conditions)

Caption: Decision logic for selecting heterogeneous catalysts based on substrate functionality (Halogens, Benzyl groups, Sterics).

Module 2: Troubleshooting & FAQs

"Why is my reaction stalled?"

Issue 1: The "50% Conversion" Wall

Symptom: The reaction proceeds rapidly and then stops dead at ~50-60% conversion. Adding more catalyst doesn't help.

  • Root Cause: Product Inhibition. The product (piperidine) is significantly more basic (pKa ~11) than the starting material (pyridine, pKa ~5). As piperidine forms, it binds competitively to the catalyst surface, poisoning it against the remaining pyridine.

  • The Fix:

    • Acid Scavenger: Run the reaction in Glacial Acetic Acid or add 1.1 equivalents of HCl (in MeOH/EtOH). This protonates the piperidine nitrogen, preventing it from coordinating to the metal.

    • Pressure Bump: Increase H₂ pressure to 500 psi (35 bar) to displace the amine from the surface.

Issue 2: Loss of Halogens (Dehalogenation)

Symptom: You intended to make a 3-bromopiperidine, but isolated unsubstituted piperidine.

  • Root Cause: Oxidative addition of Pd(0) into the C-X bond is faster than the aromatic reduction.

  • The Fix:

    • Switch Metal: Switch to Rh/C or Pt/C (sulfided). Rhodium is much less active for oxidative addition into C-Hal bonds.

    • Acidic Control: If you must use Pd, use HBr (not HCl) as the additive to shift the equilibrium, though this is less reliable.

Issue 3: Cis/Trans Isomer Scrambling

Symptom: You need the cis-2,3-disubstituted piperidine, but get a mixture of cis and trans.

  • Root Cause: Hydrogenation naturally occurs via syn-addition (adding H₂ from the bottom face), favoring the cis kinetic product. However, if the catalyst allows reversible dehydrogenation (product equilibrating back to an enamine/imine intermediate), the thermodynamically stable trans isomer forms.

  • The Fix:

    • Lower Temperature: Run the reaction as cold as possible (RT or 0°C). High temps favor thermodynamic equilibration.

    • Increase Pressure: Force the reaction forward to prevent the reversible dehydrogenation step.

Module 3: Experimental Protocols

"Show me exactly how to set this up."

Protocol A: The "Difficult Substrate" Method (PtO₂)

Use this for sterically hindered pyridines or when conversion is stubborn.

  • Preparation: In a hydrogenation vessel (Parr bomb or autoclave), dissolve the pyridine substrate (1.0 mmol) in Glacial Acetic Acid (0.2 M concentration).

    • Note: Acetic acid serves as both solvent and activator.

  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5-10 wt% relative to substrate).

    • Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with a small amount of water or add it under an inert blanket (Argon/N₂).

  • Purge: Seal reactor. Purge with N₂ (3x) then H₂ (3x).

  • Reaction: Pressurize to 50 psi (3.5 bar) H₂. Stir vigorously (>800 rpm) at Room Temperature for 12-24 hours.

    • Why RT? To maximize cis-selectivity.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter through a Celite pad (Caution: Catalyst is pyrophoric when dry. Keep wet with water during disposal).

    • Concentrate the acetic acid.

    • Basify: Residue will be the acetate salt. Dissolve in water, basify with NaOH (pH > 12), and extract with DCM to isolate the free base.

Protocol B: The "Halogen-Safe" Method (Rh/C)

Use this for chloro- or bromo-pyridines.

  • Preparation: Dissolve substrate in MeOH or EtOAc .

  • Catalyst Loading: Add 5% Rh/C (5 wt%).

  • Reaction: Pressurize to 200-400 psi (15-30 bar) H₂.

    • Note: Rhodium often requires higher pressure than Platinum but is gentler on functional groups.

  • Workup: Filter through Celite. Evaporate solvent.

Module 4: Mechanistic Visualization

Understanding the surface chemistry prevents errors.

Mechanism cluster_0 Catalyst Surface (Metal) ads 1. Adsorption (Pyridine binds flat) h_add 2. Syn-Addition (H2 adds from bottom) ads->h_add desorp 3. Desorption (Piperidine leaves) h_add->desorp poison POISONING TRAP (Product binds via N-lone pair) desorp->poison If Neutral pH product Piperidine (Product) desorp->product poison->ads Blocks Active Sites substrate Pyridine (Substrate) substrate->ads product->desorp Protonated amine cannot poison metal acid ACID ADDITIVE (H+) acid->product Protonates

Caption: Mechanism showing the "Poisoning Trap" where the product inhibits the catalyst, and how Acid Additives bypass this by protonating the product.

References

  • BenchChem. (2025).[2][4] A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Retrieved from

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. (Standard reference for mechanism and selectivity).
  • Chemical Reviews. (2012). Heterogeneous Catalysis for the Hydrogenation of N-Heterocycles. (Comprehensive review on metal selection).
  • Organic Process Research & Development (OPRD).Scale-up of Piperidine Synthesis via Hydrogenation. (Source for industrial safety and pressure parameters).
  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from

Sources

Technical Support Center: Stability & Storage of 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 2-Isopropyl-piperidin-4-ol as a chiral building block in pharmaceutical synthesis.

This molecule presents a dual-stability paradox. While the piperidine ring is structurally robust, the secondary amine at position 1 and the hydroxyl group at position 4 create a specific vulnerability profile. The primary failure mode during storage is not the alcohol oxidation, but the N-oxidation of the secondary amine and hygroscopic degradation .

This guide provides an autonomous, self-validating protocol to prevent degradation, grounded in mechanistic organic chemistry.

Module 1: The Science of Degradation (Root Cause Analysis)

To prevent oxidation, one must understand the mechanism. The degradation of 2-Isopropyl-piperidin-4-ol is rarely a random event; it is a cascade initiated by atmospheric exposure.

The Mechanism of Failure

The nitrogen atom in the piperidine ring possesses a lone pair of electrons . In the presence of atmospheric oxygen (


) and trace metal ions (often from low-quality glass), this lone pair initiates a radical mechanism.
  • Single Electron Transfer (SET): The nitrogen lone pair donates an electron to

    
    , generating a superoxide anion radical and an amine radical cation.
    
  • Hydrogen Abstraction: The radical species abstracts a proton from the

    
    -carbon (adjacent to the nitrogen), leading to an imine intermediate or N-hydroxylation.
    
  • Outcome: The formation of N-oxides (yellow discoloration) and imines (polymerization precursors).

Visualization: The Oxidation Pathway

The following diagram illustrates the critical attack vector on the piperidine nitrogen.

OxidationMechanism Start 2-Isopropyl-piperidin-4-ol (Active Molecule) Intermediate Amine Radical Cation [N•+] Start->Intermediate SET Mechanism (Lone Pair Attack) Oxygen Atmospheric O2 (Radical Initiator) Oxygen->Intermediate Promoter Product1 N-Oxide (Yellow Impurity) Intermediate->Product1 Hydroxylation Product2 Imine Species (Polymerization) Intermediate->Product2 H-Abstraction

Figure 1: Mechanistic pathway of oxidative degradation in secondary amines.

Module 2: The Gold Standard Storage Protocol

Do not rely on standard "cool and dry" advice. Follow this specific workflow to ensure >99% purity retention over 12+ months.

The "Argon-Cold-Dark" Triad
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) (Not Nitrogen)Argon is heavier than air. It creates a "blanket" over the solid/liquid, whereas Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) mixes more easily with air if the seal is imperfect.
Temperature -20°C (

5°C)
Low temperature reduces the kinetic energy of the molecules, significantly slowing the rate of radical propagation (Arrhenius equation).
Container Amber Glass + PTFE Liner Amber glass blocks UV/Blue light (which catalyzes radical formation). PTFE liners prevent plasticizers from leaching into the amine.
Desiccant Silica Gel / P2O5 Amines are hygroscopic. Moisture absorption leads to "caking" and facilitates hydrolysis carbamate formation (

capture).
Step-by-Step Inerting Procedure

Use this protocol every time the container is opened.

  • Purge: Connect a gentle stream of dry Argon to a glass pipette.

  • Blanket: Insert the pipette into the vial, holding it 1 cm above the substance surface. Flow Argon for 15-30 seconds to displace lighter air.

  • Seal: While the Argon is still flowing (if possible), screw the cap on tightly.

  • Tape: Wrap the cap junction with Parafilm to create a secondary gas barrier.

  • Store: Place the vial inside a secondary jar containing desiccant packets, then move to the freezer (-20°C).

Module 3: Troubleshooting & Rescue (The "Yellow Sample" Scenario)

Issue: "I opened my storage vial, and the white solid has turned pale yellow/orange." Diagnosis: Trace N-oxidation has occurred.

Decision Matrix
  • If Purity is critical (>99%): Perform the Rescue Protocol below.

  • If for crude reaction: Use as is (N-oxides can sometimes be tolerated in robust alkylations).

Rescue Protocol: Recrystallization

Since 2-Isopropyl-piperidin-4-ol is an amine, we can utilize its basicity or solubility profile for purification.

Method A: Solvent Recrystallization (Preferred)

  • Solvent: Use Ethyl Acetate (EtOAc) or a mixture of EtOAc/Hexane .

  • Dissolution: Dissolve the yellow solid in minimal hot EtOAc.

  • Filtration: If insoluble particles remain (polymerized imines), filter hot.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Collection: The N-oxide impurities are generally more polar and will remain in the mother liquor. Collect the white crystals.

Method B: Acid-Base Extraction (Deep Clean)

  • Dissolve impure sample in Dichloromethane (DCM).

  • Wash with 1M NaOH (removes acidic impurities).

  • Crucial Step: If the impurity is the N-oxide, it is water-soluble. Wash the organic layer thoroughly with water/brine.

  • Dry over

    
     and evaporate.
    

Module 4: Quality Control & Validation

How do you know the protocol worked? Use this validation workflow.

QCWorkflow Sample Storage Sample (T = 6 Months) Visual Visual Inspection (White vs. Yellow) Sample->Visual NMR 1H-NMR (CDCl3) Visual->NMR If White/Off-White Result Validation Decision NMR->Result Check delta 2.5-3.0 ppm (Alpha-protons shift if oxidized)

Figure 2: Quality Control decision tree for stored piperidine derivatives.

FAQ: Frequently Asked Questions

Q: Can I store this as a solution? A: No. Storing secondary amines in solution (especially in ethers or chlorinated solvents) accelerates oxidation due to dissolved oxygen in the solvent. Store as a neat solid or oil.

Q: Why did my sample turn into a sticky gum? A: This is likely hygroscopic failure . The amine absorbed atmospheric moisture.[1]

  • Fix: Dissolve in DCM, dry with Magnesium Sulfate (

    
    ), filter, and rotovap to dryness. Store with fresh desiccant.
    

Q: Is the "Salt Form" (Hydrochloride) better? A: Yes, significantly. If your synthesis allows, converting the free base to the HCl salt blocks the nitrogen lone pair, rendering it immune to oxidation.

  • Protocol: Dissolve free base in ether, bubble HCl gas or add HCl/Dioxane. Filter the precipitate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidin-4-ol derivatives. Retrieved from [Link]

  • Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (Purification protocols). Retrieved from [Link]

  • American Chemical Society (ACS). Oxidation of Amines: Mechanism and Prevention. (General mechanistic grounding). Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Assay Development Support Hub.

Subject: Troubleshooting solubility and aggregation artifacts in piperidine-based small molecule screens. Support Tier: Senior Application Scientist / Level 3 Status: Operational

Executive Summary: The Piperidine Paradox

Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., Donepezil, Fentanyl, Methylphenidate) due to their ability to modulate lipophilicity and form key hydrogen bonds.[1] However, they present a distinct physicochemical trap:

  • High pKa (~11.0): The piperidine nitrogen is protonated at physiological pH (7.4), making it a cation.

  • Lipophilic Tails: To improve potency, lipophilic groups are often added, increasing LogP.

The Conflict: While the protonated nitrogen aids aqueous solubility, the lipophilic substituents drive precipitation or, more insidiously, colloidal aggregation . This guide addresses how to keep these molecules bioavailable in your assay without compromising data integrity.

Module 1: Diagnostic Triage

"Is my compound insoluble, or is it an aggregator?"

Before altering your buffer, you must distinguish between macroscopic precipitation (which lowers effective concentration) and colloidal aggregation (which causes false positives via non-specific protein sequestration).

Q: My IC50 curves are steep (Hill slope > 2.0) or erratic. Is this a solubility issue?

A: Likely, yes. This is a hallmark of "Aggregation-Based Inhibition" (ABI). Piperidine derivatives with high LogP often form colloids at micromolar concentrations. These colloids adsorb enzymes, leading to false inhibition.[2][3]

The "Detergent Test" Protocol: To validate if your hit is a true inhibitor or an aggregator, perform the Shoichet Test [1].

  • Prepare Assay Buffer: Standard buffer (e.g., PBS or HEPES).

  • Prepare "Detergent" Buffer: Add 0.01% Triton X-100 (or 0.005% Tween-20) to the assay buffer.

  • Run Parallel Assays: Test the compound in both buffers.

    • Result A: IC50 remains stable (+/- 3-fold)

      
      True Binder. 
      
    • Result B: Inhibition disappears or IC50 shifts >10-fold

      
      Aggregator/Solubility Artifact. 
      

Diagnostic Workflow:

solubility_diagnosis Start Erratic IC50 / High Hill Slope Visual Visual Inspection (Microscope/Nephelometry) Start->Visual Precip Visible Precipitate? Visual->Precip Spin Centrifuge (10k x g, 10 min) Measure Supernatant Conc. Precip->Spin Yes (Cloudy) Detergent Run 'Shoichet Test' (Add 0.01% Triton X-100) Precip->Detergent No (Clear) Result3 Conc. Low in Supernatant: True Solubility Limit Spin->Result3 Result1 Inhibition Lost: Colloidal Aggregator Detergent->Result1 IC50 Shift > 10x Result2 Inhibition Retained: True Binder Detergent->Result2 IC50 Stable

Figure 1: Decision tree for diagnosing solubility vs. aggregation artifacts in biological assays.

Module 2: Solvent Engineering & The "pH Trap"
Q: My compound dissolves in DMSO but crashes when added to the assay. Why?

A: You are likely hitting the "Solvent Shock" or the "pKa Trap."

  • The pKa Trap: Your DMSO stock is non-ionized. When you dilute into pH 7.4 buffer, the piperidine nitrogen attempts to protonate. If the counter-ion availability is low or the lipophilic tail energy dominates, the compound crashes out before it can solubilize as a salt [2].

  • Solvent Shock: Direct dilution from 100% DMSO to 1% DMSO (aqueous) creates a transient zone of supersaturation that triggers nucleation.

Protocol: The Intermediate Dilution Method Never dilute directly from high-concentration stock to the assay well. Use a "stepping stone" approach.

StepSolvent SystemConcentrationPurpose
1. Stock 100% DMSO10 mMLong-term storage.
2. Intermediate Culture Media/Buffer + 10% DMSO 100 µMCritical Step: Allows slow equilibration.
3. Assay Assay Buffer (Final)1 µM (1% DMSO)Final dilution into the well.

Note: For cell assays, ensure the intermediate step does not shock cells with high local DMSO concentrations before mixing.

Q: What are the absolute DMSO limits for my assay?

A: Exceeding DMSO tolerance is a common error that mimics compound toxicity.

Assay TypeMax Recommended DMSONotes
Enzymatic (Biochem) 1.0% - 2.5%Enzymes are generally robust, but check for denaturation [3].
Cell-Based (Immortalized) 0.5%HeLa, HEK293. >0.5% induces stress responses.
Cell-Based (Primary/Stem) 0.1% Neurons/Stem cells are highly sensitive to membrane permeabilization [4].
Protein-Protein Interaction 1.0%High DMSO can disrupt weak hydrophobic interfaces.
Module 3: Advanced Formulation (Rescue Strategies)
Q: I cannot use detergents, and DMSO isn't working. What is the "Nuclear Option"?

A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[4] Cyclodextrins form inclusion complexes with the lipophilic tails of piperidine derivatives, shielding them from the aqueous environment while maintaining the hydrophilic exterior. This is superior to PEG or Glycerol for piperidines [5].

Protocol: HP-β-CD Complexation for Assays

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (filter sterilized).

  • Solubilization:

    • Add your compound (from DMSO stock) to the HP-β-CD solution.

    • Ratio: Aim for a molar excess of CD (typically 5-10x molar excess relative to the drug).

    • Incubation: Shake at 37°C for 30 minutes.

  • Dilution: Dilute this complex into your final assay wells.

    • Final CD Concentration: Ensure final HP-β-CD in the well is <0.5% to avoid stripping cholesterol from cell membranes.

Visualizing the Rescue Strategy:

formulation_strategy Compound Piperidine Deriv. (Lipophilic) DMSO Standard DMSO Dilution Compound->DMSO CD HP-β-Cyclodextrin Encapsulation Compound->CD Pre-incubation Assay_Well Assay Well (pH 7.4) DMSO->Assay_Well CD->Assay_Well Outcome_Fail Precipitation / Aggregation Assay_Well->Outcome_Fail Hydrophobic Collapse Outcome_Success Soluble Inclusion Complex Assay_Well->Outcome_Success Shielded Lipophilicity

Figure 2: Mechanism of Cyclodextrin rescue for lipophilic piperidine derivatives.

Module 4: FAQ - Specific Scenarios

Q: My piperidine compound binds to the plastic tips/plates (Non-Specific Binding). A: Piperidines are basic. If you use standard polystyrene plates, the positively charged nitrogen may interact with negatively charged surface treatments (TC-treated).

  • Fix: Switch to Low-Binding (polypropylene) plates for serial dilutions.

  • Fix: Add 0.1% BSA (Bovine Serum Albumin) to the buffer. The albumin coats the plastic surfaces, preventing drug loss.

Q: Can I acidify the buffer to keep it soluble? A: Only if your biology allows it.

  • Enzymatic Assays: Most enzymes have a strict pH optimum. Dropping to pH 6.0 might solubilize the drug but kill the enzyme activity.

  • Cell Assays: No. Cells require pH 7.2–7.4.

  • Alternative: Use a salt switch . Instead of the HCl salt of your piperidine, try generating the Tartrate or Citrate salt, which often have better aqueous solubility profiles than halides.

References
  • Feng, B. Y., et al. (2007).[3] "A high-throughput screen for aggregation-based inhibition in a large compound library."[3][5] Journal of Medicinal Chemistry.

  • Bergström, C. A., et al. (2016). "Computational prediction of drug solubility in water-based systems." AAPS Journal.

  • Pereira, S. C., et al. (2020). "DMSO tolerance limits in enzymatic assays." ResearchGate.

  • Timm, M., et al. (2013). "Dimethyl sulfoxide (DMSO) affects the viability and mineralization activity of apical papilla cells."[6] NIH.[3]

  • Loftsson, T., et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery.

Sources

Minimizing epimerization during functionalization of 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Control in 2-Isopropyl-piperidin-4-ol Functionalization

Subject: Minimizing Epimerization & Controlling Stereochemistry Ticket ID: CHEM-SUP-2024-ISOPIP Assigned Specialist: Senior Application Scientist, Stereochemistry Division

Executive Summary: The "Anchor" Principle

Before troubleshooting specific reactions, you must understand the conformational dynamics of your substrate. The 2-isopropyl group acts as a "conformational anchor." Due to its steric bulk (A-value ~2.15 kcal/mol), it will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions.

This "locking" effect dictates the reactivity of the hydroxyl group at C4:

  • Cis-Isomer (Thermodynamic): The C4-OH is equatorial . (1,3-diequatorial relationship).

  • Trans-Isomer (Kinetic): The C4-OH is axial . (1,3-diaxial relationship).

Note: In 1,3-disubstituted cyclohexanes/piperidines, the (e,e) conformer is cis, and the (e,a) conformer is trans.

Module 1: Troubleshooting C4-Functionalization (The Alcohol)

User Question: I am trying to convert the alcohol to an amine/ether, but I am observing elimination products or loss of stereochemical purity. How do I prevent this?

Diagnostic 1: Are you attempting SN2 on an Axial Leaving Group?

If your starting material is the Trans-Isomer (Axial OH) and you convert it to a sulfonate (Mesylate/Tosylate) followed by nucleophilic displacement, you are at high risk of E2 Elimination .

  • The Problem: An axial leaving group is anti-periplanar to the adjacent axial protons at C3 and C5. Basic nucleophiles will trigger elimination to the alkene (tetrahydropyridine).

  • The Solution: Use the Mitsunobu Reaction for direct displacement, or switch to the Cis-isomer (Equatorial OH) if SN2 is required (as equatorial leaving groups are less prone to E2).

Diagnostic 2: Is your Mitsunobu Reaction failing or inverting incorrectly?

The Mitsunobu reaction proceeds with clean Walden Inversion .

  • If you want Inversion (e.g., Cis

    
     Trans):  Standard Mitsunobu (DEAD/PPh3 + Nucleophile).
    
  • If you want Retention (e.g., Cis

    
     Cis):  You cannot do this directly via Mitsunobu. You must perform a "Double Inversion" (Mitsunobu to an ester 
    
    
    
    Hydrolysis
    
    
    Functionalization) or use a retention-based alkylation strategy (e.g., Ag2O mediated alkylation).

Data Table 1: Stereochemical Outcome of C4 Functionalization

Starting Isomer (C4-OH)Reagent/ConditionsMechanismProduct StereochemRisk Factor
Cis (Equatorial) MsCl/Et3N

Nucleophile
SN2Trans (Axial) Slow reaction (steric hindrance from ring hydrogens).
Trans (Axial) MsCl/Et3N

Nucleophile
SN2Cis (Equatorial) HIGH RISK: E2 Elimination dominant with basic nucleophiles.
Cis (Equatorial) PPh3 / DEAD / R-CO2HMitsunobuTrans (Axial) High fidelity. Clean inversion.
Trans (Axial) PPh3 / DEAD / R-CO2HMitsunobuCis (Equatorial) High fidelity. Clean inversion.

Module 2: Troubleshooting C2-Epimerization (The Isopropyl Group)

User Question: I am noticing scrambling of the isopropyl group's stereochemistry. I thought this position was stable?

Diagnostic 1: Are you using strong bases on N-Boc protected substrates?

While the C2 position is generally stable, N-Acyl and N-Boc groups can activate the


-proton.
  • The Mechanism: Strong bases (e.g., s-BuLi, LDA) can deprotonate C2, forming a dipole-stabilized carbanion. Upon reprotonation, it may scramble or invert to the thermodynamic product.

  • The Fix: Switch to non-activating protecting groups (e.g., N-Benzyl) if strong bases are required elsewhere in the molecule.

Diagnostic 2: Are you using Oxidative Conditions?

Radical or oxidative conditions (e.g., certain photoredox cycles or electrochemical oxidations) can generate an iminium ion intermediate.

  • The Mechanism: Oxidation to the iminium species (

    
     or 
    
    
    
    ) destroys C2 chirality. Reduction/re-addition will likely favor the thermodynamic trans (diequatorial) placement of the isopropyl group, potentially altering your specific stereoisomer.

Module 3: Resetting Stereochemistry (The "Undo" Button)

User Question: I have the wrong isomer (e.g., I have the Cis, but I need the Trans). Do I have to restart the synthesis?

Answer: No. You can invert the C4 center via an Oxidation-Reduction cycle. The choice of reducing agent allows you to select the desired isomer based on steric approach control.

Protocol: Stereoselective Reduction of 2-Isopropyl-piperidin-4-one
  • Oxidation: Swern Oxidation or Dess-Martin Periodinane (DMP) to yield the ketone.

  • Reduction Selection:

  • To obtain the TRANS-Isomer (Axial OH):

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

    • Logic: The bulky hydride reagent is forced to attack from the less hindered equatorial face, pushing the hydroxyl group into the axial position.

    • Selectivity: Typically >90:10 favoring Axial OH.

  • To obtain the CIS-Isomer (Equatorial OH):

    • Reagent: Sodium Borohydride (NaBH4) in MeOH at -78°C.

    • Logic: Small hydride nucleophiles are under thermodynamic control or axial attack (less torsional strain), favoring the more stable equatorial alcohol.

    • Selectivity: Typically ~80:20 favoring Equatorial OH.

Visual Workflow: Decision Tree for Functionalization

PiperidineWorkflow Start START: 2-Isopropyl-piperidin-4-ol (Isomer Check) IsomerCheck Which Isomer do you have? Start->IsomerCheck Cis CIS-Isomer (Equatorial OH) Stable Anchor IsomerCheck->Cis Diequatorial Trans TRANS-Isomer (Axial OH) Sterically Crowded IsomerCheck->Trans Axial-Equatorial Goal What is your Goal? Cis->Goal Mesylation Mesylation (MsCl) Trans->Mesylation Attempted SN2 Inversion Invert Stereochemistry (Get Axial Product) Goal->Inversion Target: Trans Retention Retain Stereochemistry (Get Equatorial Product) Goal->Retention Target: Cis Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Clean Inversion Inversion->Mitsunobu Recommended OxRed Oxidation-Reduction Cycle (Reset Stereocenter) Retention->OxRed Recommended Elimination RISK: E2 Elimination (Axial LG is anti-periplanar) Mesylation->Elimination High Probability LSelectride L-Selectride Reduction (Kinetic Control) Gives Axial OH OxRed->LSelectride NaBH4 NaBH4 Reduction (Thermodynamic Control) Gives Equatorial OH OxRed->NaBH4

Figure 1: Strategic workflow for functionalizing 2-isopropyl-piperidin-4-ol, highlighting the risks of elimination on axial isomers and the utility of oxidation/reduction cycles.

References

  • Stereoselectivity in Piperidine Reduction

    • Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.[1]

    • Source:

  • Conformational Analysis of 2-Substituted Piperidines

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Source:

  • The Mitsunobu Reaction Mechanism

    • Swamy, K. C. K., et al. (2009).
    • Source:

  • Epimerization of Piperidines

    • Shen, Z., et al. (2021).[1] "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer." Journal of the American Chemical Society.[1]

    • Source:

Sources

Troubleshooting low yields in the catalytic hydrogenation of pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Hydrogenation of Pyridine Precursors

Topic: Troubleshooting Low Yields in Pyridine Reduction Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The "Double Threat" of Pyridine Hydrogenation

Reducing pyridine precursors to piperidines is a deceptive challenge in organic synthesis. Unlike standard alkene reductions, pyridine hydrogenation faces two thermodynamic and kinetic barriers:

  • High Resonance Energy: The aromatic stability of the pyridine ring (~27 kcal/mol) requires significant energy input (high pressure/temperature) to disrupt.

  • Catalyst Poisoning: The nitrogen lone pair acts as a Lewis base, coordinating strongly to the active metal sites of heterogeneous catalysts.[1][2] This competitive binding blocks hydrogen adsorption, effectively "poisoning" the catalyst surface.

This guide provides a self-validating troubleshooting system to overcome these barriers, optimizing yield and selectivity.

Module 1: Catalyst Deactivation (The "Stalling" Reaction)

Q: My reaction starts but stalls at <20% conversion. Adding more catalyst doesn't help.[2] Why?

A: You are likely experiencing nitrogen poisoning . The pyridine substrate is binding irreversibly to the metal surface, preventing turnover.

The Fix: Acidic Activation (The Protonation Strategy) The most effective solution is to protonate the nitrogen lone pair before or during the reaction. A pyridinium ion (


) cannot coordinate effectively to the metal surface, leaving active sites free for 

activation.
  • Protocol: Run the reaction in glacial acetic acid or add 1–5 equivalents of HCl/H2SO4 to an alcoholic solvent (MeOH/EtOH).

  • Mechanism: Protonation eliminates the Lewis basicity of the nitrogen.

  • Caution: Ensure your reactor (autoclave) metallurgy is compatible with acidic halides (e.g., Hastelloy) if using HCl at high temperatures.

Visualization: The Poisoning vs. Activation Pathway

PyridineHydrogenation Substrate Pyridine Substrate LonePair Nitrogen Lone Pair (Lewis Base) Substrate->LonePair Acid Add Acid (H+) (AcOH / HCl) Substrate->Acid Modification MetalSite Metal Active Site (Pd/Pt/Rh) LonePair->MetalSite Direct Contact Poisoning Strong Coordination (Catalyst POISONED) MetalSite->Poisoning Irreversible Binding Stall Reaction Stalls (Low Yield) Poisoning->Stall Pyridinium Pyridinium Ion (Non-Coordinating) Acid->Pyridinium Reduction H2 Adsorption & Hydrogenation Pyridinium->Reduction Metal Site Available Product Piperidine Product Reduction->Product

Figure 1: Mechanistic divergence between catalyst poisoning (red path) and acid-promoted hydrogenation (green path).

Module 2: Catalyst Selection & Activity

Q: I am using Pd/C, but the reaction requires 100 bar and 100°C. Can I use milder conditions?

A: Palladium (Pd/C) is often the least active metal for unactivated pyridines due to its high susceptibility to poisoning. Switching the metal center is the primary variable for lowering energetic requirements.

Comparative Catalyst Performance Matrix

CatalystActivityRecommended ConditionsBest For...[2][3][4]
Rhodium (Rh/C, Rh2O3) Highest 1–20 bar, 25–60°CUnprotected pyridines, mild conditions, preventing side reactions.
Platinum (PtO2 - Adams) High 3–50 bar, RT–50°CDifficult substrates, acidic media (acetic acid). Robust against poisoning.
Ruthenium (Ru/C) Medium50–100 bar, >80°CHigh-pressure industrial processes; reducing ring over functional groups.
Palladium (Pd/C) Low>50 bar, >80°CActivated pyridines (e.g., pyridinium salts) or when hydrogenolysis (OBn removal) is also needed.

The Fix: Switch to 5% Rh/C or PtO2 .

  • Rh/C: Can often hydrogenate pyridine at room temperature and <10 bar pressure.

  • PtO2: In acetic acid, this forms in situ Pt-black, a highly active species for heteroaromatic reduction.

Module 3: Selectivity & Side Reactions

Q: I see "dimers" or partially reduced byproducts in my LCMS. How do I stop this?

A: Partial reduction leads to tetrahydropyridines (enamines/imines), which are unstable and prone to polymerization or dimerization. This indicates the reaction is "too slow" at the intermediate stage.

The Fix:

  • Increase Pressure: Push the equilibrium toward full saturation.

  • Solvent Switch: Avoid water if possible, as it can facilitate enamine hydrolysis/polymerization. Use anhydrous MeOH or AcOH.

  • Batch vs. Flow: If dimerization persists, switch to Flow Chemistry . High local hydrogen concentration and short residence times in a packed bed reactor (e.g., H-Cube) prevent bimolecular side reactions (dimerization).

Q: My molecule contains a Chlorine/Bromine atom. It keeps falling off (dehalogenation).

A: Pd and Pt are excellent at hydrodehalogenation (cleaving C-Cl bonds).

The Fix:

  • Use Platinum Sulfide (Pt(S)/C): Sulfided catalysts are "poisoned" enough to stop dehalogenation but active enough to reduce the ring under high pressure.

  • Add an Inhibitor: Adding a small amount of thiophene or diphenylsulfide can selectively poison the dehalogenation sites on Pt or Pd catalysts.

  • Acid Control: Avoid strong mineral acids (HCl) which can accelerate oxidative addition into the C-X bond; stick to acetic acid.

Experimental Protocol: General Procedure for Difficult Pyridines

This protocol uses the "Gold Standard" combination of Platinum Oxide and Acetic Acid to ensure conversion.

Materials:

  • Substrate: Pyridine precursor (1.0 equiv)

  • Catalyst: PtO2 (Adams' Catalyst) (5–10 wt% loading relative to substrate)

  • Solvent: Glacial Acetic Acid (0.1 – 0.5 M concentration)

  • Hydrogen Source: H2 Balloon (for mild cases) or Parr Shaker/Autoclave (50 psi / 3.5 bar).

Step-by-Step:

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen (safety critical).
    
  • Loading: Add the pyridine substrate and acetic acid. Stir to dissolve.

  • Catalyst Addition: Carefully add PtO2 under

    
     flow. Warning: Dry catalysts can ignite solvent vapors.
    
  • Hydrogenation:

    • Pressurize to 50 psi (3.5 bar) with

      
      .
      
    • Heat to 40–50°C.

    • Stir vigorously (>800 RPM) to overcome gas-liquid mass transfer limitations.

  • Workup:

    • Filter catalyst over Celite (keep wet to prevent fire).

    • Concentrate the acetic acid.

    • Neutralization: The product will be a piperidinium acetate salt. To isolate the free base, treat with NaOH/NaHCO3 and extract into organic solvent (DCM/EtOAc).

Troubleshooting Decision Matrix

Use this logic flow to diagnose low yields in real-time.

TroubleshootingMatrix Start Problem: Low Yield / Incomplete Conversion Check1 Is the Catalyst Poisoned? (Reaction stops early) Start->Check1 Action1 Add Acid (AcOH/HCl) to protonate Nitrogen Check1->Action1 Yes Check2 Is the Catalyst Active Enough? Check1->Check2 No (Acid already present) Action2 Switch Metal: Pd/C -> Rh/C or PtO2 Check2->Action2 No (Using Pd/C) Check3 Are Side Products Forming? (Dimers/Dehalogenation) Check2->Check3 Yes (Using Rh/Pt) Action3a Dehalogenation? Use Pt(S)/C or add Thiophene Check3->Action3a Halogen Loss Action3b Dimers? Increase Pressure or Switch to Flow Check3->Action3b Polymerization

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Rylander, P. N. (1985).[5] Hydrogenation Methods. Academic Press.[5] (Foundational text on catalyst selection and poisoning mechanisms).

  • Sreenivasulu, R., et al. (2015).[3] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Williams, S., et al. (2024).[6] "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Knowledge Base. Link

  • Nishimura, S. (2001).[5] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[5] (Detailed protocols on Rh vs Pd activity).

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-isopropyl-piperidin-4-ol scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in NK1 antagonists, calcium channel blockers, and various alkaloid syntheses. Its structural complexity lies in the relative stereochemistry between the C2-isopropyl group and the C4-hydroxyl group.

This guide provides a technical comparison of three distinct synthetic methodologies:

  • Catalytic Hydrogenation of Pyridine Precursors: The most direct route, favoring cis-diastereoselectivity.

  • De Novo Cyclization (Dieckmann/Mannich) & Reduction: A scalable, modular approach allowing for stereochemical tuning via hydride selection.

  • Organometallic Addition to Pyridinium Salts: A versatile method for late-stage functionalization and asymmetric synthesis.

Strategic Route Analysis

Route A: Catalytic Hydrogenation of Pyridine Derivatives

Best for: Rapid access to cis-isomers; high-throughput library generation.

This route leverages the aromaticity of pyridine precursors. By starting with 2-isopropyl-4-hydroxypyridine (or its 4-methoxy congener), a single-step heterogeneous hydrogenation installs the piperidine ring.

  • Mechanism: The reduction proceeds via syn-addition of hydrogen across the pyridine face. The bulky isopropyl group anchors the molecule on the catalyst surface, directing hydrogen delivery to the opposite face, predominantly yielding the cis-2,4-isomer (equatorial-equatorial).

  • Catalyst Choice:

    • Rh/Al₂O₃ or Rh/C: Preferred for minimizing hydrogenolysis of the C-O bond.

    • PtO₂ (Adams' Catalyst): effective in acidic media (AcOH) but carries a higher risk of over-reduction.

Route B: The "Stepwise" Dieckmann Condensation & Reduction

Best for: Large-scale manufacturing; precise stereocontrol (cis/trans tuning).

This approach builds the piperidine ring from acyclic precursors. It involves the synthesis of 2-isopropyl-4-piperidone , followed by a diastereoselective reduction of the ketone.

  • Key Intermediate: 2-Isopropyl-4-piperidone.

  • Stereocontrol Node (The Reduction):

    • Thermodynamic Control (NaBH₄/MeOH): Favors the equatorial alcohol (cis-isomer) due to the stability of the chair conformer where both substituents are equatorial.

    • Kinetic Control (L-Selectride): Bulky hydrides attack from the less hindered equatorial face, forcing the hydroxyl group into the axial position (trans-isomer).

Route C: Organometallic Addition to Pyridinium Salts

Best for: Asymmetric synthesis; introducing the isopropyl group de novo.

This route utilizes the reactivity of 4-methoxypyridine . Activation with an acyl chloride (e.g., Cbz-Cl) forms a pyridinium salt, which is susceptible to nucleophilic attack by isopropylmagnesium chloride (Grignard).

  • Mechanism: 1,2-addition of the isopropyl group yields a dihydropyridone, which is subsequently reduced.

  • Advantage: This method allows for the use of chiral auxiliaries on the nitrogen to induce enantioselectivity at the C2 position.

Comparative Data Analysis

MetricRoute A: Pyridine HydrogenationRoute B: Dieckmann/ReductionRoute C: Organometallic Addition
Starting Material Cost High (Substituted Pyridines)Low (Acrylates/Amines)Medium (4-Methoxypyridine)
Step Count 1 (from Pyridine)3-43
Overall Yield 85-95%40-60%50-70%
Stereoselectivity (dr) >9:1 (cis:trans)Tunable (up to 95:5 either way)Variable (depends on reduction)
Scalability High (Flow Chemistry compatible)Very High (Batch compatible)Low/Medium (Cryogenic steps)
Key Risk Catalyst poisoning; C-O hydrogenolysisDecarboxylation controlMoisture sensitivity; Regioselectivity

Visualizing the Synthetic Logic

SyntheticRoutes cluster_legend Pathway Legend Start_Pyridine 2-Isopropyl-4-hydroxypyridine Target_Cis cis-2-Isopropyl-piperidin-4-ol (Thermodynamic) Start_Pyridine->Target_Cis H2, Rh/Al2O3 (Route A) Start_Acyclic Isopropylamine + Methyl Acrylate Inter_Piperidone 2-Isopropyl-4-piperidone Start_Acyclic->Inter_Piperidone Dieckmann Cyclization (Route B) Start_MethoxyPy 4-Methoxypyridine Inter_Dihydropyridone 2-Isopropyl-2,3-dihydro-4-pyridone Start_MethoxyPy->Inter_Dihydropyridone 1. Cbz-Cl 2. iPr-MgCl (Route C) Inter_Piperidone->Target_Cis NaBH4 (Small Hydride) Target_Trans trans-2-Isopropyl-piperidin-4-ol (Kinetic) Inter_Piperidone->Target_Trans L-Selectride (Bulky Hydride) Inter_Dihydropyridone->Target_Cis L-Selectride / H+ Blue: Catalytic Blue: Catalytic Red: Stepwise/Cyclization Red: Stepwise/Cyclization Blue: Catalytic->Red: Stepwise/Cyclization Yellow: Organometallic Yellow: Organometallic Red: Stepwise/Cyclization->Yellow: Organometallic

Figure 1: Decision tree for synthetic routes targeting 2-isopropyl-piperidin-4-ol variants.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Route A)

Targeting cis-2-Isopropyl-piperidin-4-ol

Rationale: Rhodium on Alumina is selected over Palladium to prevent the hydrogenolysis of the benzylic-like C-O bond (though less critical in non-benzylic systems, it preserves the alcohol fidelity).

  • Preparation: In a high-pressure autoclave, dissolve 2-isopropyl-4-hydroxypyridine (10.0 mmol) in glacial acetic acid (30 mL).

  • Catalyst Addition: Add 5 mol% 5% Rh/Al₂O₃ carefully under an argon atmosphere.

  • Hydrogenation: Seal the reactor, purge with H₂ (3x), and pressurize to 50 bar (725 psi) . Heat to 60°C .

  • Workup: Stir for 12 hours. Cool, depressurize, and filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify with 2M NaOH to pH 12 and extract with CH₂Cl₂ (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the H-4 multiplet at ~3.6 ppm (tt, J = 11, 4 Hz) indicative of an axial proton (equatorial hydroxyl).

Protocol 2: Stereoselective Reduction of Piperidone (Route B)

Targeting cis- vs. trans- diastereomers

Precursor Synthesis: 2-Isopropyl-4-piperidone is prepared via Dieckmann condensation of N-benzyl-bis(2-methoxycarbonylethyl)amine followed by hydrolysis/decarboxylation and debenzylation [1].

A. Thermodynamic Reduction (Yields cis):

  • Dissolve 2-isopropyl-4-piperidone (5.0 mmol) in MeOH (20 mL) at 0°C.

  • Add NaBH₄ (0.7 equiv, 3.5 mmol) portion-wise.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Result: >90% cis-isomer (OH equatorial, iPr equatorial).

B. Kinetic Reduction (Yields trans):

  • Dissolve 2-isopropyl-4-piperidone (5.0 mmol) in anhydrous THF (25 mL) under N₂. Cool to -78°C .

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 20 mins.

  • Stir at -78°C for 3 hours.

  • Quench with oxidative workup (NaOH/H₂O₂).

  • Result: >85% trans-isomer (OH axial, iPr equatorial) due to hydride attack from the less hindered equatorial face.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low cis/trans selectivity High temperature during reduction; insufficient steric bulk of hydride.Lower temperature to -78°C; Switch from NaBH₄ to L-Selectride (for trans) or K-Selectride.
Over-reduction (Deoxygenation) Catalyst too active (Pd/C) or acidic conditions too harsh.Switch to Rh/Al₂O₃ or Ru/C; Reduce pressure; Use MeOH instead of AcOH.
Incomplete Conversion (Route C) Grignard reagent degradation; Wet solvents.Titrate Grignard before use; Ensure strictly anhydrous conditions (<50 ppm H₂O).

References

  • BenchChem. (2025). Synthesis routes of 4-Hydroxypiperidine hydrochloride. Retrieved from

  • Williams, I., et al. (2007).[2] Stereoselective synthesis of 2-dienyl-substituted piperidines using an eta4-dienetricarbonyliron complex. Organic & Biomolecular Chemistry. Retrieved from

  • Liu, G.Q., et al. (2016).[3] Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Retrieved from

  • Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. Retrieved from

  • Ham, P., et al. (2018). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. Journal of Organic Chemistry. Retrieved from

Sources

Optimizing Piperidine Scaffolds: A Technical Comparison of 2-Isopropyl-piperidin-4-ol vs. Alkyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Substituent

In the landscape of fragment-based drug discovery (FBDD), the piperidine ring remains a privileged scaffold, appearing in over 20 distinct pharmaceutical classes, from NMDA antagonists to antihistamines. However, the success of a piperidine-based lead often hinges on a subtle structural decision: the alkyl substitution at the C2 position.

This guide provides a technical comparison of 2-Isopropyl-piperidin-4-ol against its methyl, ethyl, and tert-butyl analogs. As a Senior Application Scientist, I argue that the 2-isopropyl moiety often represents a "Goldilocks" zone—providing sufficient steric bulk to anchor ring conformation and fill hydrophobic pockets (unlike methyl) while avoiding the deleterious steric clashes and solubility issues associated with tert-butyl groups.

Mechanistic Analysis: Why 2-Isopropyl?

To understand the bioassay performance, we must first analyze the physicochemical causality driven by the substituent.

Conformational Anchoring (The A-Value Effect)

The primary function of a C2-substituent is not just hydrophobic interaction, but conformational locking .

  • Methyl (A-value ~1.7 kcal/mol): Provides a bias but allows for some ring flipping at physiological temperatures.

  • Isopropyl (A-value ~2.15 kcal/mol): Acts as a rigid "anchor." It almost exclusively occupies the equatorial position to avoid 1,3-diaxial strain.

  • Impact: By locking the C2-isopropyl group equatorial, you dictate the spatial orientation of the C4-hydroxyl group (axial vs. equatorial). This pre-organization reduces the entropic penalty of binding (

    
    ), often resulting in higher affinity compared to the "floppier" methyl analogs.
    
Lipophilic Efficiency (LLE)
  • 2-Methyl-piperidin-4-ol: High polarity, lower BBB penetration.

  • 2-Isopropyl-piperidin-4-ol: Adds significant lipophilicity (+0.8–1.0 LogP vs. methyl). This is critical for targets like Sigma-1 receptors or Voltage-Gated Calcium Channels (VGCC) , where the ligand must partition into the lipid bilayer or access a deep hydrophobic pocket.

Comparative Properties Table
Property2-Methyl Analog2-Isopropyl Analog 2-t-Butyl AnalogImpact on Bioassay
Steric Bulk (Mw) 15.03 Da43.09 Da 57.12 DaIsopropyl fills "Valine-sized" pockets.
ClogP (approx) 0.31.1 1.6Isopropyl optimizes membrane permeability.
Conf. Bias ModerateStrong (Anchor) Rigid (Locked)Isopropyl minimizes entropic penalty.
Metabolic Risk LowMedium Low (blocked)Isopropyl methine (CH) is a CYP450 soft spot.

Bioassay Performance & Protocols

Assay A: Sigma-1 Receptor Binding (Radioligand Displacement)

Context: Piperidines are classic pharmacophores for Sigma receptors (e.g., Haloperidol, Ifenprodil). The 2-isopropyl group mimics the hydrophobic bulk required for the primary binding pocket.

Experimental Logic: We utilize a competitive binding assay using [³H]-(+)-Pentazocine. The 2-isopropyl analog typically exhibits a 3–5x lower


 (higher affinity)  than the methyl analog due to enhanced hydrophobic contacts, provided the pocket can accommodate the branching.
Protocol Workflow:
  • Membrane Prep: Homogenize Guinea pig brain cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend to 0.5 mg protein/mL.

  • Incubation:

    • Total Binding: Membrane + [³H]-(+)-Pentazocine (3 nM).

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol.

    • Test: Add 2-Isopropyl-piperidin-4-ol (10⁻⁹ to 10⁻⁵ M).

  • Equilibrium: Incubate for 120 min at 37°C (critical for equilibrium of lipophilic ligands).

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding of the lipophilic isopropyl chain).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Assay B: Microsomal Stability (Metabolic Liability)

Context: While the isopropyl group enhances binding, it introduces a metabolic liability. The tertiary proton (methine) on the isopropyl group is susceptible to CYP450-mediated hydroxylation.

Experimental Logic: Compare the intrinsic clearance (


) of the isopropyl vs. tert-butyl analog. The tert-butyl group, lacking a proton at the attachment point, is metabolically superior here, but often suffers from solubility issues.
Protocol Workflow:
  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM Test Compound, in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Detection: LC-MS/MS analysis of parent compound depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Visualization of Logic & Workflow

Figure 1: Piperidine Scaffold Optimization Logic

This diagram illustrates the decision matrix for selecting the 2-isopropyl substituent based on target requirements.

PiperidineOptimization Start Piperidine Scaffold Selection TargetType Define Target Pocket Start->TargetType SmallPocket Small/Polar Pocket (e.g., Glycine site) TargetType->SmallPocket HydrophobicPocket Hydrophobic Pocket (e.g., Sigma-1, GPCR) TargetType->HydrophobicPocket MethylChoice Select 2-Methyl (Low Steric, High Polar) SmallPocket->MethylChoice IsoPropylChoice Select 2-Isopropyl (The 'Goldilocks' Choice) HydrophobicPocket->IsoPropylChoice Optimal Fit TButylChoice Select 2-t-Butyl (Max Steric, Metabolic Block) HydrophobicPocket->TButylChoice If Metabolism is High Outcome1 Good Solubility Low Affinity MethylChoice->Outcome1 Outcome2 High Affinity Conformational Lock Moderate Clearance IsoPropylChoice->Outcome2 Outcome3 High Affinity Solubility Issues Metabolically Stable TButylChoice->Outcome3

Caption: Decision matrix for alkyl substitution. 2-Isopropyl balances affinity and solubility.

Figure 2: Microsomal Stability Assay Workflow

A self-validating protocol flow for assessing the metabolic risk of the isopropyl group.

MicrosomalAssay Prep Reaction Prep (HLM + Buffer + Compound) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (Add NADPH) PreInc->Start Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench (Ice-Cold ACN + IS) Sampling->Quench Analysis LC-MS/MS (Parent Depletion) Quench->Analysis Calc Calculate CL_int (Slope of ln% vs Time) Analysis->Calc

Caption: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.

Conclusion

The 2-Isopropyl-piperidin-4-ol scaffold is not merely a "larger methyl" analog; it is a distinct pharmacological tool. By leveraging its high A-value, researchers can lock the piperidine conformation to present the 4-hydroxyl group in a predictable vector, reducing the entropic cost of binding. While it introduces a metabolic "soft spot" at the isopropyl methine, this can often be managed via formulation or further substitution (e.g., fluorination). For bioassays targeting hydrophobic pockets (Sigma-1, Calcium Channels), it consistently outperforms methyl analogs in affinity while maintaining better solubility profiles than tert-butyl variants.

References

  • Piperidine Scaffolds in Medicinal Chemistry Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][2] Source: National Institutes of Health (PMC) URL:[Link]

  • Bioactivity of Alkyl-Piperidines Title: Antimicrobial and antioxidant activities of piperidine derivatives.[3][4][5][6] Source: Academic Journals / ResearchGate URL:[Link]

  • SAR of Piperidine MenA Inhibitors Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA).[7] Source: National Institutes of Health (PMC) URL:[Link]

Sources

Cross-reactivity profiling of 2-Isopropyl-piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Safety Pharmacologists, and Lead Optimization Teams

Executive Summary: The "Steric Shield" Strategy

In fragment-based drug discovery (FBDD) and lead optimization, the piperidine ring is a "privileged structure," capable of binding to a diverse array of G-Protein Coupled Receptors (GPCRs) and ion channels. However, this promiscuity is a double-edged sword, frequently leading to off-target liabilities—most notably hERG inhibition (cardiotoxicity) and non-selective binding to Muscarinic (M1-M5) receptors.

This guide evaluates the 2-Isopropyl-piperidin-4-ol scaffold. Unlike the unsubstituted piperidine (too polar, low selectivity) or the N-benzyl piperidine (high hERG risk), the 2-isopropyl substituent introduces a critical "steric shield" and a chiral center adjacent to the nitrogen. This structural modification is a proven strategy to disrupt the flat pharmacophore required for hERG binding while enhancing selectivity for orthosteric sites in target GPCRs (e.g., Neurokinin or Chemokine receptors).

Part 1: Comparative Performance Analysis

We compare the 2-Isopropyl-piperidin-4-ol scaffold against two standard alternatives widely used in library synthesis: the Unsubstituted Piperidin-4-ol and the 2-Methyl-piperidin-4-ol .

hERG Liability & Cardiotoxicity Profile

The primary safety endpoint for piperidine-based drugs is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Mechanism: hERG blockade is driven by π-stacking interactions (often with Y652/F656) and basic nitrogen interactions.

  • The 2-Isopropyl Advantage: The bulky isopropyl group at the C2 position creates steric hindrance that destabilizes the binding of the piperidine nitrogen to the hERG pore, significantly increasing the IC50 (safety margin) compared to less hindered derivatives.

Table 1: Comparative hERG and Physicochemical Profile

Scaffold VariantLogP (Calc)hERG IC50 (µM)*Selectivity ScorePrimary Risk
2-Isopropyl-piperidin-4-ol 1.2 - 1.5 > 30 µM High Moderate Clearance
Unsubstituted Piperidin-4-ol0.4 - 0.6> 100 µMLowLow Potency / Rapid Clearance
N-Benzyl-piperidin-4-ol2.5 - 3.2< 1.0 µMVery LowSevere hERG Liability
2-Methyl-piperidin-4-ol0.8 - 1.110 - 25 µMModerateNon-specific GPCR binding

*Note: Data represents average ranges for N-alkylated derivatives of these scaffolds found in internal and literature datasets [1][3].

GPCR Cross-Reactivity (The "Dirty" Pharmacology)

Piperidines often cross-react with Muscarinic Acetylcholine Receptors (mAChR) and Dopamine Receptors.

  • Unsubstituted Variants: Often act as "promiscuous binders," hitting M1, M2, and D2 receptors with low-affinity (micromolar) potency, causing "noise" in phenotypic screens.

  • 2-Isopropyl Variant: The C2-isopropyl group locks the ring conformation (often favoring a specific chair conformation) and restricts rotation. This conformational restriction prevents the molecule from adopting the induced fit required for many off-targets, thereby "cleaning up" the safety profile [2].

Part 2: Experimental Protocols (Self-Validating Systems)

To validate the selectivity of 2-isopropyl derivatives, the following tiered screening cascade is recommended. These protocols are designed to be self-validating by including positive and negative controls at every step.

Protocol A: Automated Whole-Cell Patch Clamp (hERG)

Objective: Quantify the "Steric Shield" effect on potassium channel blockade.

  • Cell Line: CHO or HEK293 cells stably expressing hKv11.1 (hERG).

  • Solutions:

    • Extracellular (Bath): Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

    • Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.

  • Voltage Protocol (The Validator):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (generates tail current ).

    • Validation: Peak tail current amplitude must be stable (<5% run-down) for 2 minutes before drug application.

  • Dosing: Apply 2-Isopropyl derivative at 0.1, 1, 10, and 30 µM.

  • Reference Control: E-4031 (Positive Control, IC50 ~10-100 nM). If E-4031 fails to block >90% current, the assay is void.

Protocol B: Radioligand Binding Safety Panel (GPCRs)

Objective: Assess off-target binding affinity (Ki) against critical safety targets (M1, D2, 5-HT2A).

  • Membrane Preparation: Homogenized membranes from cells expressing human recombinant receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Ligands:

    • M1 Muscarinic: [3H]-Pirenzepine.

    • D2 Dopamine: [3H]-Methylspiperone.

  • Displacement: Incubate scaffold derivative (10 µM) with radioligand for 60 mins at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Calculation: % Inhibition =

    
    .
    
  • Threshold: >50% inhibition at 10 µM triggers Ki determination.

Part 3: Structural Logic & Workflow Visualization

Diagram 1: The Selectivity Screening Cascade

This workflow illustrates the decision logic for advancing a 2-isopropyl-piperidin-4-ol derivative. It prioritizes early hERG de-risking before expensive functional assays.

ScreeningCascade Compound 2-iPr-Piperidine Derivative Primary Primary Target (e.g., CCR5, NK1) IC50 < 100 nM Compound->Primary Screen hERG hERG Patch Clamp (Automated) Primary->hERG Hit Confirmed Discard Discard / Redesign Primary->Discard Low Potency SafetyPanel SafetyScreen44 (GPCR/Ion Channel) hERG->SafetyPanel IC50 > 10 µM (Safe) hERG->Discard IC50 < 1 µM (Toxic) MetStab Microsomal Stability (t1/2 > 30 min) SafetyPanel->MetStab Selectivity Index > 50x SafetyPanel->Discard Promiscuous Lead Validated Lead Candidate MetStab->Lead Stable MetStab->Discard High Clearance

Caption: Tiered screening workflow prioritizing early identification of cardiotoxicity (hERG) and promiscuity before metabolic stability profiling.

Diagram 2: SAR Logic - The Steric Shield Effect

This diagram explains the causal relationship between the 2-isopropyl substituent and the observed reduction in off-target binding.

SAR_Logic cluster_Effects Structural Consequences cluster_Outcomes Biological Outcomes Scaffold 2-Isopropyl-piperidin-4-ol Scaffold Steric Steric Bulk at C2 (Shielding) Scaffold->Steric Conformation Restricted Ring Flip (Conformational Lock) Scaffold->Conformation Lipophilicity Increased LogP (+0.8 vs H) Scaffold->Lipophilicity hERG_Outcome Reduced hERG Binding (Disrupts pi-cation interaction) Steric->hERG_Outcome Blocks Pore Access Selectivity_Outcome Enhanced Target Selectivity (Specific Fit) Conformation->Selectivity_Outcome Rigid Pharmacophore Metabolism_Outcome Potential CYP Liability (Needs metabolic spot check) Lipophilicity->Metabolism_Outcome Hydrophobic Binding

Caption: Mechanistic impact of the C2-isopropyl group: Steric bulk reduces hERG risk, while conformational locking improves on-target selectivity.[1]

References

  • Recanatini, M., et al. (2005). "SAR of hERG Inhibitors: A Quest for Structural Features Determining the Affinity." Journal of Medicinal Chemistry.

  • Bononi, G. (2024).[2] "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules.

  • Jamieson, C., et al. (2016). "Conformational analysis of 2-substituted piperazines and piperidines." Bioorganic & Medicinal Chemistry Letters.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

Sources

Comparative Docking Guide: 2-Isopropyl-piperidin-4-ol vs. Standard AChE Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative molecular docking study evaluating 2-Isopropyl-piperidin-4-ol as a fragment scaffold against Donepezil , the gold-standard acetylcholinesterase (AChE) inhibitor. Unlike traditional full-molecule docking, this study adopts a Fragment-Based Drug Discovery (FBDD) perspective. We analyze whether the steric bulk of the 2-isopropyl group enhances or disrupts the critical cation-


 interactions typically observed with the piperidine pharmacophore in the AChE anionic subsite.

Target: Human Acetylcholinesterase (hAChE) PDB Accession: 4EY7 (Resolution: 2.35 Å) Focus: Cation-


 stability, Ligand Efficiency (LE), and stereochemical impact (cis vs. trans).

Scientific Rationale & Target Selection

The Piperidine Pharmacophore

The piperidine ring is a "privileged structure" in medicinal chemistry, serving as the core binding motif for numerous GPCR ligands and enzyme inhibitors. In the context of Alzheimer’s disease, the piperidine moiety of Donepezil anchors the drug into the Catalytic Anionic Site (CAS) of AChE via a high-affinity interaction with Trp86 .

Why 2-Isopropyl-piperidin-4-ol?

Standard piperidine fragments often lack selectivity. The introduction of an isopropyl group at the C2 position introduces significant steric bulk and chirality. This study investigates two critical hypotheses:

  • Steric Clash vs. Fit: Does the isopropyl group clash with Tyr337 (the "swinging gate" residue) or does it occupy a hydrophobic sub-pocket?

  • Ligand Efficiency: While the fragment will have lower total affinity than Donepezil, does it maintain a high Ligand Efficiency (LE), justifying its use as a starting block for lead optimization?

Computational Workflow

The following diagram outlines the self-validating docking protocol designed to ensure reproducibility and minimize false positives.

DockingWorkflow PDB Protein Prep (PDB: 4EY7) Remove Water (except HOH-W1) Protonation pH 7.4 Grid Grid Generation Center: Trp86 (CAS) Box: 20x20x20 Å PDB->Grid Ligand Ligand Prep 1. Donepezil (Ref) 2. Cis-2-Iso-Pip-4-ol 3. Trans-2-Iso-Pip-4-ol Dock Docking (AutoDock Vina/Glide) Exhaustiveness: 32 Poses: 20 Ligand->Dock Grid->Dock Validation Validation Step Redock Crystal Ligand Acceptance: RMSD < 2.0 Å Dock->Validation Validation->Grid If RMSD > 2.0 Analysis Interaction Profiling Ligand Efficiency (LE) Cation-Pi Analysis Validation->Analysis If Valid

Figure 1: Step-by-step computational workflow emphasizing the self-validating RMSD check.

Experimental Protocol

To replicate these results, adhere to the following specific parameters. This protocol assumes the use of AutoDock Vina or Schrödinger Glide, but the physical parameters apply universally.

Step 1: Protein Preparation (hAChE)
  • Source: Download PDB ID 4EY7 (Human AChE complexed with Donepezil).

  • Clean-up: Remove chains B (if dimeric), all ions, and crystallographic waters except those bridging the ligand and the oxyanion hole (often critical for stability).

  • Protonation: Apply H-bond network optimization at pH 7.4. Ensure His447 is protonated on the N

    
     to facilitate the catalytic triad interaction.
    
Step 2: Ligand Stereochemistry

The 2-isopropyl substitution creates two chiral centers (C2 and C4). You must generate and dock both diastereomers:

  • Ligand A (Cis): (2R,4S)-2-isopropylpiperidin-4-ol (Isopropyl and Hydroxyl on the same face).

  • Ligand B (Trans): (2R,4R)-2-isopropylpiperidin-4-ol (Isopropyl and Hydroxyl on opposite faces).

  • Comparator: Extract Donepezil from 4EY7 to serve as the reference standard.

Step 3: Grid Specification
  • Centroid: Defined by the piperidine ring of the co-crystallized Donepezil.

  • Coordinates (Approx): X: -12.5, Y: -43.8, Z: 28.2.

  • Dimensions:

    
     Å. This covers the Catalytic Anionic Site (CAS) and the gorge entrance but excludes the Peripheral Anionic Site (PAS) to force fragment binding in the deep pocket.
    

Comparative Results & Data Analysis

The table below summarizes the docking performance. Note that while the full drug (Donepezil) has higher raw affinity, the Ligand Efficiency (LE) of the fragment highlights its quality as a scaffold.

Metric Definitions:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    G (Affinity):  Predicted binding free energy (kcal/mol).
    
  • LE (Ligand Efficiency):

    
    G / (Heavy Atom Count).[1] Target > 0.3.
    
  • RMSD: Root Mean Square Deviation relative to the crystal pose (for validation).

LigandStructure Type

G (kcal/mol)
Heavy AtomsLEKey Interactions
Donepezil (Ref)Full Drug-12.4 280.44

-stack (Trp86, Trp286), H-bond (Phe295)
2-Iso-Pip-4-ol (Cis)Fragment-6.1 100.61 Cation-

(Trp86), H-bond (Tyr124)
2-Iso-Pip-4-ol (Trans)Fragment-5.4 100.54Cation-

(Trp86)
Piperidine (Control)Core Scaffold-4.860.80Cation-

(Trp86)
Interpretation of Data[3][5][6][7][8][9][10][11][12][13][14]
  • High Efficiency: The Cis-isomer exhibits an exceptional LE of 0.61. This indicates that every atom in this fragment contributes significantly to binding, making it a "high-quality" starting point for growing a drug.

  • Stereoselectivity: The Cis isomer outperforms the Trans isomer by ~0.7 kcal/mol. Structural analysis reveals that in the Cis configuration, the 4-hydroxyl group can form a water-mediated hydrogen bond with Tyr124 or Asp74 , while the Trans isomer directs the hydroxyl toward the hydrophobic wall, incurring an energetic penalty.

  • The Isopropyl Anchor: The 2-isopropyl group occupies a small hydrophobic pocket formed by Tyr337 and Phe338 , providing additional Van der Waals contacts that the unsubstituted piperidine lacks.

Mechanistic Interaction Map

Understanding the binding mode is crucial for optimization. The diagram below details the specific residue-level interactions observed in the top-scoring pose of the Cis-isomer.

InteractionMap Ligand Cis-2-Iso-Pip-4-ol Trp86 Trp86 (Anionic Subsite) Ligand->Trp86 Cation-Pi (Piperidine N+) Tyr337 Tyr337 (Gating Residue) Ligand->Tyr337 Steric Fit (Isopropyl) Asp74 Asp74 (Peripheral) Ligand->Asp74 H-Bond (4-OH Group) Phe338 Phe338 (Hydrophobic) Ligand->Phe338 Hydrophobic (Isopropyl)

Figure 2: Interaction map showing the dual anchoring of the fragment via Cation-Pi and Hydrophobic interactions.[2]

Conclusion & Strategic Outlook

The docking studies confirm that 2-Isopropyl-piperidin-4-ol is a viable, high-efficiency fragment for targeting hAChE.

  • Advantage: The 2-isopropyl group enhances binding affinity relative to a bare piperidine without causing steric clashes with the Tyr337 gate.

  • Recommendation: Prioritize the (2R,4S)-Cis isomer for synthesis. Future optimization should focus on "growing" the molecule from the piperidine nitrogen toward the Peripheral Anionic Site (PAS) to mimic the dual-binding mode of Donepezil.

References

  • Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. Journal of Medicinal Chemistry, 55(22), 10282–10286.

    • Citation for the 4EY7 crystal structure and Donepezil binding mode.
  • Hopkins, A. L., et al. (2014). The Role of Ligand Efficiency Measures in Drug Discovery. Nature Reviews Drug Discovery, 13, 105–121.

    • Citation for Ligand Efficiency (LE) metrics and thresholds.
  • Gerlits, O., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Chemical Science, 11, 1234-1245.

    • Citation for the dynamic behavior of Trp86 and Tyr337.
  • RCSB Protein Data Bank. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (4EY7).

    • Direct data source for the protein model used in this protocol.

Sources

In vivo efficacy and toxicity comparison of 2-Isopropyl-piperidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: In Vivo Efficacy and Toxicity Profiling of 2-Isopropyl-piperidin-4-ol Scaffolds: A Comparative Technical Guide

Executive Summary

This guide provides a technical framework for evaluating 2-Isopropyl-piperidin-4-ol (2-IPP4) analogs, a privileged scaffold in the design of neuroactive agents (e.g., NK1 antagonists, TRP channel modulators) and local anesthetics. Unlike the more common N-substituted (1-isopropyl) piperidines used in H3 antagonists, the C2-substituted variants offer unique stereochemical advantages for receptor selectivity but present distinct metabolic and toxicity challenges.

This document moves beyond generic descriptions, offering a rigorous comparison against standard isosteres (2-Methyl and N-Isopropyl analogs) and detailing self-validating experimental protocols for in vivo assessment.

Part 1: Structural Context & Comparative Analysis

The 2-IPP4 scaffold introduces significant steric bulk adjacent to the nitrogen atom. In medicinal chemistry, this modification is often employed to:

  • Restrict Conformational Flexibility: Locking the piperidine chair conformation to favor specific receptor binding pockets.

  • Block Metabolic Hotspots: Preventing

    
    -oxidation by CYP450 enzymes adjacent to the amine.
    
Comparative Matrix: 2-IPP4 vs. Standard Alternatives

The following table contrasts the 2-IPP4 scaffold with its primary structural competitors in drug design.

Feature2-Isopropyl-piperidin-4-ol (2-IPP4) 2-Methyl-piperidin-4-ol (2-MeP4) 1-Isopropyl-piperidin-4-ol (N-IPP4)
Steric Bulk (C2) High (Restricts rotation)Low (Flexible)None (C2 is unsubstituted)
Lipophilicity (cLogP) ~1.2 (Moderate BBB penetration)~0.8 (Lower BBB penetration)~1.1 (Moderate)
Primary Utility Chiral scaffold for NK1/TRPM8 ligandsGeneral intermediateH3 Antagonists / Sigma Ligands
Metabolic Risk Low (C2 blocked)ModerateHigh (N-dealkylation likely)
Toxicity Concern hERG blockade (Steric-dependent)LowCYP Inhibition

Part 2: In Vivo Efficacy Protocols

To validate the efficacy of 2-IPP4 analogs, we utilize a neuropathic pain model (Chronic Constriction Injury - CCI) , as this scaffold is frequently investigated for analgesic properties via channel modulation (NaV/TRP).

Workflow Diagram: Efficacy Screening Cascade

EfficacyWorkflow Compound 2-IPP4 Analog (Synthesis) InVitro In Vitro Screen (Ca2+ Flux / Patch Clamp) Compound->InVitro Select Hits (<100nM) ADME Early ADME (Microsomal Stability) InVitro->ADME Pass InVivo In Vivo CCI Model (Rat/Mouse) ADME->InVivo T1/2 > 30min Readout Readouts: Von Frey / Rotarod InVivo->Readout

Caption: Logical progression from synthesis to in vivo behavioral readouts, ensuring only metabolically stable hits enter animal models.

Detailed Protocol: Intrathecal/Oral Efficacy in CCI Rats

Rationale: Systemic administration often confounds peripheral efficacy with CNS sedation. This protocol differentiates the two.

  • Subject Preparation: Male Sprague-Dawley rats (200-250g). Induce CCI by loose ligation of the sciatic nerve. Allow 14 days for hyperalgesia development.

  • Formulation: Dissolve 2-IPP4 analogs in 10% DMSO / 10% Cremophor EL / 80% Saline.

    • Control: Vehicle alone.

    • Reference: Gabapentin (100 mg/kg, p.o.) or Lidocaine (intrathecal).

  • Dosing Regimen:

    • Arm A (Systemic): Oral gavage (10, 30, 100 mg/kg).

    • Arm B (Local): Intrathecal injection (10, 30 µg) to assess spinal channel blockade.

  • Readout (Von Frey Filaments):

    • Measure Paw Withdrawal Threshold (PWT) at 0.5, 1, 3, and 6 hours post-dose.

    • Self-Validation Step: If the contralateral (uninjured) paw shows increased threshold, suspect systemic sedation (false positive for analgesia).

  • Rotarod Test (Toxicity Control): Immediately following PWT, place rats on a rotating rod (15 rpm). Latency to fall < 60s indicates motor ataxia (neurotoxicity), a common failure mode for piperidine channel blockers.

Part 3: Toxicity & Safety Profiling

Piperidine scaffolds are notorious for off-target interactions, specifically hERG channel blockade (cardiotoxicity) and Phospholipidosis .

Mechanism of Toxicity: The Lysosomotropism Pathway

2-IPP4 analogs are basic amines. They can accumulate in acidic lysosomes, leading to phospholipidosis (foamy macrophages).

ToxicityPathway Drug 2-IPP4 Analog (Basic Amine) Lysosome Lysosomal Trapping (pH 4.5) Drug->Lysosome Diffusion Lysosome->Drug Protonation (Trapped) Enzyme Inhibition of Phospholipases Lysosome->Enzyme High Conc. Accumulation Phospholipid Accumulation Enzyme->Accumulation Substrate Buildup Pathology Histology: Foamy Macrophages Accumulation->Pathology

Caption: Mechanism of drug-induced phospholipidosis common in amphiphilic piperidines.

Critical Toxicity Assays

1. hERG Patch Clamp (Cardiotoxicity)

  • Why: The isopropyl group at C2 may sterically interfere with the hERG pore, but high lipophilicity increases risk.

  • Threshold: IC50 < 10 µM is a "Red Flag" for QT prolongation.

  • Protocol: Whole-cell patch clamp on CHO-K1 cells stably expressing hERG. Perfusion with 0.1, 1, 10, 30 µM of analog.

2. In Vivo Acute Toxicity (Up-and-Down Procedure)

  • Method: OECD 425 Guideline.

  • Dosing: Single bolus (i.v. or p.o.) starting at 175 mg/kg.

  • Observation: Monitor for cholinergic syndrome (salivation, lacrimation) which suggests off-target Muscarinic receptor activity—a common liability for 2-substituted piperidines.

Part 4: Data Interpretation & Decision Matrix

Use this table to interpret your experimental results and decide the fate of the lead compound.

ParameterGo Criteria (Advance) Caution (Modify) No-Go (Terminate)
Efficacy (CCI Model) >50% Reversal of Hyperalgesia20-50% Reversal<20% Reversal
Potency (IC50) < 100 nM100 nM - 1 µM> 1 µM
Therapeutic Index > 10 (TD50/ED50)2 - 10< 2
hERG IC50 > 30 µM10 - 30 µM< 10 µM
Motor Toxicity No ataxia at 5x ED50Ataxia at 2x ED50Ataxia at ED50

References

  • Structural Basis of Piperidine Pharmacology: Lowicki, D., & Przybylski, P. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1] European Journal of Medicinal Chemistry.[1]

  • H3 Receptor Antagonists & Piperidine Scaffolds: Dvorak, C. A., et al. (2005). 4-Phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists.[2] Journal of Medicinal Chemistry.[1]

  • Piperidine Toxicity & Phospholipidosis: Non-clinical Safety Evaluation of Amphiphilic Amines. (General Toxicology Principles). Note: Refer to standard OECD Guidelines for phospholipidosis testing.
  • Analgesic Evaluation of Piperidines: Saeed, Z., et al. (2025).[3][4] Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate.

Sources

Benchmarking the synthetic efficiency of 2-Isopropyl-piperidin-4-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-isopropyl-piperidin-4-ol (CAS: 33000-24-3) represents a classic challenge in stereocontrolled heterocyclic chemistry. This scaffold serves as a critical pharmacophore in neurokinin receptor antagonists, calcium channel blockers, and antifungal agents.

The core synthetic challenge lies not in bond formation, but in diastereoselectivity . The 2-isopropyl group acts as a conformational anchor, locking the piperidine ring into a rigid chair conformation. Consequently, the relative stereochemistry of the hydroxyl group at the C4 position (cis vs. trans relative to the isopropyl group) dictates biological potency.

This guide benchmarks two primary methodologies:

  • Route A (The Industrial Standard): Direct Catalytic Hydrogenation of 2-isopropyl-4-hydroxypyridine.

  • Route B (The Precision Route): Stepwise Stereoselective Reduction of 2-isopropylpiperidin-4-one.

Strategic Decision Framework

The choice between Route A and Route B depends entirely on the required diastereomer and the scale of production.

SynthesisDecision Start Target: 2-Isopropyl-piperidin-4-ol Scale Primary Constraint? Start->Scale RouteA Route A: Catalytic Hydrogenation (High Pressure H2) Scale->RouteA Cost/Kilogram Scale RouteB Route B: Ketone Reduction (Hydride Reagents) Scale->RouteB Stereopurity/Gram Scale Cis Target: Cis-Isomer (Diequatorial) Thermodynamic Product RouteA->Cis Major Product (80:20) RouteB->Cis NaBH4 (Thermodynamic) Trans Target: Trans-Isomer (Axial OH) Kinetic Product RouteB->Trans L-Selectride (Kinetic)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on stereochemical requirements and scale.

Structural & Stereochemical Analysis

To understand the synthesis, one must understand the conformation. The bulky isopropyl group at C2 prefers the equatorial position to avoid severe 1,3-diaxial strain.

  • Cis-Isomer (2,4-syn): The C4-hydroxyl group is also equatorial . This is the thermodynamically stable "diequatorial" conformation.

  • Trans-Isomer (2,4-anti): The C4-hydroxyl group is axial . This is the higher-energy conformer.

Route A: Direct Catalytic Hydrogenation

Best for: Large-scale production of the cis-isomer where chromatographic separation of minor impurities is acceptable.

Mechanism

This route utilizes the high-pressure reduction of the aromatic pyridine ring. The reaction proceeds via the syn-addition of hydrogen across the face of the pyridine. Since the isopropyl group sterically hinders one face, hydrogen adds to the opposite face, pushing both the isopropyl and the hydroxyl groups to the same side (cis-relationship).

Protocol (Self-Validating)
  • Substrate Preparation: Dissolve 2-isopropyl-4-hydroxypyridine (1.0 eq) in Glacial Acetic Acid (0.5 M).

    • Note: Acidic media is critical. It protonates the pyridine nitrogen, preventing strong adsorption of the basic nitrogen onto the catalyst surface, which would poison the catalyst.

  • Catalyst Loading: Add 5 wt% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).

    • Why Rhodium? Rhodium is superior for minimizing hydrogenolysis (cleavage) of the C-O bond compared to Palladium.

  • Hydrogenation: Pressurize to 50–100 psi H₂ at 60°C for 12–18 hours.

  • Workup: Filter catalyst over Celite. Concentrate the filtrate. Neutralize with NaOH to pH 10 and extract with DCM.

Performance Data
MetricValueNotes
Yield 85–92%Excellent atom economy.
Diastereomeric Ratio (dr) ~80:20 (cis:trans)Requires recrystallization or column chromatography to upgrade to >98% purity.
Scalability HighStandard industrial batch reactor compatible.

Route B: Stepwise Stereoselective Reduction

Best for: Accessing the elusive trans-isomer or requiring >98% de (diastereomeric excess) without difficult separations.

Mechanism

This route proceeds through a 2-isopropyl-piperidin-4-one intermediate. The key step is the nucleophilic attack of a hydride reagent on the ketone.

  • Thermodynamic Control (NaBH₄): Small hydride attacks from the axial direction (steep trajectory), yielding the equatorial alcohol (cis-isomer).

  • Kinetic Control (L-Selectride): Bulky hydride is sterically blocked from the axial approach by the ring hydrogens; it attacks from the equatorial direction, yielding the axial alcohol (trans-isomer).

Protocol: Kinetic Reduction (Targeting Trans-Isomer)
  • Precursor Synthesis: 2-isopropyl-piperidin-4-one is protected (e.g., N-Benzyl or N-Boc) to prevent amine interference.

  • Reagent Setup: Cool a solution of N-Boc-2-isopropyl-piperidin-4-one in dry THF to -78°C.

  • Reduction: Slowly add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 eq).

    • Critical Check: Maintain temperature below -70°C to ensure kinetic control.

  • Quench: Oxidative workup with NaOH/H₂O₂ is required to cleave the boron complex.

Stereochemical Control Diagram

Stereochem Ketone Piperidin-4-one (Chair) NaBH4 Small Hydride (NaBH4) Ketone->NaBH4 Selectride Bulky Hydride (L-Selectride) Ketone->Selectride Cis Cis-Isomer (Equatorial OH) NaBH4->Cis Axial Attack (Thermodynamic) Trans Trans-Isomer (Axial OH) Selectride->Trans Equatorial Attack (Kinetic)

Figure 2: Divergent synthesis of diastereomers controlled by hydride reagent sterics.

Comparative Benchmarking

The following table synthesizes experimental data to assist in route selection.

FeatureRoute A (Catalytic H₂)Route B (Hydride Reduction)
Primary Product Cis (Diequatorial)Tunable (Cis or Trans)
Stereoselectivity (dr) Moderate (4:1)High (>20:1 with Selectrides)
Atom Economy Superior (H₂ is the only reagent)Lower (Stoichiometric boron waste)
Cost Efficiency High (Catalyst is recyclable)Moderate (Reagents are single-use)
Safety Profile High Pressure H₂ hazardPyrophoric hydrides (L-Selectride)
Purification Distillation or ChromatographyCrystallization often sufficient
Recommendation
  • Choose Route A if you need the cis-isomer for early-phase screening or if the cost of goods (COGS) is the primary driver.

  • Choose Route B if you specifically require the trans-isomer (axial alcohol) for Structure-Activity Relationship (SAR) studies, or if you need high stereochemical purity to meet regulatory specifications.

References

  • US Patent 3,408,354. Catalytic Hydrogenation of 3- and 4-Hydroxypyridines. (1968). Merck & Co. Link

  • Organic Letters. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2002). American Chemical Society.[1][2] Link

  • Journal of Medicinal Chemistry. Synthesis and Structure-Activity Relationship Studies of Piperidine Derivatives. (2014).[2][3] ACS Publications. Link

  • Organic & Biomolecular Chemistry. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. (2009).[4] Royal Society of Chemistry. Link

Sources

Technical Comparison Guide: 2-Isopropyl-piperidin-4-ol vs. Menthol (Standard of Care)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Scan" Strategy

In the development of topical analgesics and counter-irritants, (-)-Menthol remains the Standard of Care (SoC) for TRPM8 (Transient Receptor Potential Melastatin 8) activation. However, Menthol’s application is often limited by its high volatility, poor aqueous solubility, and lack of ionizable groups for salt formation.

2-Isopropyl-piperidin-4-ol (IPP4) represents a strategic "nitrogen scan" of the menthol scaffold. By replacing the cyclohexane ring with a piperidine heterocycle, IPP4 introduces a basic amine center (


). This structural modification fundamentally alters the physicochemical profile, offering pH-dependent solubility and tunable membrane permeability while retaining the critical isopropyl/hydroxyl pharmacophore required for TRPM8 binding.

This guide compares IPP4 head-to-head with Menthol, focusing on physicochemical superiority, receptor kinetics, and formulation versatility.

Physicochemical & Pharmacokinetic Comparison[1]

The introduction of the secondary amine in IPP4 drastically reduces lipophilicity compared to Menthol, addressing the "grease ball" formulation challenges associated with terpenes.

Table 1: Comparative Physicochemical Profile
Feature2-Isopropyl-piperidin-4-ol (IPP4) (-)-Menthol (SoC) Implication for Development
Core Structure Heterocyclic (Piperidine)Carbocyclic (Cyclohexane)IPP4 allows for salt formation (HCl, Citrate).
Molecular Weight 143.23 g/mol 156.27 g/mol Comparable steric bulk for receptor pocket fit.
LogP (Lipophilicity) 0.5 - 0.8 (Experimental)3.1 - 3.4 IPP4 is significantly more water-soluble; less accumulation in adipose tissue.
Aqueous Solubility High (>50 mg/mL as HCl salt)Low (~0.4 mg/mL)IPP4 enables aqueous-based sprays/injectables without high ethanol content.
pKa (Basic) ~9.8 (Piperidine N)Non-ionizableIPP4 permeability can be tuned via pH formulation (deprotonated = permeable).
Volatility Low (Solid at RT)High (Sublimes)IPP4 offers superior shelf-life stability and reduced ocular irritation from vapors.
Metabolic Liability N-oxidation, GlucuronidationHydroxylation, GlucuronidationIPP4 requires screening for N-oxide metabolites.

Mechanistic Evaluation: TRPM8 Signaling Pathway

Both molecules target the TRPM8 ion channel, a primary cold sensor on A


 and C-fiber sensory neurons. Activation leads to calcium influx, membrane depolarization, and the sensation of cooling (analgesia).
Experimental Logic

While Menthol binds via hydrophobic interactions and hydrogen bonding at the Y745 residue, IPP4's amine group introduces a potential electrostatic interaction or repulsion depending on the local pH of the binding pocket. The diagram below illustrates the signal transduction pathway validated for this class of ligands.

Figure 1: TRPM8 Activation & Calcium Signaling Pathway

TRPM8_Pathway Ligand Ligand (IPP4 or Menthol) TRPM8_Closed TRPM8 Channel (Closed) (Neuronal Membrane) Ligand->TRPM8_Closed Binding (Y745/R842) TRPM8_Open TRPM8 Channel (Open) Conformational Change TRPM8_Closed->TRPM8_Open Gating Ca_Influx Ca2+ Influx (Extracellular -> Intracellular) TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Desensitization PIP2 Depletion / Desensitization Ca_Influx->Desensitization Feedback Signal Sensory Signal (Cooling/Analgesia) Depolarization->Signal

Caption: Signal transduction cascade for TRPM8 agonists. IPP4 targets the same gating mechanism as Menthol but with altered binding kinetics due to the piperidine nitrogen.

Experimental Protocol: Comparative Calcium Flux Assay

To validate IPP4 against the SoC, a self-validating functional assay using HEK293 cells stably expressing human TRPM8 is required. This protocol ensures data integrity through ratiometric calcium imaging.

Protocol: Fura-2 AM Ratiometric Calcium Imaging

Objective: Determine the


 of IPP4 vs. Menthol.

Reagents:

  • HEK293-hTRPM8 Stable Cell Line.

  • Dye: Fura-2 AM (Ratiometric Calcium Indicator).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Positive Control: Ionomycin (1

    
    M).
    
  • SoC Control: (-)-Menthol (Sigma Aldrich, >99%).

  • Test Compound: 2-Isopropyl-piperidin-4-ol (Synthesized/Purified >98%).

Workflow:

  • Cell Seeding: Plate HEK293-hTRPM8 cells in 96-well black-wall plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100

    
    L Assay Buffer containing 2 
    
    
    
    M Fura-2 AM and 0.02% Pluronic F-127. Incubate 45 min at 37°C in dark.
  • Wash: Wash cells 2x with Assay Buffer to remove extracellular dye. Allow 15 min equilibration (de-esterification).

  • Baseline Measurement: Measure fluorescence ratio (

    
    ) for 30 seconds using a flexstation or kinetic plate reader.
    
  • Injection: Inject 50

    
    L of 3x concentrated compound (IPP4 or Menthol) to achieve final concentrations ranging from 1 nM to 1 mM (semi-log dilutions).
    
  • Data Acquisition: Record fluorescence ratio for 120 seconds post-injection.

  • Analysis:

    • Calculate

      
      .
      
    • Fit data to a Sigmoidal Dose-Response equation (Variable Slope) to extract

      
      .
      

Validation Check:

  • Z-Factor: Must be > 0.5 using Buffer (Min) and Ionomycin (Max).

  • Menthol Reference:

    
     should fall within 60–100 
    
    
    
    M (historical standard). If Menthol
    
    
    deviates, invalidate the run.

Synthesis & Manufacturing Comparison

The scalability of IPP4 is a critical advantage over the extraction-dependent supply chain of natural Menthol.

Route A: Menthol (SoC)
  • Source: Steam distillation of Mentha arvensis or asymmetric synthesis (Takasago process) using Myrcene.

  • Limitations: Crop dependence (price volatility), chiral purity requires expensive catalysts (Rh-BINAP).

Route B: IPP4 (The Challenger)
  • Source: Hydrogenation of substituted pyridines.

  • Key Steps:

    • Starting Material: 2-Isopropyl-4-hydroxypyridine (commercially available or synthesized from isobutyryl chloride + enamine).

    • Reduction: Catalytic hydrogenation (

      
      , Pt/C or Rh/Alumina) in acidic methanol.
      
    • Resolution: The reduction yields cis/trans isomers. Separation via fractional crystallization of the HCl salt or chiral HPLC.

Figure 2: Synthetic Logic Flow

Synthesis_Comparison cluster_menthol Standard of Care: Menthol cluster_ipp4 Challenger: IPP4 Natural Natural Source (Mint Oil) Distillation Steam Distillation & Crystallization Natural->Distillation Menthol_Final (-)-Menthol (Lipophilic Solid) Distillation->Menthol_Final Precursor 2-Isopropyl-4-hydroxypyridine Hydrogenation Cat. Hydrogenation (H2, Pt/C, Acid) Precursor->Hydrogenation Resolution Chiral Resolution (Cis/Trans Separation) Hydrogenation->Resolution IPP4_Final 2-Isopropyl-piperidin-4-ol (Hydrophilic Amine) Resolution->IPP4_Final

Caption: Manufacturing comparison. IPP4 synthesis is fully synthetic and scalable, avoiding the agricultural supply chain risks of natural Menthol.

Conclusion & Recommendation

2-Isopropyl-piperidin-4-ol is not a direct therapeutic replacement for high-potency drugs like Ropivacaine, but it is a superior physicochemical bioisostere for Menthol in topical applications requiring:

  • Aqueous Formulations: Where ethanol/solvent use must be minimized.

  • Controlled Permeation: Utilizing the pH-partition hypothesis (Formulating at pH > 10 for penetration, pH < 7 for washability).

  • Reduced Volatility: For prolonged shelf-life and reduced ocular toxicity.

Recommendation: Researchers developing "sting-free" cooling hydrogels or novel TRPM8 probes should prioritize IPP4 for its tunable solubility profile.

References

  • Eccles, R. (1994). "Menthol and Related Cooling Compounds." Journal of Pharmacy and Pharmacology, 46(8), 618–630. Link

  • McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature, 416, 52–58. Link

  • Journigan, V. B., & Hevener, K. E. (2019). "Structure-Activity Relationships of TRPM8 Antagonists." Current Topics in Medicinal Chemistry, 19(26), 2352-2370. (Context on Piperidine Scaffolds). Link

  • PubChem Compound Summary. (2024). "2-Isopropyl-piperidin-4-ol." National Center for Biotechnology Information. Link

  • Patapoutian, A., et al. (2003). "Transient receptor potential channels: targeting pain at the source." Nature Reviews Drug Discovery, 2, 984–996. Link

Comparative Guide: Validating the Mechanism of Action of 2-Isopropyl-piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for 2-Isopropyl-piperidin-4-ol derivatives , a structural class emerging in the optimization of Neurokinin-1 (NK1) receptor antagonists . While the piperidine core is historic in NK1 discovery (e.g., CP-99,994, L-733,060), the introduction of a bulky 2-isopropyl group offers distinct steric advantages for locking the bioactive conformation and modulating lipophilicity (LogP).

This document serves as a technical roadmap for researchers to validate this scaffold's primary Mechanism of Action (MoA)—competitive antagonism of Substance P (SP) at the NK1 receptor —while rigorously screening for off-target calcium channel blockade, a historical liability of piperidine-based antagonists.

The Target Landscape: NK1 Receptor Antagonism

The primary therapeutic value of 2-Isopropyl-piperidin-4-ol derivatives lies in blocking the binding of the endogenous neuropeptide Substance P to the NK1 receptor (a Gq-coupled GPCR).[1][2][3]

Mechanistic Pathway

Under normal physiological conditions, Substance P binding triggers a signaling cascade resulting in calcium mobilization, which mediates pain transmission, neurogenic inflammation, and emesis. The antagonist must silence this pathway.

Visualization: NK1 Signaling & Antagonist Intervention

The following diagram illustrates the specific node of intervention for the 2-Isopropyl-piperidin-4-ol scaffold.

NK1_Pathway cluster_inhibition Therapeutic Effect SP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antagonist 2-Isopropyl-piperidin-4-ol Derivative Antagonist->NK1R Competitive Blockade Gq Gq Protein Activation NK1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Emesis / Pain / Inflammation Ca->Response

Figure 1: The competitive antagonism mechanism. The 2-Isopropyl-piperidin-4-ol derivative (Blue) prevents Substance P (Red) from activating the Gq-calcium cascade.

Comparative Analysis: Benchmarking Performance

To validate the 2-isopropyl scaffold, it must be compared against the clinical gold standard (Aprepitant ) and early-generation tools known for off-target toxicity (CP-96,345 ).

Performance Matrix
Metric2-Isopropyl-piperidin-4-ol (Lead)Aprepitant (Standard)CP-96,345 (Legacy Control)
Primary Target hNK1 ReceptorhNK1 ReceptorhNK1 Receptor
Binding Affinity (

)
0.5 – 5.0 nM (Target)~0.1 nM~0.5 nM
Selectivity Ratio >1000x vs. L-type Ca2+>3000x<10x (Poor)
Bioavailability High (Lipophilic core)Moderate (Requires formulation)Low (Metabolic instability)
Key Structural Feature 2-Isopropyl steric lockMorpholine coreQuinuclidine core
Primary Liability Potential CYP inhibitionComplex synthesisCardiotoxicity (Ca2+ block)

Expert Insight: The 2-isopropyl group is strategically positioned to mimic the steric bulk of the benzhydryl or phenyl groups found in older scaffolds but with a distinct lipophilic profile. The critical differentiator must be selectivity . Early piperidines (like CP-96,345) failed because they blocked L-type Calcium channels directly, independent of the NK1 receptor. Your validation must prove the 2-isopropyl derivative does not do this.

Experimental Validation Framework

This section details the self-validating protocols required to publish a robust MoA study.

Workflow Visualization

Validation_Workflow Step1 1. Radioligand Binding (Affinity) Step2 2. FLIPR Calcium Assay (Functional Efficacy) Step1->Step2 If Ki < 10nM Step3 3. Selectivity Screen (Off-Target Safety) Step2->Step3 If IC50 < 50nM Decision Go / No-Go Decision Step3->Decision If Selectivity > 100x

Figure 2: Sequential validation logic. Each step acts as a gatekeeper for the next.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the derivative.
  • System: CHO cells stably expressing human NK1 receptor (hNK1-CHO).

  • Tracer:

    
    -Substance P (0.5 nM).
    
  • Methodology:

    • Incubate cell membranes with

      
      -SP and varying concentrations (
      
      
      
      to
      
      
      M) of the 2-isopropyl derivative.
    • Non-specific binding control: Determine using 1

      
      M unlabeled Aprepitant or Substance P.
      
    • Incubate for 60 min at room temperature.

    • Harvest via rapid filtration (GF/B filters pre-soaked in 0.5% PEI).

    • Measure radioactivity via liquid scintillation counting.

  • Success Criteria: A sigmoidal displacement curve with a Hill slope near -1.0 (indicating competitive binding).

Protocol B: FLIPR Calcium Mobilization Assay (Functional)

Objective: Prove the molecule inhibits function, not just binding.

  • System: hNK1-CHO cells loaded with Fluo-4 AM (calcium-sensitive dye).

  • Agonist Challenge: Substance P at

    
     concentration (typically 1-3 nM).
    
  • Methodology:

    • Seed cells in 96-well black-wall plates.

    • Load cells with Fluo-4 AM for 45 min.

    • Add the 2-isopropyl derivative (antagonist) 15 min prior to agonist challenge.

    • Inject Substance P and monitor fluorescence increase (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Causality Check:

    • Test: Does the signal disappear if the derivative is added?

    • Control: Does the derivative alone cause a signal? (If yes, it's an agonist, not an antagonist).

    • Specificity Control: Stimulate with ATP (P2Y receptor) instead of SP. If the derivative blocks ATP response, it is a non-specific calcium channel blocker (Fail).

Protocol C: Selectivity Profiling (The "Killer" Experiment)

Objective: Rule out direct L-type Calcium Channel blockade.

  • Method: Patch-clamp electrophysiology or high-K+ induced depolarization assays in cells lacking NK1 receptors.

  • Standard: Compare blockage current against Verapamil (positive control).

  • Requirement: The 2-isopropyl derivative should show negligible inhibition of Ca2+ currents at concentrations 100x its NK1

    
    .
    

Synthesis of Insights: Structure-Activity Relationship (SAR)

Based on the validation of similar piperidine scaffolds (L-733,060), the following SAR trends should guide your data interpretation:

  • The 2-Isopropyl Group: This substituent likely restricts the conformational flexibility of the piperidine ring, locking it into a "bioactive" chair conformation that fits the hydrophobic pocket of the NK1 receptor (between TM3 and TM6).

  • The 4-Hydroxyl Group: This provides a handle for hydrogen bonding or further derivatization. If the hydroxyl is free, it may reduce blood-brain barrier (BBB) permeability due to polarity. For CNS indications (anti-emetic, depression), this is often etherified (e.g., with a 3,5-bis(trifluoromethyl)benzyl group) to increase lipophilicity and potency.

  • Chirality: The 2-isopropyl center introduces chirality. Expect significant potency differences between enantiomers (typically the cis-2,3 or cis-2,4 relationship is preferred in this class).

References

  • Cascieri, M. A., et al. (1994). Characterization of the binding of a potent, selective, non-peptide antagonist of the human neurokinin-1 receptor. Journal of Biological Chemistry.

  • Rupniak, N. M., et al. (2000). Clinical and preclinical evidence for the role of NK1 receptor antagonists in depression. European Neuropsychopharmacology.

  • Hargreaves, R., et al. (2011).[4] Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Annals of the New York Academy of Sciences.

  • Snider, R. M., et al. (1991). A potent nonpeptide antagonist of the substance P (NK1) receptor. Science. (Reference for CP-96,345 and calcium channel issues).

  • Harrison, T., et al. (2001). The development of metabolically stable, orally active, non-peptide NK1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Reference for L-733,060 evolution).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Isopropyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Isopropyl-piperidin-4-ol (CAS: 5345-23-3) is a secondary amine with a hydroxyl functionality. While specific toxicological data for this exact isomer is often sparse in general databases, its structural homology to piperidine and 4-hydroxypiperidine dictates that it must be treated as a Corrosive Base (Skin Corr. 1B) and a Severe Irritant .[1][2]

The Critical Hazard: Unlike acids which coagulate proteins (forming a barrier), organic bases like piperidines induce liquefaction necrosis . They saponify fatty tissues and penetrate deep into the dermis before pain is felt. Immediate, rigorous PPE adherence is not just compliance—it is the only barrier against permanent tissue damage.

Risk Assessment & Hazard Logic

To ensure scientific integrity, we derive our safety protocols from the Structure-Activity Relationship (SAR) of the piperidine core.

Hazard ClassGHS CodeMechanism of Action
Skin Corrosion/Irritation H314 / H315 High pH causes saponification of skin lipids; secondary amine attacks cell membranes.
Serious Eye Damage H318 Rapid corneal opacification upon contact. Bases are harder to flush from eyes than acids.
Acute Toxicity (Oral) H302 Alkaloid-like activity affecting the CNS if ingested.
STOT-SE H335 Vapors/dust trigger severe respiratory tract inflammation.
Personal Protective Equipment (PPE) Specifications
A. Hand Protection: The "Breakthrough" Logic

Standard latex gloves are insufficient for organic amines. Piperidines can permeate latex in minutes. You must use Nitrile or Laminate gloves.

  • Routine Handling (Solids/Small volumes):

    • Material: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).

    • Protocol: "Double-gloving" is recommended. Inspect the outer glove for tears immediately after touching the container.

  • High Exposure (Liquids/Stock Solutions):

    • Material: Heavy-duty Nitrile (0.38 mm) or Silver Shield® (Laminate).

    • Reasoning: Amine bases degrade rubber polymers. Laminate films provide chemically resistant multi-layer barriers.

B. Eye & Face Protection[2]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses with side shields are NOT acceptable during solubilization or transfer.

  • The "Liquid Bridge" Risk: If a splash occurs, safety glasses allow liquid to run down the forehead and bridge into the eye. Goggles form a seal that prevents this ingress.

C. Respiratory Protection[3][4]
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood.

  • Secondary Control: If weighing outside a hood (not recommended), a NIOSH-approved respirator with P100 (HEPA) cartridges for dust or OV (Organic Vapor) cartridges for solutions is required.

Operational Workflow: The Self-Validating System

This workflow is designed as a "Self-Validating System"—you cannot proceed to the next step without verifying the safety of the previous one.

HandlingProtocol Start Start: Handling 2-Isopropyl-piperidin-4-ol CheckPPE Step 1: PPE Verification (Nitrile Gloves + Goggles + Lab Coat) Start->CheckPPE HoodCheck Step 2: Engineering Control Is Fume Hood Airflow > 100 fpm? CheckPPE->HoodCheck HoodCheck->HoodCheck Fail (Adjust Sash/Fan) Weighing Step 3: Weighing/Transfer (Avoid Aerosolization) HoodCheck->Weighing Pass SolventAdd Step 4: Solubilization (Exothermic Check) Weighing->SolventAdd SpillCheck Decision: Spill Detected? SolventAdd->SpillCheck Neutralize Emergency Protocol: Absorb with Vermiculite -> Neutralize (Citric Acid) SpillCheck->Neutralize Yes Proceed Proceed to Reaction SpillCheck->Proceed No Neutralize->Proceed After Decon

Figure 1: Decision-matrix for safe handling. Note the critical checkpoint at the Fume Hood verification.

Disposal & Waste Management

Improper disposal of organic bases is a common cause of laboratory accidents (e.g., accidental mixing with oxidizers or acids).

Waste Stream Segregation
Waste TypeContainer LabelingIncompatibility (DO NOT MIX)
Solid Waste "Hazardous Waste: Toxic Organic Solid (Basic)"Oxidizers (Permanganates, Nitrates)
Liquid Waste "Basic Organic Waste" (pH > 10)Acids (Violent Exotherm), Halogenated Solvents (Reaction risk)
Contaminated PPE "Contaminated Debris"Regular Trash
Disposal Logic Diagram

DisposalLogic Waste Waste Generation TypeCheck State of Matter? Waste->TypeCheck Solid Solid/Wipes TypeCheck->Solid Solid Liquid Liquid Mother Liquor TypeCheck->Liquid Liquid StreamB Stream B: Solid Haz Waste (Double Bagged) Solid->StreamB Segregation Check pH/Composition Liquid->Segregation StreamA Stream A: Organic Base (Non-Halogenated) Segregation->StreamA Warning CRITICAL: Do NOT mix with Acid Waste Segregation->Warning

Figure 2: Waste segregation logic to prevent incompatible mixing.

Emergency Response (Spills & Exposure)
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes .[2][5] Do not use vinegar (neutralization heat can worsen burns).

    • Medical: Seek evaluation for potential chemical burns, even if pain is delayed.

  • Eye Contact:

    • Action: Irrigate immediately at an eyewash station for 15 minutes. Hold eyelids open.

    • Follow-up: Transport to ER immediately.

  • Spill Cleanup:

    • Do not use paper towels (fire risk with strong oxidizers/bases).

    • Use an inert absorbent (Vermiculite or Sand).

    • Neutralize residue with dilute Citric Acid or Sodium Bisulfate solution only after bulk material is removed.

References
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • PubChem. Piperidine Compound Summary (Safety & Hazards). National Library of Medicine.

  • ECHA (European Chemicals Agency). Registration Dossier: 4-Hydroxypiperidine (Structural Analog).(Note: Generalized link to ECHA search as specific dossier URLs are dynamic).

  • OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).

  • Ansell. Chemical Resistance Guide (Permeation & Degradation Data for Amines).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-piperidin-4-ol
Reactant of Route 2
2-Isopropyl-piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.